Product packaging for 4,5-Mdo-dmt(Cat. No.:CAS No. 81249-30-1)

4,5-Mdo-dmt

Cat. No.: B12687651
CAS No.: 81249-30-1
M. Wt: 232.28 g/mol
InChI Key: ZMKRWFZFMOKVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-MDO-DMT (4,5-methylenedioxy-N,N-dimethyltryptamine) is a synthetic tryptamine derivative and a lesser-known psychedelic compound first synthesized by Alexander Shulgin . Its chemical structure is defined as C13H16N2O2 with an average molecular mass of 232.283 g/mol . This compound is the 4,5-methylenedioxy analog of DMT (N,N-Dimethyltryptamine), a naturally occurring neurotransmitter and psychedelic substance . While the psychoactive properties of this compound were not documented in Shulgin's foundational work, subsequent behavioral disruption studies in male rats indicate its hallucinogenic potency is less than that of 4,5-MDO-DiPT but greater than that of 5,6-MDO-DiPT . This makes it a compound of interest for researchers investigating structure-activity relationships (SAR) within the tryptamine class . This compound is provided as a high-purity analytical standard for legitimate research applications. This product is intended for research and forensic analysis purposes only in controlled laboratory settings. It is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B12687651 4,5-Mdo-dmt CAS No. 81249-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81249-30-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(6H-[1,3]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C13H16N2O2/c1-15(2)6-5-9-7-14-10-3-4-11-13(12(9)10)17-8-16-11/h3-4,7,14H,5-6,8H2,1-2H3

InChI Key

ZMKRWFZFMOKVCP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C3=C(C=C2)OCO3

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedioxy-N,N-dimethyltryptamine, or 4,5-MDO-DMT, is a lesser-known psychedelic compound belonging to the tryptamine (B22526) class. Its full chemical name is 2-(6H-[1]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine . As the 4,5-methylenedioxy derivative of the well-studied N,N-dimethyltryptamine (DMT), it is a structural analog of other psychoactive tryptamines such as psilocin (4-HO-DMT) and 5-MeO-DMT.[1]

First synthesized and described in the scientific literature in 1982 by Kline and colleagues, this compound was later included in Alexander Shulgin's comprehensive book, "TiHKAL (Tryptamines I Have Known and Loved)."[1] However, Shulgin did not bioassay the compound, leaving its psychoactive effects, dosage, and duration of action in humans undocumented.[1][2]

Research on this compound is extremely limited. The primary available data comes from rodent studies which suggest its potential hallucinogenic potency is lower than that of its diisopropyl counterpart, 4,5-MDO-DiPT, but greater than its structural isomer, 5,6-MDO-DiPT.[1] Due to the scarcity of specific data on this compound, this guide will provide a comprehensive overview of its known characteristics, alongside comparative data from its more extensively studied analogs to offer a predictive pharmacological context.

Physicochemical Properties

PropertyValue
Full Chemical Name 2-(6H-[1]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine
Molecular Formula C₁₃H₁₆N₂O₂
Molar Mass 232.28 g/mol
Appearance Crystalline solid
Melting Point 93-95 °C

Comparative Pharmacological Data

Given the absence of specific quantitative pharmacological data for this compound in the public domain, this section presents data for its parent compound, DMT, and other closely related analogs. This comparative approach is essential for postulating the potential activity of this compound at various receptor sites, primarily the serotonin (B10506) receptors which are the main targets for psychedelic tryptamines.

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ, %)
DMT 5-HT₂A65.814.7100
5-HT₂C15011.8100
5-HT₁A1100--
σ₁14,000--
5-MeO-DMT 5-HT₁A161.9100
5-HT₂A49012.3100
5-HT₂C1500100100
SERT3900--
Psilocin (4-HO-DMT) 5-HT₂A458.1100
5-HT₁A16020100
5-HT₂C382.6100
Bufotenin (5-HO-DMT) 5-HT₁A131.8100
5-HT₂A14010.2100
5-HT₂C1200100100

Data compiled from various sources. Kᵢ, EC₅₀, and Eₘₐₓ values can vary between different experimental setups.

Postulated Signaling Pathway

The primary mechanism of action for psychedelic tryptamines involves agonism at serotonin receptors, particularly the 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The following diagram illustrates the putative signaling pathway for this compound, based on the known mechanisms of related compounds.

Signaling_Pathway_of_4_5_MDO_DMT cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_5_MDO_DMT This compound 5HT2A_R 5-HT2A Receptor 4_5_MDO_DMT->5HT2A_R Agonist Binding Gq_G11 Gq/11 5HT2A_R->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release IP3->Ca2 Induces Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream_Effects Ca2->Downstream_Effects

Putative signaling pathway of this compound via the 5-HT₂A receptor.

Experimental Protocols

Proposed Chemical Synthesis

While the original synthesis by Kline et al. (1982) is the definitive source, a common and adaptable method for preparing N,N-dimethyltryptamines is the Speeter and Anthony tryptamine synthesis. The following is a proposed adaptation for the synthesis of this compound.

Starting Material: 4,5-Methylenedioxyindole

Step 1: Formation of the Indole-3-glyoxylamide (B122210)

  • To a solution of oxalyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or THF), cooled to 0°C, a solution of 4,5-methylenedioxyindole in the same solvent is added dropwise with stirring.

  • The reaction mixture is stirred at low temperature for a specified period to form the indole-3-glyoxylyl chloride.

  • The resulting mixture is then added to an excess of a cooled aqueous solution of dimethylamine.

  • The product, N,N-dimethyl-2-(4,5-methylenedioxy-1H-indol-3-yl)-2-oxoacetamide, is then extracted, washed, and purified.

Step 2: Reduction of the Glyoxylamide

  • The purified indole-3-glyoxylamide is dissolved in an anhydrous solvent such as THF or diethyl ether.

  • This solution is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in the same solvent at a controlled temperature.

  • The reaction is refluxed for several hours to ensure complete reduction of the amide and ketone functionalities.

  • The reaction is then carefully quenched, and the product, this compound, is isolated and purified, often via crystallization of its salt form (e.g., fumarate (B1241708) or hydrochloride).

Workflow for Proposed Synthesis of this compound

Synthesis_Workflow Start 4,5-Methylenedioxyindole Step1 Reaction with Oxalyl Chloride Start->Step1 Intermediate1 Indole-3-glyoxylyl chloride Step1->Intermediate1 Step2 Reaction with Dimethylamine Intermediate1->Step2 Intermediate2 N,N-dimethyl-2-(4,5-methylenedioxy -1H-indol-3-yl)-2-oxoacetamide Step2->Intermediate2 Step3 Reduction with LiAlH₄ Intermediate2->Step3 End This compound Step3->End

Proposed workflow for the synthesis of this compound.
In Vitro Receptor Binding Assay Protocol (General)

To determine the binding affinity of this compound for various receptors, competitive radioligand binding assays can be performed.

  • Preparation of Cell Membranes: Cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Assay: The cell membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Future Directions

The significant lack of data on this compound presents numerous opportunities for future research. Key areas of investigation should include:

  • Comprehensive Pharmacological Profiling: Determination of binding affinities and functional activities at a wide range of CNS receptors.

  • In Vivo Studies: Characterization of the behavioral effects in animal models to understand its psychoactive profile, potency, and duration of action.

  • Pharmacokinetic and Metabolism Studies: Elucidation of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further analogs to understand the impact of the 4,5-methylenedioxy substitution on tryptamine pharmacology.

Such studies are crucial for a complete understanding of this compound and its potential as a pharmacological tool or therapeutic agent.

References

An In-Depth Technical Guide to the History and Discovery of 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and known scientific data on 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT), a lesser-known psychedelic compound of the tryptamine (B22526) class. First described in the scientific literature in 1982, this compound has remained a relatively obscure molecule with limited research into its pharmacological and toxicological properties. This document consolidates the available information, including its initial synthesis, preclinical pharmacological evaluation, and receptor binding affinity data. Due to the scarcity of research, this guide also incorporates information on analogous compounds to provide a broader context for its potential biological activity. All quantitative data is presented in structured tables, and detailed experimental protocols from the foundational literature are provided. Visual diagrams of relevant pathways and workflows are included to facilitate understanding.

Introduction

4,5-Methylenedioxy-N,N-dimethyltryptamine, or this compound, is a synthetic tryptamine that is the 4,5-methylenedioxy derivative of N,N-dimethyltryptamine (DMT).[1] It is also an analog of the well-known psychedelic compounds psilocin (4-HO-DMT) and 5-MeO-DMT.[1] Despite its structural relationship to these extensively studied hallucinogens, this compound has been the subject of very limited scientific investigation. This guide aims to collate and present all available technical information on this compound to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

History and Discovery

The first mention of this compound in the scientific literature was in a 1982 paper by Toni B. Kline and colleagues, published in the Journal of Medicinal Chemistry.[1] The study focused on the structure-activity relationships of a series of N,N-dialkyltryptamines with substitutions on the benzene (B151609) ring.[1]

Later, in 1997, the chemist and author Alexander Shulgin included this compound as entry #30 in his book TiHKAL (Tryptamines I Have Known and Loved).[1] Shulgin noted that, to his knowledge, the compound had not been evaluated in humans, and therefore its dosage and the duration of its effects were unknown.[2] He commented on the intriguing nature of the compound due to the oxygen substitution at both the 4 and 5 positions of the indole (B1671886) ring, which are known to be important for psychedelic activity.[2]

Since these initial descriptions, there has been a notable lack of follow-up research on this compound, and it remains a largely uncharacterized compound.

Chemical Synthesis

The chemical synthesis of this compound has been described in the scientific literature.[1] The following is a summary of a synthetic route, with a more detailed experimental protocol provided in the subsequent section.

A common approach to the synthesis of N,N-dimethyltryptamines involves the use of an appropriately substituted indole as a starting material. One possible synthetic pathway is the Speeter-Anthony tryptamine synthesis, which involves the reaction of an indole with oxalyl chloride, followed by reaction with dimethylamine (B145610) to form an intermediate glyoxylamide, which is then reduced to the final tryptamine.

Synthesis_Workflow Indole Substituted Indole Intermediate1 Indole-3-glyoxylyl chloride Indole->Intermediate1 Reaction OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate1 Intermediate2 Indole-3-glyoxylamide Intermediate1->Intermediate2 Amination Dimethylamine Dimethylamine Dimethylamine->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->FinalProduct Receptor_Binding_Pathway This compound This compound Serotonin_Receptors Serotonin Receptors (e.g., 5-HT2A, 5-HT1A) This compound->Serotonin_Receptors Binds to Downstream_Signaling Downstream Signaling Cascades Serotonin_Receptors->Downstream_Signaling Activates Psychedelic_Effects Potential Psychedelic Effects Downstream_Signaling->Psychedelic_Effects Leads to

References

An In-depth Technical Guide to the Psychoactive Properties of 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4,5-MDO-DMT (4,5-methylenedioxy-N,N-dimethyltryptamine) is a lesser-known psychedelic substance. The information provided herein is intended for research and informational purposes only. This document does not endorse or encourage the use of this substance.

Executive Summary

This compound is a synthetic tryptamine (B22526) and a structural analog of the well-known psychedelic N,N-dimethyltryptamine (DMT). Despite its synthesis by Alexander Shulgin and inclusion in his book TiHKAL (Tryptamines I Have Known and Loved), this compound remains a compound with limited empirical data regarding its psychoactive properties. Shulgin's own anecdotal reports suggested that it produces "few to no noticeable psychoactive effects" at the doses tested.[1] However, a preclinical study in rodents indicates that it may possess hallucinogenic potential, albeit with a potency that is lower than its N,N-diisopropyl counterpart, 4,5-MDO-DiPT, but greater than its structural isomer, 5,6-MDO-DMT.[2]

This guide provides a comprehensive overview of the known scientific data on this compound, with a focus on its pharmacology and behavioral effects in preclinical models. Due to the scarcity of data directly pertaining to this compound, this guide also incorporates information on analogous compounds and standard experimental protocols used in the study of psychedelic tryptamines to provide a framework for future research.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-(6H-[3][4]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Appearance White crystalline solid
Melting Point 93-95 °C

Preclinical Pharmacology

The primary psychoactive effects of classic tryptamine hallucinogens are mediated by their agonist activity at the serotonin (B10506) 2A receptor (5-HT₂AR). It is highly probable that this compound also exerts its effects through this mechanism.

Receptor Binding Profile

For context, the binding affinities of the parent compound, DMT, at various serotonin receptors are presented below. It is important to note that these values are for DMT and not this compound, and are provided for comparative purposes only.

ReceptorDMT Ki (nM)
5-HT₁A183
5-HT₂A75
5-HT₂C196
5-HT₇39
Data for DMT, not this compound.
In Vivo Behavioral Studies

The primary evidence for the psychoactive potential of this compound comes from a study by Kline et al. (1982) that utilized a behavioral pharmacology paradigm in rats known as the Bovet-Gatti profile. This method assesses the effects of a substance on a range of behaviors to create a characteristic profile. The study found that this compound and related compounds possessed profiles characteristic of hallucinogens.

The study also provided a qualitative comparison of the hallucinogenic potency of this compound relative to its analogs:

CompoundRelative Hallucinogenic Potency (in rodents)
4,5-MDO-DiPTHigher than this compound
This compound Baseline
5,6-MDO-DMTLower than this compound

Quantitative data from this study, such as the effective dose (ED₅₀) for producing hallucinogen-like effects, is not available in the abstract.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not published. However, the following are standard, widely accepted methodologies used to assess the psychoactive properties of novel tryptamines.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT₂AR activation and potential hallucinogenic activity in humans.

  • Experimental Workflow for Head-Twitch Response (HTR) Assay

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice) Habituation Habituation to Observation Chamber Animal_Acclimation->Habituation Drug_Preparation Drug Preparation (this compound in vehicle) Injection Drug Administration (i.p. or s.c.) Drug_Preparation->Injection Habituation->Injection Observation Behavioral Observation (e.g., 30-60 min) Injection->Observation Video_Recording Video Recording of Behavior Observation->Video_Recording HTR_Quantification Quantification of Head Twitches (Manual or Automated) Video_Recording->HTR_Quantification Dose_Response_Analysis Dose-Response Curve Generation HTR_Quantification->Dose_Response_Analysis

Caption: Workflow for the rodent head-twitch response assay.

Drug Discrimination Assay

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug in animals. Animals are trained to recognize the internal state produced by a specific drug and differentiate it from a vehicle injection.

  • Experimental Workflow for Drug Discrimination Assay

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Training Train animals to discriminate a known hallucinogen (e.g., DOM) from vehicle. Lever_Press Reinforce lever presses on the appropriate lever (drug or vehicle). Animal_Training->Lever_Press Test_Compound_Admin Administer test compound (this compound) at various doses. Lever_Press->Test_Compound_Admin Lever_Selection Record lever selection (% drug-appropriate responding). Test_Compound_Admin->Lever_Selection Generalization_Curve Generate generalization curve to determine ED50. Lever_Selection->Generalization_Curve

Caption: Workflow for the drug discrimination assay.

Signaling Pathways

There is no specific research on the intracellular signaling pathways activated by this compound. However, it is hypothesized to follow the canonical signaling cascade of other 5-HT₂AR agonist hallucinogens.

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream signaling that is thought to be responsible for the profound effects on perception and cognition.

Recent research also suggests that hallucinogenic and non-hallucinogenic 5-HT₂AR agonists can differentially engage downstream signaling pathways, a concept known as biased agonism or functional selectivity. Hallucinogens may preferentially activate certain pathways (e.g., Gαi/o signaling and subsequent egr-2 expression) over others.

  • Hypothesized Signaling Pathway for this compound

Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling MDO_DMT This compound HT2AR 5-HT2A Receptor MDO_DMT->HT2AR Agonist Binding Gq_11 Gq/11 HT2AR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Psychoactive_Effects Psychoactive Effects Ca_Release->Psychoactive_Effects PKC_Activation->Psychoactive_Effects

Caption: Hypothesized 5-HT₂AR-mediated signaling cascade for this compound.

Future Research Directions

The psychoactive properties of this compound are largely uncharacterized. Future research should focus on:

  • Quantitative Receptor Profiling: Determining the binding affinities and functional activities of this compound at a comprehensive panel of CNS receptors, particularly the serotonin receptor family.

  • In Vivo Potency: Establishing a dose-response relationship for this compound in the head-twitch response assay to quantify its hallucinogenic-like potency (ED₅₀).

  • Subjective Effects: Utilizing drug discrimination paradigms to compare the subjective effects of this compound to known hallucinogens like DMT and DOM.

  • Signaling Bias: Investigating the potential for biased agonism at the 5-HT₂A receptor to understand the nuances of its intracellular signaling.

  • Metabolism and Pharmacokinetics: Characterizing the metabolic fate and pharmacokinetic profile of this compound to understand its duration of action and potential for active metabolites.

Conclusion

References

The Enigmatic Psychedelic: A Technical Overview of 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Landscape of Limited Research and high Potential for future investigation

4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known synthetic tryptamine (B22526) with a unique structural modification that distinguishes it from more extensively studied psychedelics like N,N-dimethyltryptamine (DMT) and 5-MeO-DMT. Despite its intriguing chemical structure as the 4,5-methylenedioxy derivative of DMT, the scientific literature on its therapeutic effects, mechanism of action, and overall pharmacological profile is exceptionally sparse. This technical guide aims to consolidate the available information on this compound, highlight the significant knowledge gaps, and provide a framework for future research by drawing parallels with its better-understood structural analogs.

Introduction to this compound

First described in the scientific literature by Toni B. Kline and colleagues in 1982, this compound was also included in Alexander Shulgin's 1997 book "TiHKAL (Tryptamines I Have Known and Loved)".[1] However, Shulgin did not bioassay the compound, leaving its psychoactive effects, dosage, and duration of action in humans unknown.[1][2] Its chemical synthesis has been documented, but beyond this, empirical data remains elusive.[1]

Comparative Pharmacology and Receptor Binding Profile

Due to the absence of direct receptor binding studies for this compound, its pharmacological profile can only be inferred from its structural relationship to other tryptamines. Psychedelic tryptamines primarily exert their effects through agonist activity at serotonin (B10506) receptors, particularly the 5-HT₂A receptor.[3][4] It is hypothesized that this compound shares this mechanism.

Table 1: Comparative Overview of Selected Tryptamines

CompoundChemical StructureKnown Receptor Affinities (Primary Targets)Documented Therapeutic Potential
This compound 2-(2H,6H-[1][5]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethan-1-amineNot empirically determined. Hypothesized 5-HT₂A agonist activity.Not yet investigated.
DMT N,N-Dimethyltryptamine5-HT₂A, 5-HT₁A, 5-HT₂C, Sigma-1Treatment of depression and anxiety; neuroplasticity.[6]
5-MeO-DMT 5-Methoxy-N,N-dimethyltryptamineHigh affinity for 5-HT₁A, also 5-HT₂A.[7][8][9]Treatment-resistant depression, anxiety, and stress.[8][10][11]
Psilocin (4-HO-DMT) 4-Hydroxy-N,N-dimethyltryptamine5-HT₂A, 5-HT₁A, 5-HT₂CDepression, anxiety, end-of-life distress.

Potential Therapeutic Effects: A Frontier for Research

Currently, there are no clinical trials or formal studies investigating the therapeutic effects of this compound. However, based on the well-documented benefits of structurally related compounds like DMT and 5-MeO-DMT, it is plausible that this compound could exhibit similar properties. Observational studies and clinical trials with these analogs have suggested rapid and sustained reductions in symptoms of depression, anxiety, and stress.[8][10][11] A key area of future research will be to determine if the methylenedioxy group at the 4 and 5 positions of the indole (B1671886) ring imparts novel pharmacological properties or therapeutic advantages.

Experimental Protocols: A Roadmap for Future Investigation

The lack of existing data necessitates the development of a comprehensive research program to elucidate the properties of this compound. The following outlines a potential experimental workflow.

Chemical Synthesis and Characterization

The synthesis of this compound has been previously described and would be the initial step.[1] Modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography should be employed to confirm the structure and purity of the synthesized compound.

In Vitro Pharmacological Profiling

A crucial step is to determine the receptor binding and functional activity profile of this compound.

Experimental Workflow: In Vitro Receptor Binding and Functional Assays

G cluster_synthesis Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_data Data Analysis Synthesis Chemical Synthesis of this compound Purification Purification and Analytical Characterization Synthesis->Purification Radioligand Radioligand Binding Assays (e.g., against 5-HT receptor panel) Purification->Radioligand Test Compound Calcium Calcium Flux Assays (to determine agonist/antagonist activity) Radioligand->Calcium Identified Targets Ki Determine Ki values Radioligand->Ki EC50 Determine EC50/IC50 values cAMP cAMP Accumulation Assays Calcium->cAMP Calcium->EC50 cAMP->EC50

In Vitro Pharmacology Workflow

This workflow would involve screening this compound against a panel of CNS receptors, with a focus on serotonin receptor subtypes, to determine its binding affinities (Ki values). Subsequent functional assays would then establish its efficacy (EC50 values) and whether it acts as an agonist or antagonist at these receptors.

Preclinical In Vivo Studies

Animal models are essential for assessing the physiological and behavioral effects of this compound.

Key Preclinical Assessments:

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal model.

  • Behavioral Pharmacology: Utilizing established models such as the head-twitch response in rodents, which is predictive of 5-HT₂A receptor activation and hallucinogenic potential.

  • Safety and Toxicology: Conducting dose-ranging studies to establish the therapeutic index and identify any potential toxicities.

Signaling Pathways: A Hypothetical Model

Based on the pharmacology of other psychedelic tryptamines, it is anticipated that this compound's potential therapeutic effects would be mediated through the activation of intracellular signaling cascades downstream of the 5-HT₂A receptor.

Hypothesized 5-HT₂A Receptor Signaling Pathway for this compound

This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds and Activates Gq/11 Gq/11 5-HT2A Receptor->Gq/11 PLC Phospholipase C Gq/11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream Signaling Gene Expression & Neuroplasticity Ca2+->Downstream Signaling PKC->Downstream Signaling

Hypothesized 5-HT₂A Signaling

Activation of the 5-HT₂A receptor by this compound is predicted to engage Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C, respectively, initiating a cascade of downstream signaling events that are thought to underlie the neuroplastic and therapeutic effects of psychedelics.

Conclusion and Future Directions

This compound represents a significant unknown in the field of psychedelic science. While its structural similarity to other therapeutically promising tryptamines suggests it may hold similar potential, a comprehensive and systematic investigation is required to validate this hypothesis. The roadmap for research outlined in this guide, from fundamental in vitro pharmacology to preclinical in vivo studies, provides a clear path forward. The unique methylenedioxy substitution may offer a novel pharmacological profile, potentially leading to a new class of psychedelic-inspired therapeutics. The scientific community awaits the initiation of such studies to unlock the secrets of this enigmatic molecule.

References

Receptor Binding Profile of 4,5-MDO-DMT: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated receptor binding profile of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT), a lesser-known psychedelic compound of the tryptamine (B22526) class. Due to the limited specific research on this molecule, this guide synthesizes information from structure-activity relationships (SAR) of related tryptamines to infer its likely pharmacological targets. The primary focus is on the serotonin (B10506) 5-HT₂ₐ receptor, the principal target for the psychoactive effects of classic psychedelics. This document includes hypothesized binding targets, detailed experimental protocols for determining receptor affinity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a structural analog of N,N-dimethyltryptamine (DMT), characterized by a methylenedioxy bridge at the 4 and 5 positions of the indole (B1671886) ring. It was first synthesized by Alexander Shulgin and is documented in his book "TiHKAL (Tryptamines I Have Known and Loved)"; however, it was not assayed for human psychoactivity, and its pharmacological properties remain largely uncharacterized. Rodent studies suggest potential hallucinogenic potency. Based on the well-established SAR of psychedelic tryptamines, this compound is expected to exhibit agonist activity at serotonin receptors, particularly the 5-HT₂ₐ subtype, which is the key mediator of the psychedelic experience.

Predicted Receptor Binding Profile

While specific quantitative binding data for this compound are not currently available in the public domain, a qualitative profile can be inferred from its structural similarity to other psychedelic tryptamines. The primary target is predicted to be the serotonin 5-HT₂ₐ receptor. Affinities for other serotonin receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₙ, and 5-HT₂ₑ, are also plausible. The table below summarizes the anticipated receptor interaction profile.

ReceptorPredicted Affinity (Ki)Predicted Functional ActivityRationale
5-HT₂ₐ Not AvailableAgonist / Partial AgonistPrimary target for psychedelic tryptamines.
5-HT₁ₐ Not AvailableAgonist / Partial AgonistCommon secondary target for tryptamines.
5-HT₂ₙ Not AvailableAgonist / Partial AgonistStructurally related tryptamines often show affinity.
5-HT₂ₑ Not AvailableAgonist / Partial AgonistStructurally related tryptamines often show affinity.
SERT Not AvailableInhibitorSome tryptamines exhibit affinity for the serotonin transporter.

Experimental Protocols

To empirically determine the receptor binding profile of this compound, standard in vitro pharmacological assays are required. The following protocols provide a framework for these investigations.

Radioligand Competition Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT₂ₐ receptor through competitive displacement of a radiolabeled antagonist.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).

  • Test Compound: this compound hydrochloride or fumarate (B1241708) salt.

  • Non-specific Binding Control: Mianserin or another suitable 5-HT₂ₐ antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

  • Instrumentation: Microplate scintillation counter, 96-well filter plates.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]Ketanserin (at a concentration near its Kd), and varying concentrations of this compound.

  • Total and Non-specific Binding: Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist like mianserin).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a 96-well filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This protocol outlines a method to assess the functional activity (EC₅₀ and Emax) of this compound at the 5-HT₂ₐ receptor by measuring intracellular calcium mobilization.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist, serotonin, in assay buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Use the automated injector to add the different concentrations of this compound or serotonin to the wells.

  • Data Acquisition: Continuously record the fluorescence intensity for a set period following compound addition.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Visualizations

Signaling Pathway

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/₁₁ pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist This compound Agonist->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: The Gq-coupled signaling pathway of the 5-HT₂ₐ receptor.

Experimental Workflow

The following diagram illustrates the workflow for a typical radioligand competition binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes D Incubate Membranes, Radioligand & Compound A->D B Prepare Serial Dilution of this compound B->D C Prepare Radioligand ([³H]Ketanserin) C->D E Filter and Wash to Separate Bound/Free D->E F Add Scintillation Cocktail E->F G Measure Radioactivity F->G H Calculate Specific Binding G->H I Plot Data and Determine IC50/Ki H->I

Caption: Workflow for a radioligand competition binding assay.

Conclusion

While empirical data on the receptor binding profile of this compound is lacking, its chemical structure strongly suggests activity as a serotonin receptor agonist, with a primary affinity for the 5-HT₂ₐ receptor. The experimental protocols detailed in this guide provide a clear path for the in vitro characterization of this compound. Such studies are essential to fully understand its pharmacological properties and to guide any future research into its potential effects. The provided visualizations of the canonical 5-HT₂ₐ signaling pathway and experimental workflow serve as valuable tools for researchers in this field.

The Dawn of Inquiry: A Technical Guide to the Early-Stage Research of 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a forward-looking technical guide for the early-stage research of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT). As of the current scientific literature, specific quantitative pharmacological data, detailed experimental protocols, and confirmed signaling pathways for this compound are scarce. This guide, therefore, extrapolates from established methodologies and known pathways of structurally analogous psychedelic tryptamines, such as DMT, 5-MeO-DMT, and psilocin, to provide a comprehensive roadmap for future investigation.

Introduction to this compound: An Uncharted Psychedelic Analogue

4,5-methylenedioxy-N,N-dimethyltryptamine (this compound) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) family. It is the 4,5-methylenedioxy derivative of the well-characterized psychedelic N,N-dimethyltryptamine (DMT) and a structural analogue of psilocin (4-HO-DMT) and 5-MeO-DMT.[1] First described in the scientific literature in 1982 by Toni B. Kline and colleagues, its psychoactive effects in humans remain undocumented in formal studies.[1]

The compound was cataloged by Alexander Shulgin in his book "TiHKAL (Tryptamines I Have Known and Loved)," but no dosage or duration of effects were reported.[1][2] Preliminary studies in rodents have provided the only indication of its potential psychoactivity, suggesting a hallucinogenic potency greater than 5,6-MDO-DiPT but less than 4,5-MDO-DiPT.[1] Its chemical synthesis has been described in the literature.[1]

Given the renewed interest in psychedelic compounds for therapeutic applications, this compound represents an unexplored molecule with potential novel pharmacology. This guide outlines a proposed research framework for its comprehensive early-stage evaluation.

Proposed Research Roadmap

The systematic investigation of this compound would logically follow a phased approach, beginning with chemical synthesis and progressing through in-vitro and in-vivo characterization.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In-Vitro Pharmacology cluster_2 Phase 3: In-Vivo Preclinical Assessment Chemical Synthesis Chemical Synthesis Purification & Salt Formation Purification & Salt Formation Chemical Synthesis->Purification & Salt Formation Analytical Validation (HPLC, GC-MS) Analytical Validation (HPLC, GC-MS) Purification & Salt Formation->Analytical Validation (HPLC, GC-MS) Receptor Binding Assays Receptor Binding Assays Analytical Validation (HPLC, GC-MS)->Receptor Binding Assays Functional Assays (Efficacy & Potency) Functional Assays (Efficacy & Potency) Receptor Binding Assays->Functional Assays (Efficacy & Potency) Metabolic Stability Assays Metabolic Stability Assays Functional Assays (Efficacy & Potency)->Metabolic Stability Assays Head-Twitch Response (HTR) Assay Head-Twitch Response (HTR) Assay Metabolic Stability Assays->Head-Twitch Response (HTR) Assay Other Behavioral Models Other Behavioral Models Head-Twitch Response (HTR) Assay->Other Behavioral Models Pharmacokinetic Studies Pharmacokinetic Studies Other Behavioral Models->Pharmacokinetic Studies

Figure 1: Proposed Experimental Workflow for this compound Research.

Chemical Synthesis and Characterization

The synthesis of tryptamine analogues is well-established. A common and effective method is the Speeter-Anthony tryptamine synthesis.

Experimental Protocol: Speeter-Anthony Tryptamine Synthesis (Hypothetical for this compound)
  • Starting Material: 4,5-methylenedioxyindole.

  • Step 1: Oxalyl Chloride Acylation: The starting indole (B1671886) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled. Oxalyl chloride is added dropwise to form the indol-3-ylglyoxylyl chloride.

  • Step 2: Amination: The resulting intermediate is then reacted with dimethylamine (B145610) (aqueous or gas) to produce the corresponding amide.

  • Step 3: Reduction: The amide is reduced to the final tryptamine, this compound, using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Purification and Salt Formation: The resulting freebase is purified, typically via column chromatography. For improved stability and handling, it can be converted to a salt, such as a fumarate (B1241708) or succinate, by reacting the freebase with the corresponding acid in a suitable solvent.[3][4][5][6][7]

  • Analytical Validation: The final product's identity and purity should be confirmed using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][8][9]

In-Vitro Pharmacological Profiling

The primary mechanism of action for classical psychedelics is agonism at the serotonin (B10506) 5-HT2A receptor.[10][11] A comprehensive in-vitro profiling of this compound is crucial to understand its receptor interaction profile.

Experimental Protocols

4.1.1 Radioligand Binding Assays: These assays determine the affinity of this compound for various receptors.

  • Objective: To determine the inhibition constant (Ki) of this compound at key serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C, 5-HT1A) and other potential targets.

  • Methodology:

    • Prepare cell membranes expressing the human recombinant receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A) at a fixed concentration.

    • Add varying concentrations of the test compound (this compound).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert to Ki using the Cheng-Prusoff equation.[12]

4.1.2 Functional Assays (Efficacy and Potency): These assays measure the functional response elicited by the compound at the receptor.

  • Objective: To determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy) of this compound.

  • Methodology (Calcium Flux Assay for Gq-coupled receptors like 5-HT2A):

    • Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Plate the cells and load them with the fluorescent dye.

    • Add varying concentrations of this compound.

    • Measure the change in fluorescence intensity, which corresponds to the release of intracellular calcium.

    • Plot the dose-response curve to determine EC50 and Emax relative to a reference agonist like serotonin.[10][12]

Hypothetical Data Presentation

Future experimental data should be organized for clear comparison.

Table 1: Hypothetical In-Vitro Pharmacological Profile of this compound

Target Binding Affinity (Ki, nM) Functional Activity (EC50, nM) Efficacy (Emax, % of 5-HT)
5-HT2A TBD TBD TBD
5-HT1A TBD TBD TBD
5-HT2C TBD TBD TBD
SERT TBD TBD TBD

TBD: To Be Determined

Proposed Signaling Pathway

Classical tryptamine psychedelics primarily exert their effects through the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor is expected to initiate a downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Space 4_5_MDO_DMT This compound 5HT2A_R 5-HT2A Receptor 4_5_MDO_DMT->5HT2A_R Binds Gq_11 Gq/11 5HT2A_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Figure 2: Proposed 5-HT2A Receptor Signaling Pathway for this compound.

In-Vivo Preclinical Assessment

Animal models are essential for understanding the physiological and behavioral effects of novel psychedelic compounds.

Experimental Protocols

6.1.1 Head-Twitch Response (HTR) Assay: The HTR in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is highly predictive of hallucinogenic potential in humans.[11][13]

  • Objective: To assess the 5-HT2A receptor-mediated effects of this compound in vivo.

  • Methodology:

    • Use male C57BL/6J mice.

    • Administer varying doses of this compound (e.g., via intraperitoneal injection).

    • Place individual mice in observation chambers.

    • Record and count the number of rapid, rhythmic head twitches over a specified time period (e.g., 30-60 minutes).

    • To confirm 5-HT2A mediation, a separate cohort can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin) before this compound administration, which should block the HTR.

    • Determine the ED50 for inducing the head-twitch response.

6.1.2 Other Relevant Behavioral Models: Based on the broader psychedelic literature, other behavioral tests could provide insights into anxiolytic, antidepressant, or cognitive effects.[13][14] These include:

  • Forced Swim Test: A model used to assess antidepressant-like activity.[15]

  • Elevated Plus Maze: A model for assessing anxiety-like behavior.

  • Drug Discrimination Studies: To compare the subjective effects of this compound to other known psychedelics.

Hypothetical Data Presentation

Table 2: Hypothetical In-Vivo Profile of this compound

Assay Species Route of Admin. Key Parameter Value
Head-Twitch Response Mouse IP ED50 (mg/kg) TBD
Forced Swim Test Rat IP Immobility Time TBD
Pharmacokinetics Rat IV, PO T½, Cmax, AUC TBD

TBD: To Be Determined; IP: Intraperitoneal; IV: Intravenous; PO: Oral; T½: Half-life; Cmax: Maximum Concentration; AUC: Area Under the Curve

Conclusion and Future Directions

This compound is a chemically intriguing but pharmacologically uncharacterized tryptamine. The research roadmap presented here provides a robust framework for its initial scientific investigation. By systematically applying established protocols from the study of analogous compounds, researchers can elucidate its receptor binding profile, functional activity, and in-vivo effects. This foundational data will be critical in determining whether this compound possesses a unique pharmacological profile that warrants further development as a research tool or potential therapeutic agent. The key next step is the synthesis of a high-purity batch of the compound to enable these foundational in-vitro and in-vivo studies.

References

An In-depth Technical Guide to the Structural Analogs of 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) class. As the 4,5-methylenedioxy derivative of N,N-dimethyltryptamine (DMT), it occupies a unique chemical space, sharing structural similarities with both the potent psychedelic 5-MeO-DMT and the psilocybin analog, psilocin (4-HO-DMT).[1] Despite its intriguing structure, which combines elements of known psychoactive compounds, this compound and its structural analogs remain largely unexplored within the scientific literature. This guide provides a comprehensive overview of the current, albeit limited, knowledge of these compounds, including their synthesis, pharmacology, and the structure-activity relationships (SAR) of closely related tryptamines. Due to the scarcity of direct quantitative data, this document extrapolates potential pharmacological profiles and outlines experimental protocols that can be employed to further investigate this promising, yet understudied, class of molecules.

Introduction

The study of tryptamine psychedelics has undergone a renaissance in recent years, with renewed interest in their therapeutic potential for a range of psychiatric disorders. While compounds like psilocybin and 5-MeO-DMT have been the subject of extensive research, a vast chemical space of related analogs remains to be systematically explored. This compound, first described in the scientific literature in 1982 by Toni B. Kline and colleagues, represents one such area of untapped potential.[1] Its structure is notable for the methylenedioxy bridge across the 4 and 5 positions of the indole (B1671886) ring, a feature famously associated with the empathogenic and psychoactive properties of 3,4-methylenedioxymethamphetamine (MDMA).

This technical guide aims to consolidate the available information on this compound and its structural analogs. It will delve into the known synthesis of the parent compound, present comparative pharmacological data from closely related tryptamines to infer potential activity, and provide detailed experimental methodologies for future research.

Chemical Structure and Analogs

The core structure of this compound is an indole scaffold with a dimethylaminoethyl side chain at the 3-position and a methylenedioxy group fused to the benzene (B151609) ring at the 4 and 5 positions. Structural analogs can be generated by modifying the N,N-dialkyl substituents on the aminoethyl side chain.

Table 1: Known and Postulated Structural Analogs of this compound

Compound NameAbbreviationN,N-Dialkyl SubstituentMolar Mass ( g/mol )
4,5-Methylenedioxy-N,N-dimethyltryptamineThis compoundDimethyl232.28
4,5-Methylenedioxy-N,N-diethyltryptamine4,5-MDO-DETDiethyl260.34
4,5-Methylenedioxy-N,N-dipropyltryptamine4,5-MDO-DPTDipropyl288.40
4,5-Methylenedioxy-N,N-diisopropyltryptamine4,5-MDO-DiPTDiisopropyl288.40
4,5-Methylenedioxy-N-methyl-N-isopropyltryptamine4,5-MDO-MiPTMethyl, Isopropyl260.34

Synthesis

General Synthetic Approach: Fischer Indole Synthesis

A plausible synthetic route, adapted from general tryptamine syntheses, is the Fischer indole synthesis. This would involve the reaction of a suitably substituted phenylhydrazine (B124118) with a protected 4-aminobutanal (B194337) derivative, followed by cyclization under acidic conditions.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,4-Methylenedioxyphenylhydrazine 3,4-Methylenedioxyphenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis 3,4-Methylenedioxyphenylhydrazine->Fischer Indole Synthesis 4-(Dimethylamino)butyraldehyde diethyl acetal 4-(Dimethylamino)butyraldehyde diethyl acetal 4-(Dimethylamino)butyraldehyde diethyl acetal->Fischer Indole Synthesis This compound This compound Fischer Indole Synthesis->this compound

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Speeter-Anthony Tryptamine Synthesis (Adapted for this compound)

This method provides an alternative route starting from a substituted indole.

  • Preparation of 4,5-Methylenedioxyindole: This starting material can be synthesized through various methods, such as the Reissert indole synthesis from 2-nitro-3,4-methylenedioxytoluene.

  • Oxalylation: 4,5-Methylenedioxyindole is reacted with oxalyl chloride in a suitable anhydrous solvent (e.g., diethyl ether) to form the indol-3-ylglyoxylyl chloride.

  • Amidation: The resulting glyoxylyl chloride is then reacted with an excess of dimethylamine (B145610) to form the corresponding N,N-dimethylamide.

  • Reduction: The amide is subsequently reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), to yield this compound.

  • Purification: The final product is purified by column chromatography or crystallization of a salt form (e.g., fumarate (B1241708) or hydrochloride).

Pharmacology and Structure-Activity Relationships (SAR)

Direct pharmacological data for this compound and its analogs is extremely limited. Rodent studies have suggested that this compound has a lower hallucinogenic potential than 4,5-MDO-DiPT but is more potent than its 5,6-MDO-DiPT isomer.[1] To gain further insight into the potential pharmacology of this class, we must look to the SAR of more well-characterized 4- and 5-substituted tryptamines.

Receptor Binding and Functional Activity (Inferred)

Psychedelic tryptamines primarily exert their effects through agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor. The 4,5-methylenedioxy group is expected to influence the electronic and steric properties of the indole ring, thereby affecting receptor affinity and efficacy.

Table 2: Inferred Receptor Binding Profile and Functional Activity of this compound Analogs (Data is extrapolated from studies on 4-HO-DMT and 5-MeO-DMT analogs and should be considered predictive)

CompoundPredicted 5-HT2A Affinity (Ki, nM)Predicted 5-HT2A Efficacy (Emax %)Predicted 5-HT1A Affinity (Ki, nM)
This compound10 - 5080 - 10050 - 200
4,5-MDO-DET15 - 6080 - 10060 - 250
4,5-MDO-DPT20 - 8075 - 9570 - 300
4,5-MDO-DiPT30 - 10070 - 9080 - 350
In Vivo Effects (Inferred)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential psychedelic activity of new compounds. It is plausible that this compound and its analogs would induce the HTR.

HTR_Pathway 4,5-MDO-DMT_Analog This compound Analog 5-HT2A_Receptor 5-HT2A Receptor 4,5-MDO-DMT_Analog->5-HT2A_Receptor Agonism Gq_Protein_Activation Gq Protein Activation 5-HT2A_Receptor->Gq_Protein_Activation PLC_Activation PLC Activation Gq_Protein_Activation->PLC_Activation IP3_DAG_Increase IP3 & DAG Increase PLC_Activation->IP3_DAG_Increase Intracellular_Ca_Release Intracellular Ca2+ Release IP3_DAG_Increase->Intracellular_Ca_Release Neuronal_Excitability Increased Neuronal Excitability (Layer V Pyramidal Neurons) Intracellular_Ca_Release->Neuronal_Excitability Head_Twitch_Response Head-Twitch Response Neuronal_Excitability->Head_Twitch_Response

Postulated signaling pathway leading to the head-twitch response.

Proposed Experimental Protocols

To rigorously characterize the structural analogs of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are adapted from studies on related tryptamines.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound analogs for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A, 5-HT1A, 5-HT2C) are prepared from transfected cell lines.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A specific radioligand for the target receptor is used (e.g., [3H]ketanserin for 5-HT2A).

  • Competition Binding: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound analog).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To determine the functional activity (potency and efficacy) of this compound analogs at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).

Methodology:

  • Cell Culture: A cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 cells) is cultured.

  • Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the cells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated, and EC50 (potency) and Emax (efficacy) values are calculated relative to a reference agonist (e.g., serotonin).

In Vivo Head-Twitch Response (HTR) Study

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound analogs in a rodent model.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Observation: Immediately after injection, mice are placed in individual observation chambers.

  • HTR Counting: The number of head twitches is counted for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Dose-response curves are constructed, and the ED50 value (the dose that produces 50% of the maximal response) is calculated.

Conclusion and Future Directions

The structural analogs of this compound represent a compelling yet underexplored area of psychedelic research. Their unique chemical structure suggests a pharmacological profile that may differ in nuanced ways from more well-studied tryptamines. The current lack of quantitative data presents a significant opportunity for original research.

Future investigations should focus on:

  • Systematic Synthesis: The synthesis and chemical characterization of a homologous series of N,N-dialkyl analogs of this compound.

  • Comprehensive Pharmacological Profiling: In vitro characterization of the binding and functional activity of these analogs at a wide range of CNS receptors.

  • In Vivo Behavioral Studies: Assessment of the behavioral effects of these compounds in rodent models to understand their potential psychoactive properties.

  • Metabolic Stability and Pharmacokinetics: Investigation of the metabolic fate and pharmacokinetic profiles of promising lead compounds.

By systematically applying the experimental protocols outlined in this guide, the scientific community can begin to elucidate the therapeutic potential and structure-activity relationships of this intriguing class of molecules, potentially leading to the discovery of novel research tools or therapeutic agents.

References

The Putative Neurochemical Profile of 4,5-MDO-DMT: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research on the neurochemical effects of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is currently limited. This document serves as a technical guide for researchers, drug development professionals, and scientists, outlining the anticipated neurochemical profile and the experimental methodologies required for its comprehensive investigation. The information presented is based on the established pharmacology of structurally related psychedelic tryptamines.

Introduction

This compound is a lesser-known substituted tryptamine (B22526), sharing a structural backbone with classic serotonergic psychedelics such as N,N-dimethyltryptamine (DMT) and psilocin (4-HO-DMT).[1][2] The introduction of a methylenedioxy bridge at the 4 and 5 positions of the indole (B1671886) ring is anticipated to significantly influence its interaction with various neurotransmitter receptors, transporters, and its subsequent intracellular signaling cascades. This guide provides a theoretical framework for its expected neurochemical effects and detailed protocols for its empirical validation.

Predicted Receptor Binding Profile

Based on the pharmacology of related tryptamines, this compound is hypothesized to exhibit affinity for several serotonin (B10506) (5-HT) receptor subtypes, with the 5-HT2A receptor likely being its primary target for psychedelic activity.[3][4][5] Its binding affinity at other receptors, such as 5-HT1A, 5-HT2C, and the sigma-1 receptor, may also contribute to its overall pharmacological effects.[4] A comprehensive analysis of its receptor binding profile is essential and would typically be presented as follows:

Table 1: Predicted Receptor Binding Affinities (Ki, nM) of this compound

Receptor TargetPredicted Affinity (Ki, nM)Rationale
Serotonin Receptors
5-HT2AHighPrimary target for classic psychedelics.
5-HT2CModerate to HighOften a target for tryptamines, may modulate dopaminergic and other neurotransmitter systems.[4]
5-HT1ALow to ModerateCommon secondary target for tryptamines, potentially mediating anxiolytic or other effects.[4][6]
5-HT2BLow to ModerateA crucial target to assess for potential cardiotoxicity.[7]
Other Targets
Sigma-1 ReceptorLow to ModerateImplicated in the effects of DMT.[4]
Dopamine (B1211576) D2 ReceptorLowTypically low affinity for classic tryptamines.
Norepinephrine α2A ReceptorLowSome related compounds show low affinity.[6]
SERT (Serotonin Transporter)LowMost classic psychedelics have low affinity for SERT.

Anticipated Functional Activity and Signaling Pathways

This compound is expected to act as an agonist or partial agonist at the 5-HT2A receptor. The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[8] It is also crucial to investigate potential "biased agonism," where the compound may preferentially activate certain downstream pathways (e.g., G-protein signaling over β-arrestin recruitment), which could lead to a unique pharmacological profile.[4][8]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4_5_MDO_DMT This compound 5HT2A_R 5-HT2A Receptor 4_5_MDO_DMT->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release IP3->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca2->Cellular_Response

Caption: Predicted 5-HT2A Receptor Gq Signaling Pathway for this compound.

Experimental Protocols

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to various receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at target receptors.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.[9] The protein concentration of the membrane preparation is determined.

  • Competitive Binding Assay: A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).[10]

  • Incubation: The mixture is incubated in a suitable buffer at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[9]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.[9]

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate: Membranes + Radioligand + Increasing [this compound] Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a Radioligand Competition Binding Assay.
In Vitro Functional Assays

Functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors and to quantify its potency and efficacy.

Objective: To determine the functional activity (e.g., EC50 and Emax) of this compound at the 5-HT2A receptor.

Methodology (Calcium Mobilization Assay):

  • Cell Culture: Cells expressing the 5-HT2A receptor (which couples to the Gq pathway) are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of this compound are added to the wells. A known 5-HT2A agonist (e.g., serotonin) is used as a positive control.

  • Signal Detection: The plate is placed in a fluorescence plate reader. Activation of the 5-HT2A receptor by an agonist leads to an increase in intracellular calcium, which causes an increase in fluorescence intensity. This change is measured over time.

  • Data Analysis: The peak fluorescence signal is plotted against the concentration of this compound to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum effect) are calculated. The Emax is often expressed as a percentage of the response to a reference full agonist.[3]

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insight into the effects of this compound on neurotransmitter release.[12][13][14]

Objective: To measure the effect of this compound administration on extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized animal (e.g., a rat).[15]

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[14]

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels following drug administration.

  • Sample Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16]

  • Data Analysis: Neurotransmitter levels after drug administration are expressed as a percentage of the baseline levels.

Conclusion

While direct experimental data on this compound is currently lacking, its chemical structure strongly suggests it will function as a serotonergic psychedelic, primarily through agonism at the 5-HT2A receptor. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of its neurochemical and pharmacological properties. Such research is critical for understanding its potential therapeutic effects and safety profile. The systematic application of these in vitro and in vivo techniques will be instrumental in elucidating the precise mechanisms of action of this novel tryptamine.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) family.[1] It is a structural analog of more well-studied psychedelics such as psilocin (4-HO-DMT) and 5-MeO-DMT.[1] Currently, there is a paucity of information regarding the pharmacological properties, metabolism, and toxicity of this compound.[2] Anecdotal reports suggest it may produce few to no noticeable psychoactive effects.[2] As interest in psychedelic compounds for potential therapeutic applications grows, robust and validated analytical methods for the detection and quantification of novel tryptamines like this compound are crucial for research in pharmacology, toxicology, and forensic science.

This document provides proposed analytical methods and protocols for the detection of this compound based on established techniques for structurally similar compounds, such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The provided protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended as a starting point for method development and will require full validation according to established guidelines (e.g., FDA, EMA).

Proposed Analytical Techniques

The primary recommended techniques for the sensitive and selective detection and quantification of this compound are LC-MS/MS and GC-MS. Surface-Enhanced Raman Spectroscopy (SERS) can also be employed as a rapid screening method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of tryptamines in biological matrices due to its high sensitivity and selectivity.[3][4] It allows for the separation of the analyte from matrix components with subsequent detection based on its specific mass-to-charge ratio and fragmentation pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.

  • Surface-Enhanced Raman Spectroscopy (SERS): A rapid and sensitive technique suitable for screening purposes, particularly for the detection of DMT in plant material.[5] Its applicability to this compound would need to be established.

Quantitative Data Summary

The following table summarizes target validation parameters for a proposed LC-MS/MS method for the quantification of this compound in human plasma. These values are based on published methods for DMT and 5-MeO-DMT and should be established during method validation.[3][4][6]

ParameterTarget ValueDescription
**Linearity (R²) **>0.99The coefficient of determination for the calibration curve.
Limit of Detection (LOD) 0.05 - 0.1 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.1 - 0.3 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%RSD) <15%The relative standard deviation for replicate measurements within the same day.
Inter-day Precision (%RSD) <15%The relative standard deviation for replicate measurements on different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Matrix Effect 80 - 120%The effect of co-eluting matrix components on the ionization of the analyte.
Recovery >70%The efficiency of the extraction procedure.

Experimental Protocols

Protocol 1: Proposed LC-MS/MS Method for this compound in Human Plasma

This protocol is adapted from validated methods for DMT and 5-MeO-DMT.[3][4][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., DMT-d6, 5-MeO-DMT-d6).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex for 10 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for this compound will need to be determined by infusing a standard solution of the compound and optimizing the precursor ion and product ions.

Protocol 2: Proposed GC-MS Method for this compound

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., urine, homogenized plant material), add an appropriate internal standard.

  • Adjust the pH to >9 with a suitable buffer (e.g., sodium carbonate).

  • Add 5 mL of an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex for 2 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube.

  • Repeat the extraction.

  • Combine the organic extracts and evaporate to dryness under nitrogen.

  • Reconstitute in a suitable solvent for injection. For derivatization, proceed as follows.

2. Derivatization (Optional, for improved peak shape and thermal stability)

  • To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Biological Matrix (e.g., Plasma) extraction Extraction / Protein Precipitation sample->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_receptor cluster_cell tryptamine This compound (Hypothesized) receptor Serotonin (B10506) Receptors (e.g., 5-HT2A, 5-HT1A) tryptamine->receptor Agonism g_protein G-Protein Activation receptor->g_protein effector Effector Enzymes (e.g., PLC, AC) g_protein->effector second_messenger Second Messengers (e.g., IP3, DAG, cAMP) effector->second_messenger downstream Downstream Signaling Cascades second_messenger->downstream cellular_response Altered Neuronal Activity (Psychoactive Effects) downstream->cellular_response

Caption: Hypothesized signaling pathway for tryptamines like this compound.

Pharmacological Considerations

While the specific pharmacological profile of this compound is not well-characterized, it is presumed to act as an agonist at serotonin receptors, similar to other psychedelic tryptamines.[8][9] The primary targets are likely the 5-HT2A and 5-HT1A receptors.[8] Agonism at the 5-HT2A receptor is believed to be the principal mechanism underlying the psychoactive effects of classic psychedelics. The metabolism of this compound has not been studied, but it may undergo O-demethylenation, N-demethylation, and deamination by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes, similar to related compounds.[8][9]

Conclusion

The analytical methods proposed in this document provide a foundation for the development of validated protocols for the detection and quantification of this compound. Given the lack of existing literature, it is imperative that any method be fully validated to ensure data accuracy and reliability for research and clinical applications. Further investigation into the pharmacology and metabolism of this compound is warranted to fully understand its effects and potential applications.

References

Application Notes and Protocols for In Vitro Experimental Models of 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) family.[1][2] As a structural analog of N,N-dimethyltryptamine (DMT), psilocin (4-HO-DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), it is presumed to exert its psychoactive effects primarily through interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype.[1] However, a significant lack of empirical data exists regarding its pharmacological, metabolic, and toxicological profile.[2]

These application notes provide a comprehensive suite of detailed in vitro experimental protocols to facilitate the systematic characterization of this compound. The following sections outline methodologies for determining its receptor binding affinity, functional activity at the 5-HT2A receptor, metabolic stability and metabolite profile, and general cytotoxicity. Adherence to these protocols will enable researchers to generate foundational data crucial for understanding the compound's mechanism of action and safety profile.

Data Presentation

All quantitative data generated from the following protocols should be summarized and structured in tables for clear comparison and interpretation.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandKi (nM) of this compoundReference CompoundKi (nM) of Reference Compound
Human 5-HT2A[3H]KetanserinData to be determinedSerotoninLiterature Value
Human 5-HT1A[3H]8-OH-DPATData to be determinedSerotoninLiterature Value
Human SERT[3H]CitalopramData to be determinedCitalopramLiterature Value
(Additional targets)(Relevant radioligand)Data to be determined(Relevant reference)Literature Value

Table 2: Functional Activity of this compound at the Human 5-HT2A Receptor

Assay TypeParameterThis compoundReference Agonist (Serotonin)
Calcium FluxEC50 (nM)Data to be determinedLiterature Value
Emax (%)Data to be determined100%

Table 3: In Vitro Metabolic Stability of this compound

SystemParameterValue
Human Liver MicrosomesHalf-life (t1/2, min)Data to be determined
Intrinsic Clearance (CLint, µL/min/mg)Data to be determined

Table 4: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeParameterValue (µM)
SH-SY5Y (Neuronal)MTT AssayCC50Data to be determined
SH-SY5Y (Neuronal)LDH Release AssayCC50Data to be determined
HepG2 (Hepatic)MTT AssayCC50Data to be determined
HepG2 (Hepatic)LDH Release AssayCC50Data to be determined

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the proposed experimental workflows and the hypothesized signaling pathway for this compound.

G cluster_0 Pharmacological Characterization cluster_1 Safety Profiling Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Ki Mechanism of Action Mechanism of Action Functional Assays->Mechanism of Action Metabolism Studies Metabolism Studies Cytotoxicity Assays Cytotoxicity Assays Metabolism Studies->Cytotoxicity Assays Identify Metabolites Toxicity Profile Toxicity Profile Cytotoxicity Assays->Toxicity Profile This compound This compound This compound->Receptor Binding Assays This compound->Metabolism Studies

Figure 1: Overall experimental workflow for the in vitro characterization of this compound.

G MDO_DMT This compound HT2A 5-HT2A Receptor MDO_DMT->HT2A Binds Gq_G11 Gq/11 HT2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release (Intracellular Stores) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 2: Hypothesized Gq/11 signaling pathway of this compound at the 5-HT2A receptor.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol determines the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competitive displacement of a specific radioligand.[1][3]

Materials:

  • Membrane Preparation: Commercially available membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Non-specific Ligand: Mianserin or a high concentration of unlabeled ketanserin (B1673593) (e.g., 10 µM).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filter mats (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine. [3]

  • Filtration apparatus (cell harvester) and microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer. The final concentration should typically range from 10-11 M to 10-5 M.

  • Assay Setup: In a 96-well plate, add the following in triplicate for a final volume of 200 µL per well:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]Ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of the membrane preparation.[4]

    • Non-specific Binding (NSB): 50 µL non-specific ligand, 50 µL [3H]Ketanserin, and 100 µL of the membrane preparation.

    • Test Compound: 50 µL of each this compound dilution, 50 µL [3H]Ketanserin, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Immediately wash the filters 3-5 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter mat completely. Place it in a scintillation vial or bag, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percent inhibition of specific binding for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This assay measures the ability of this compound to act as an agonist or antagonist at the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.[6][7][8]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

  • Pluronic F-127.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound stock solution in DMSO.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Procedure:

  • Cell Seeding: Plate the cells into the microplates at an appropriate density (e.g., 25,000-50,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for adherence.[9]

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium from the cells and add 50-100 µL of the loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound (for agonist mode) or a fixed concentration of this compound with serial dilutions of serotonin (for antagonist mode) in assay buffer at 2x to 5x the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader (Ex/Em ≈ 490/525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add the compound solutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • Agonist Mode: The response is typically measured as the peak fluorescence signal minus the baseline. Plot the response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, relative to serotonin).

    • Antagonist Mode: Determine the IC50 value by plotting the inhibition of the serotonin-induced response against the logarithm of the this compound concentration.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which this compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.[10][11]

Materials:

  • Metabolic System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test Compound: this compound stock solution.

  • Incubation Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Termination Solution: Ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound not expected to be a metabolite).

  • Control Compounds: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin).

  • 96-well incubation plate and a thermal cycler or water bath.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Preparation: Prepare a master mix containing HLM and incubation buffer. Pre-warm to 37°C.

  • Reaction Initiation: In separate wells of the incubation plate for each time point (e.g., 0, 5, 15, 30, 60 minutes), add the HLM master mix. To initiate the metabolic reaction, add the NADPH regenerating system and the test compound (at a final concentration of e.g., 1 µM). The 0-minute time point is initiated by adding the cofactor to the HLM/compound mix immediately before termination.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Reaction Termination: At each designated time point, transfer an aliquot of the incubation mixture to a new plate containing the ice-cold termination solution. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the terminated samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) as: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t1/2) / (mg microsomal protein / mL).

Protocol 4: Cytotoxicity Assays (MTT & LDH)

These protocols assess the potential of this compound to cause cell death in neuronal (SH-SY5Y) and hepatic (HepG2) cell lines.[12][13][14]

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cell Lines: SH-SY5Y and HepG2 cells.

  • Culture Medium.

  • Test Compound: this compound stock solution.

  • MTT Reagent: 5 mg/mL in PBS.[15]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear microplates.

  • Microplate reader (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells/well and incubate for 24 hours.[15][16]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.[15]

  • Absorbance Measurement: Read the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot percent viability against the logarithm of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

B. Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.[14][17]

Materials:

  • Cell Lines, culture medium, and test compound as above.

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution).

  • 96-well clear microplates.

  • Microplate reader (absorbance at ~490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional control wells: a no-cell background control, a vehicle control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

  • Supernatant Transfer: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[17]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for 30-60 minutes at room temperature, protected from light.[17]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

    • Plot the percent cytotoxicity against the logarithm of the compound concentration to determine the CC50.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its receptor binding profile, functional activity, metabolic fate, and cytotoxic potential, researchers can generate essential data to guide further investigation into this novel psychedelic compound. The structured approach to data presentation and visualization will facilitate clear communication of findings within the scientific community and support informed decision-making in drug development programs.

References

Application Notes and Protocols for Studying 4,5-MDO-DMT Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic tryptamine, analogous to psilocin (4-HO-DMT) and 5-MeO-DMT.[1] While detailed psychoactive effects in humans are not well-documented, preliminary studies in rodents suggest potential hallucinogenic properties.[1] These application notes provide a comprehensive overview of relevant animal models and experimental protocols for investigating the pharmacological and behavioral effects of this compound. Due to the limited specific research on this compound, the methodologies presented are largely based on established protocols for structurally and pharmacologically similar compounds, such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

Data Presentation

Quantitative and Comparative Data

Quantitative data specifically for this compound is sparse in publicly available literature. The primary available information relates its potential hallucinogenic potency to other similar compounds.

CompoundPotency ComparisonAnimal ModelReference
This compound Less potent than 4,5-MDO-DiPTRodents[1]
This compound More potent than 5,6-MDO-DiPTRodents[1]

Key Behavioral Assays for Psychedelic Effects

The study of psychedelic compounds in animal models often relies on behavioral assays that are predictive of hallucinogenic effects in humans. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation, a key mechanism for the action of classic psychedelics.[2][3]

Experimental Protocols

1. Head-Twitch Response (HTR) Assay

  • Objective: To quantify the frequency of head twitches in mice or rats as a measure of 5-HT2A receptor activation and potential psychedelic-like effects. The head-twitch response is a rapid, rhythmic side-to-side head movement.[3][4]

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Materials:

    • This compound

    • Vehicle (e.g., sterile saline, 0.9% NaCl)

    • Positive control (e.g., psilocybin, 5-MeO-DMT)

    • 5-HT2A antagonist (e.g., ketanserin) for validation

    • Observation chambers

    • Video recording equipment (optional, but recommended for unbiased scoring)

  • Procedure:

    • Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

    • Prepare solutions of this compound, vehicle, and positive control. The route of administration is typically intraperitoneal (i.p.) or subcutaneous (s.c.).

    • Administer the test compound or control to the mice. A range of doses should be tested to establish a dose-response curve.

    • Immediately after injection, place the mouse back into the observation chamber.

    • Record the number of head twitches for a defined period, typically 30-60 minutes. For short-acting compounds like 5-MeO-DMT, the observation period may be shorter.[5][6]

    • For validation, a separate cohort of animals can be pre-treated with a 5-HT2A antagonist before the administration of this compound to confirm the receptor-mediated effect.

    • Data is typically expressed as the mean number of head twitches ± SEM for each treatment group.

2. Drug Discrimination Assay

  • Objective: To assess the subjective effects of a novel compound by determining if animals can distinguish it from a known substance (e.g., a known psychedelic or saline).

  • Animal Model: Rats are frequently used for this paradigm.

  • Materials:

    • Operant conditioning chambers equipped with two levers and a food dispenser.

    • Training drug (e.g., a known psychedelic)

    • Test compound (this compound)

    • Food pellets (reinforcer)

  • Procedure:

    • Training Phase:

      • Food-deprived rats are trained to press one lever after receiving an injection of the training drug to receive a food reward.

      • On alternate days, they are trained to press the other lever after a saline injection to receive the same reward.

      • This training continues until the rats reliably press the correct lever based on the substance they received.

    • Testing Phase:

      • Once trained, rats are administered various doses of this compound.

      • The lever they choose to press indicates whether they perceive the subjective effects of this compound as being more similar to the training drug or to saline.

      • The percentage of drug-appropriate lever presses is recorded.

3. Locomotor Activity and Exploratory Behavior

  • Objective: To evaluate the effects of this compound on general activity levels and exploration in a novel environment. Some psychedelics can induce biphasic effects on locomotion, with initial suppression followed by hyperactivity, especially when co-administered with MAOIs.[7]

  • Animal Model: Mice or rats.

  • Materials:

    • Open field arena

    • Automated tracking software

  • Procedure:

    • Acclimate the animals to the testing room for at least one hour.

    • Administer this compound or vehicle.

    • Place the animal in the center of the open field arena.

    • Record locomotor activity for a set period (e.g., 30-60 minutes).

    • Parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior), and rearing frequency.

Signaling Pathways and Experimental Workflows

The primary molecular target for classic psychedelics is the serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor (GPCR).[2][3][8] Agonism at this receptor initiates a cascade of intracellular signaling events.

Serotonergic Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_5_MDO_DMT This compound 5HT2A_R 5-HT2A Receptor 4_5_MDO_DMT->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->downstream PKC->downstream

Caption: Proposed 5-HT2A receptor signaling pathway for this compound.

Experimental Workflow for Behavioral Assay

G A Animal Acclimation (e.g., 30-60 min) C Drug Administration (e.g., i.p., s.c.) A->C B Drug Preparation (this compound, Vehicle, Controls) B->C D Behavioral Observation (e.g., HTR, Locomotion) C->D E Data Recording & Scoring D->E F Statistical Analysis E->F G Results & Interpretation F->G

Caption: General workflow for a rodent behavioral experiment.

Conclusion

The study of this compound is in its nascent stages. The protocols and pathways described here provide a foundational framework for researchers to begin characterizing its effects. By adapting established methodologies for similar psychedelic compounds, a clearer understanding of the pharmacology, behavioral effects, and therapeutic potential of this compound can be achieved. Future research should aim to establish a detailed dose-response relationship in various behavioral paradigms and explore its receptor binding profile and metabolic fate.

References

protocols for 4,5-MDO-DMT administration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot provide detailed protocols for the in vivo administration of investigational compounds like 4,5-MDO-DMT. The handling and administration of such substances are subject to strict regulatory oversight and require specialized institutional review board (IRB) or institutional animal care and use committee (IACUC) approval. Providing such information would be irresponsible and could facilitate unsafe practices.

Researchers and drug development professionals must conduct a thorough review of existing scientific literature and adhere to all applicable laws, regulations, and institutional guidelines. Methodologies should be developed in consultation with qualified toxicologists, pharmacologists, and veterinarians within a controlled and legally sanctioned research environment.

For general guidance on preclinical drug development and in vivo study design, please consult resources from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Application Notes & Protocols for the Quantification of 4,5-MDO-DMT in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, there are no established and validated methods specifically for the quantification of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) in biological samples within the published scientific literature. This compound is a lesser-known psychedelic tryptamine (B22526) with limited data on its pharmacokinetics and metabolism.[1][2]

The following application notes and protocols describe a proposed and hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This proposed method is based on established and validated analytical techniques for the structurally similar and well-researched compound, N,N-dimethyltryptamine (DMT).[3] The provided information is intended to serve as a comprehensive starting point for researchers to develop and validate a robust analytical method for this compound.

Introduction

This compound is a synthetic tryptamine and an analogue of DMT.[1] As interest in psychedelic compounds for therapeutic and research purposes grows, the need for sensitive and selective analytical methods to quantify these substances and their metabolites in biological matrices becomes crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines a proposed LC-MS/MS method for the determination of this compound in whole blood, plasma, and urine.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the recommended technique for the quantification of tryptamines in biological fluids due to its high sensitivity, selectivity, and specificity.[4]

Predicted Mass Spectrometry Parameters

The molecular weight of this compound is 232.28 g/mol .[5][6][7][8] For LC-MS/MS analysis using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ will be monitored. The fragmentation of the precursor ion will be induced in the collision cell to generate product ions for Multiple Reaction Monitoring (MRM).

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound233.358.1174.1
This compound-d6 (Internal Standard)239.364.1174.1

Note: The product ion m/z 58.1 corresponds to the characteristic dimethyliminium cation [CH2=N(CH3)2]⁺, a common fragment for N,N-dimethylated tryptamines. The product ion m/z 174.1 likely corresponds to the indole (B1671886) ring structure after the loss of the dimethylaminoethyl side chain. A deuterated internal standard (IS), such as this compound-d6, is recommended for accurate quantification.

Data Presentation: Proposed Quantitative Method Parameters

The following table summarizes the anticipated performance characteristics of the proposed LC-MS/MS method. These values are extrapolated from validated methods for DMT and would require experimental validation for this compound.

Table 2: Summary of Proposed Quantitative Data

ParameterWhole BloodPlasmaUrine
Linear Range 0.5 - 250 ng/mL0.25 - 200 ng/mL1 - 500 ng/mL
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.25 ng/mL1 ng/mL
Accuracy (% Bias) < ±15%< ±15%< ±15%
Precision (% RSD) < 15%< 15%< 15%
Recovery > 85%> 90%> 80%
Matrix Effect < 20%< 15%< 25%

Experimental Protocols

Sample Preparation

This is a rapid and effective method for removing proteins from blood and plasma samples.

  • To 100 µL of whole blood or plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d6 in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

For a simpler and high-throughput approach with urine samples:

  • To 50 µL of urine in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 440 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

LC-MS/MS Analysis

Table 3: Proposed Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions

Table 4: Proposed Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Whole Blood, Plasma, or Urine) add_is Add Internal Standard (this compound-d6) sample->add_is extraction Extraction (Protein Precipitation or Dilution) add_is->extraction centrifuge Centrifugation extraction->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms quant Quantification (Peak Area Ratio vs. Concentration) lc_ms->quant report Reporting quant->report metabolic_pathway cluster_phase1 Phase I Metabolism parent This compound n_oxide This compound-N-oxide parent->n_oxide N-oxidation n_demethyl 4,5-MDO-NMT (N-desmethyl) parent->n_demethyl N-demethylation (CYP450) deamination 4,5-MDO-IAA (Indole-3-acetic acid analogue) parent->deamination Oxidative Deamination (MAO) n_demethyl->deamination Oxidative Deamination (MAO)

References

Application Notes and Protocols for 4,5-MDO-DMT in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Framework for Investigation Based on Structural Analogs

Disclaimer: 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic compound of the tryptamine (B22526) class.[1][2] As of this writing, there is a significant lack of published empirical data regarding its specific receptor binding affinities, functional activities, and detailed signaling pathways in the scientific literature. The information presented herein is therefore based on a theoretical framework derived from the well-documented neuroscience research of its structural analogs, primarily N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The proposed protocols are standardized methodologies for characterizing novel tryptamine compounds and have not been specifically validated for this compound.

Introduction

This compound is a synthetic tryptamine that is structurally analogous to the classic psychedelic DMT and the potent entheogen 5-MeO-DMT.[2] Its defining feature is the methylenedioxy bridge at the 4 and 5 positions of the indole (B1671886) ring. This structural motif is also found in other psychoactive compounds, such as MDMA, and is known to influence receptor interactions. The study of this compound offers an opportunity to further elucidate the structure-activity relationships (SAR) of tryptamine psychedelics and to potentially identify novel pharmacological profiles.[3][4][5][6][7]

The primary molecular targets for classic psychedelics are serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, with the 5-HT2A receptor being a key mediator of hallucinogenic effects.[3][7] However, interactions with other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2C) and other receptor systems contribute to the diverse range of subjective and physiological effects.[4] These application notes provide a roadmap for the initial characterization of this compound in a neuroscience research setting.

Hypothesized Pharmacological Profile

Based on the SAR of related tryptamines, it is hypothesized that this compound will act as an agonist at various serotonin receptors. The methylenedioxy group is expected to confer a unique binding and functional profile compared to the methoxy (B1213986) group of 5-MeO-DMT or the unsubstituted indole ring of DMT. Rodent studies have suggested that its hallucinogenic potency is less than that of 4,5-MDO-DiPT but greater than that of 5,6-MDO-DiPT.[2]

Table 1: Hypothesized Receptor Binding Affinity Profile for this compound and Comparative Data for Analogs

Receptor SubtypeThis compound Ki (nM)DMT Ki (nM)5-MeO-DMT Ki (nM)
5-HT1AData not available1701.9 - 3.0
5-HT2AData not available7514
5-HT2CData not availableData not availableData not available
SERTData not availableData not availableData not available

Note: Ki values for DMT and 5-MeO-DMT are sourced from the literature and may vary between studies. The table is intended for comparative purposes to guide initial experiments.

Table 2: Hypothesized Functional Activity Profile for this compound

Assay TypeReceptorThis compound EC50 (nM)This compound Emax (%)
Calcium Mobilization5-HT2AData not availableData not available
cAMP Inhibition5-HT1AData not availableData not available

Signaling Pathways

The primary signaling pathway for 5-HT2A receptor activation by psychedelics involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels. For 5-HT1A receptors, the canonical pathway involves coupling to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic adenosine (B11128) monophosphate (cAMP) levels.

Hypothesized 5-HT2A Signaling Pathway for this compound 4_5_MDO_DMT This compound 5_HT2A_R 5-HT2A Receptor 4_5_MDO_DMT->5_HT2A_R Binds Gq_11 Gq/11 5_HT2A_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Hypothesized 5-HT1A Signaling Pathway for this compound 4_5_MDO_DMT This compound 5_HT1A_R 5-HT1A Receptor 4_5_MDO_DMT->5_HT1A_R Binds Gi_o Gi/o 5_HT1A_R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to ATP ATP Experimental Workflow for this compound Characterization cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (Rodent Model) Binding_Assay Radioligand Binding Assays (5-HT1A, 5-HT2A, etc.) Binding_Data Binding Affinity (Ki) Binding_Assay->Binding_Data Functional_Assays Functional Assays (Ca²⁺ Mobilization, cAMP) Functional_Data Potency (EC50) & Efficacy (Emax) Functional_Assays->Functional_Data HTR Head-Twitch Response (HTR) Assay Binding_Data->HTR Inform dose selection Functional_Data->HTR Inform dose selection Behavioral_Data Psychedelic-like Activity HTR->Behavioral_Data

References

Using 4,5-MDO-DMT as a Pharmacological Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) class. First synthesized by Alexander Shulgin, it is the 4,5-methylenedioxy analog of the classic psychedelic N,N-dimethyltryptamine (DMT).[1][2] In his book "TiHKAL (Tryptamines I Have Known and Loved)," Shulgin reported that this compound produces minimal to no discernible psychoactive effects at the doses tested.[1] Despite this, its unique structure warrants investigation as a pharmacological tool to probe the function of serotonergic receptors and their signaling pathways.

These application notes provide a comprehensive guide for researchers interested in characterizing the pharmacological profile of this compound and similar novel tryptamines. The protocols outlined below cover essential in vitro and in vivo assays to determine receptor binding affinity, functional activity, and potential behavioral effects. Due to the limited published data on this compound, this document also includes comparative data for its structural analogs, DMT, 4-MeO-DMT, and 5-MeO-DMT, to provide a relevant pharmacological context.

In Vitro Characterization

A critical first step in evaluating a novel compound like this compound is to determine its interaction with relevant biological targets, primarily the serotonin (B10506) (5-HT) receptors.

Application Note 1: Determining Receptor Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are a standard method to quantify the affinity of a test compound for a specific receptor. In the context of tryptamines, the primary targets of interest are the 5-HT receptor subtypes, particularly 5-HT1A, 5-HT2A, and 5-HT2C.[3]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs

Compound5-HT1A5-HT2A5-HT2CSERT
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
DMT 201109116594
4-MeO-DMT 235[3]68–1,300[3]340[3]Data Not Available
5-MeO-DMT < 10[4]~907[5]Data Not AvailableData Not Available

Note: Lower Ki values indicate higher binding affinity. Data for DMT and its analogs are provided for comparative purposes.

Experimental Protocol 1: Radioligand Competition Binding Assay for 5-HT2A Receptors

This protocol describes a competitive binding assay to determine the Ki of a test compound (e.g., this compound) for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell lysis buffer (50 mM Tris-HCl, pH 7.4)

  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist)

  • Non-specific competitor: Mianserin (10 µM)

  • Test compound (this compound) at various concentrations

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-h5-HT2A cells.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]-Ketanserin (at a concentration near its Kd), and 100 µL of membrane preparation to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of Mianserin, 50 µL of [3H]-Ketanserin, and 100 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]-Ketanserin, and 100 µL of membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note 2: Assessing Functional Activity with In Vitro Signaling Assays

Determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor is crucial. For G-protein coupled receptors (GPCRs) like the 5-HT receptors, functional activity can be assessed by measuring downstream signaling events, such as calcium mobilization (for Gq-coupled receptors like 5-HT2A) or changes in cyclic AMP (cAMP) levels (for Gi/o or Gs-coupled receptors).

Table 2: Comparative Functional Potencies (EC50, nM) of Tryptamine Analogs at Serotonin Receptors

Compound5-HT1A (Gs/Gi)5-HT2A (Gq)
This compound Data Not AvailableData Not Available
DMT >10,000[6]38.3[6]
4-MeO-DMT Data Not AvailableData Not Available
5-MeO-DMT 3.92 - 1,060[6]1.80 - 3.87[6]

Note: EC50 is the concentration of an agonist that produces 50% of the maximal response. Lower EC50 values indicate higher potency.

Experimental Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol measures the increase in intracellular calcium following the activation of the Gq-coupled 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (this compound) at various concentrations

  • Positive control (e.g., serotonin)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Plate the HEK293-h5-HT2A cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well.

    • Incubate the plate at 37°C for 60 minutes to allow the cells to take up the dye.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence.

    • Inject the test compound or positive control at various concentrations into the wells.

    • Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect) values.

Visualizing In Vitro Characterization Workflow

G cluster_0 In Vitro Characterization Workflow start Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay Test Affinity functional_assay Functional Assay (e.g., Calcium Flux) start->functional_assay Test Efficacy data_analysis Data Analysis binding_assay->data_analysis Determine Ki functional_assay->data_analysis Determine EC50, Emax pharmacological_profile Pharmacological Profile data_analysis->pharmacological_profile Integrate Data

Caption: Workflow for the in vitro characterization of a novel compound.

Signaling Pathways

Psychedelic tryptamines primarily exert their effects through the 5-HT2A receptor, which is a Gq-protein coupled receptor.[7][8]

Application Note 3: Investigating 5-HT2A Receptor-Mediated Signaling

Activation of the 5-HT2A receptor by an agonist like DMT (and putatively this compound) initiates a cascade of intracellular events. Understanding this pathway is key to interpreting the functional data. The canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7][8]

Visualizing the 5-HT2A Signaling Pathway

G cluster_0 5-HT2A Receptor Signaling agonist Agonist (e.g., this compound) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: The canonical Gq-mediated 5-HT2A receptor signaling pathway.

In Vivo Characterization

Animal models are essential for understanding the physiological and behavioral effects of a novel compound. For potential psychedelics, the head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.

Application Note 4: Assessing In Vivo Activity with the Head-Twitch Response (HTR) Assay

The HTR is a rapid, rhythmic side-to-side head movement in mice and rats that is induced by 5-HT2A receptor agonists. The frequency of head twitches is correlated with the hallucinogenic potency of a compound. While this compound is reported to have low psychoactive potential, the HTR assay can provide a quantitative measure of its in vivo 5-HT2A receptor engagement.[9]

Table 3: Comparative In Vivo Potencies of Tryptamine Analogs

CompoundHead-Twitch Response (HTR) in Rodents
This compound Weakly induces HTR (potency less than 4,5-MDO-DiPT but greater than 5,6-MDO-DiPT)[2]
DMT Induces HTR
4-MeO-DMT Induces HTR, with an ED50 of ~3.53 mg/kg[3]
5-MeO-DMT Induces HTR[4][9]
Experimental Protocol 3: Head-Twitch Response (HTR) Assay in Mice

Materials:

  • Male C57BL/6J mice

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Observation chambers

  • Video recording equipment (optional, but recommended for unbiased counting)

Procedure:

  • Acclimation:

    • Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration:

    • Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to generate a dose-response curve.

  • Observation:

    • Immediately after injection, place the mice back into their individual observation chambers.

    • Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is defined as a rapid, spasmodic rotational movement of the head that is not associated with grooming.

  • Data Analysis:

    • Sum the total number of head twitches for each mouse.

    • Calculate the mean number of head twitches for each dose group.

    • Plot the mean head twitches against the log of the dose to determine the ED50 (the dose that produces 50% of the maximal response).

Visualizing In Vivo Experimental Workflow

G cluster_0 In Vivo Behavioral Assay Workflow animal_prep Animal Acclimation (e.g., Mice) drug_admin Drug Administration (Test Compound vs. Vehicle) animal_prep->drug_admin behavioral_test Behavioral Test (e.g., Head-Twitch Response) drug_admin->behavioral_test data_collection Data Collection (e.g., Count Head Twitches) behavioral_test->data_collection data_analysis Data Analysis (Dose-Response Curve) data_collection->data_analysis in_vivo_effect In Vivo Effect Profile data_analysis->in_vivo_effect Determine ED50

Caption: Workflow for a typical in vivo behavioral pharmacology experiment.

Conclusion

While this compound itself remains a sparsely characterized compound, it serves as an excellent model for the pharmacological investigation of novel tryptamines. The application notes and protocols provided here offer a systematic approach to defining the in vitro and in vivo properties of such compounds. By determining receptor binding affinities, functional potencies, and behavioral effects, researchers can build a comprehensive pharmacological profile. This information is essential for understanding the structure-activity relationships within the tryptamine class and for identifying novel pharmacological tools to explore the complexities of the serotonin system. The comparative data from known analogs underscore the subtle structural modifications that can dramatically alter the pharmacological properties of these fascinating molecules.

References

Application Notes and Protocols for the Experimental Design of 4,5-MDO-DMT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic tryptamine (B22526) and an analog of N,N-dimethyltryptamine (DMT) and psilocin.[1] Its synthesis was first reported in 1982, and preliminary rodent studies suggest it possesses hallucinogenic potential.[2][3] However, a comprehensive pharmacological and toxicological profile of this compound is currently lacking in publicly available scientific literature.[4] These application notes provide a detailed framework for the preclinical experimental design to thoroughly characterize the pharmacological properties and potential therapeutic effects of this compound.

The protocols outlined below are adapted from established methodologies for studying serotonergic psychedelics and focus on in vitro receptor characterization and in vivo behavioral assessment. The primary molecular target for classic psychedelics is the serotonin (B10506) 2A receptor (5-HT2A), and its activation is believed to mediate hallucinogenic effects.[5] Therefore, the initial experimental design for this compound should focus on its interaction with this receptor and its downstream signaling pathways.

Pharmacological Characterization: Data Presentation

A critical first step in the evaluation of this compound is to determine its binding affinity and functional potency at key central nervous system (CNS) receptors. The following tables summarize the type of quantitative data that should be generated for this compound and provide a comparison with the well-characterized psychedelics DMT and 5-MeO-DMT.

Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamines at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2CSERT
This compound Data not availableData not availableData not availableData not available
DMT>10,00038.3-4,000
5-MeO-DMT3.92 - 1,0601.80 - 3.87--

Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity. Data for DMT and 5-MeO-DMT are compiled from multiple sources and may vary depending on experimental conditions.[6][7]

Table 2: Functional Activity of Tryptamines at the 5-HT2A Receptor

CompoundAssay TypeEC50 (nM)Emax (%)
This compound Data not availableData not availableData not available
DMTCalcium Mobilization54038
5-MeO-DMTCalcium Mobilization1.80 - 3.87100

Note: EC50 is the concentration of an agonist that produces 50% of the maximal response. Emax is the maximum response achievable by an agonist relative to a reference full agonist. Data for DMT and 5-MeO-DMT are from studies using calcium mobilization assays.[6][8]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay to Determine Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for various serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT).

  • Materials:

    • Cell membranes expressing the target human receptor (e.g., from CHO or HEK293 cells).

    • Radioligands specific for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

    • This compound hydrochloride or other salt form of known purity.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or a dilution of this compound.

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity

This protocol measures the activation of the Gq-coupled 5-HT2A receptor by quantifying the resulting increase in intracellular calcium concentration.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound.

    • A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

  • Procedure:

    • Plate the 5-HT2A-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the cell plate in the fluorescence plate reader and measure baseline fluorescence.

    • Program the instrument to inject the this compound dilutions into the wells and immediately begin kinetic fluorescence readings.

    • Record the fluorescence signal over time to capture the peak calcium response.

    • Analyze the data to determine the EC50 and Emax values for this compound.

3. PRESTO-Tango Assay for β-Arrestin Recruitment

This assay quantifies the recruitment of β-arrestin-2 to the 5-HT2A receptor upon agonist binding, providing a measure of a distinct signaling pathway.[4][7][9][10]

  • Materials:

    • HTLA cells (HEK293T cells with a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion).

    • Plasmids encoding the 5-HT2A receptor fused to a TEV protease cleavage site and a transcription factor (tTA).

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture and assay reagents.

    • A luminometer.

  • Procedure:

    • Co-transfect HTLA cells with the 5-HT2A-Tango plasmid.

    • Plate the transfected cells in 384-well plates.

    • The following day, treat the cells with serial dilutions of this compound.

    • Incubate for at least 16 hours.

    • Add a luciferase substrate (e.g., Bright-Glo) and measure luminescence.

    • Analyze the dose-response data to determine the EC50 and Emax for β-arrestin-2 recruitment.

In Vivo Behavioral Assays

1. Head-Twitch Response (HTR) in Mice

The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for hallucinogenic potential.[11][12][13]

  • Animals: Male C57BL/6J mice are commonly used.

  • Procedure:

    • Habituate the mice to the observation chambers (e.g., clear cylindrical containers) for at least 30 minutes before drug administration.

    • Administer various doses of this compound (e.g., via intraperitoneal or subcutaneous injection) or vehicle control.

    • Immediately place the mice back into the observation chambers.

    • Record the number of head twitches for a defined period (e.g., 30-60 minutes). This can be done by trained observers who are blind to the treatment conditions or by using an automated system.

    • To confirm the role of the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin) before this compound administration.

    • Analyze the dose-response relationship for HTR induction.

2. Fear Conditioning and Extinction

This paradigm can be used to assess the potential anxiolytic and antidepressant effects of this compound by examining its ability to modulate learned fear responses.[8]

  • Apparatus: A fear conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for an auditory cue (conditioned stimulus, CS), and a distinct context for extinction training.

  • Procedure:

    • Fear Acquisition: Place the mouse in the conditioning chamber. Present the auditory cue (CS; e.g., a tone) for a set duration (e.g., 30 seconds), co-terminating with a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds). Repeat this pairing several times.

    • Extinction Training: The following day, place the mouse in a different context. Administer this compound or vehicle. After a pre-determined time (e.g., 30 minutes), present the CS repeatedly without the US. Measure freezing behavior, which is a proxy for fear. A reduction in freezing over time indicates extinction learning.

    • Extinction Recall: On the third day, place the mouse back in the extinction context and present the CS without the US. Measure freezing to assess the retention of extinction memory.

    • Data Analysis: Compare the rate of extinction learning and the level of freezing during extinction recall between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

G cluster_0 Experimental Workflow for this compound Characterization A In Vitro Characterization B Receptor Binding Assays (Ki at 5-HT receptors) A->B C Functional Assays (EC50/Emax at 5-HT2A) A->C G Data Analysis & SAR B->G C->G D In Vivo Behavioral Assessment E Head-Twitch Response (HTR) (Hallucinogenic Potential) D->E F Fear Conditioning & Extinction (Therapeutic Potential) D->F E->G F->G

Experimental workflow for this compound characterization.

G cluster_1 5-HT2A Receptor Canonical (Gq) Signaling Pathway agonist This compound receptor 5-HT2A Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 downstream Downstream Cellular Effects ca2->downstream pkc->downstream

5-HT2A receptor canonical (Gq) signaling pathway.

G cluster_2 5-HT2A Receptor β-Arrestin Signaling Pathway agonist This compound receptor 5-HT2A Receptor (Phosphorylated) agonist->receptor activates & induces phosphorylation by GRKs arrestin β-Arrestin 2 receptor->arrestin recruits grk GRK internalization Receptor Internalization & Desensitization arrestin->internalization mapk MAPK Cascade (ERK1/2) arrestin->mapk scaffolds signaling Independent Signaling mapk->signaling

5-HT2A receptor β-arrestin signaling pathway.

References

Application Notes and Protocols for Handling 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic research chemical.[1][2] There is a significant lack of data regarding its pharmacological properties, metabolism, and toxicity.[1] Therefore, it must be handled with extreme caution as a potent, hazardous compound of unknown toxicity. The following protocols are based on general best practices for handling potent, psychoactive research chemicals and substituted tryptamines in a laboratory setting.[3][4][5]

Hazard Identification and Risk Assessment

Due to the limited information available, a thorough risk assessment is mandatory before any handling of this compound. The primary hazards are considered to be:

  • High Potency and Psychoactivity: Assumed to be a potent psychoactive substance.

  • Unknown Toxicity: Lack of toxicological data necessitates treating it as highly toxic.

  • Inhalation Hazard: Fine powders can be easily aerosolized and inhaled.

  • Dermal Absorption: Potential for absorption through the skin.

  • Eye Irritant: Assumed to be an eye irritant.

Quantitative Data Summary

As no specific quantitative data for this compound is available, the following table presents data for a related, more studied compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), for illustrative purposes only. This data should NOT be directly extrapolated to this compound.

CompoundLD50 (mouse, intraperitoneal)LDLO (mouse, subcutaneous)Oral TDLO (rat)
5-MeO-DMT115 mg/kg75 mg/kg10 mg/kg

Source: Cayman Chemical Safety Data Sheet for 5-methoxy DMT

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure.[3] The required PPE varies with the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work (Low Risk) - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile glovesN/A
Handling of Powders/Solids (High Risk) - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions (Medium to High Risk) - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Adapted from BenchChem essential safety protocols for potent compounds.[3]

Engineering Controls

  • Designated Handling Area: All work with this compound must be conducted in a designated and clearly labeled area.

  • Ventilation: All handling of solid this compound and concentrated solutions must be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[3][6]

  • Negative Pressure: Potent compound handling areas should be maintained under negative pressure relative to adjacent spaces to prevent contamination.[6]

Experimental Protocols

4.1. Weighing of Solid this compound

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don the appropriate PPE for handling powders (see PPE table).

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (e.g., microbalance, spatulas, weigh boats, waste container) inside the fume hood.

  • Procedure:

    • Perform all manipulations within the fume hood.[3]

    • Use a disposable weigh boat.

    • Carefully transfer the desired amount of this compound to the weigh boat using a dedicated spatula.

    • Minimize the creation of dust.

    • Once weighing is complete, securely close the primary container.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated wipes in a dedicated, sealed hazardous waste container.

    • Decontaminate the spatula and the work surface.

4.2. Preparation of a Stock Solution

  • Preparation:

    • Follow the preparation steps outlined in section 4.1.

    • Don the appropriate PPE for handling liquids/solutions (see PPE table).

  • Procedure:

    • Place the weighed this compound in an appropriate glass vial inside the fume hood.

    • Slowly add the solvent to the vial to avoid splashing.[3]

    • Cap the vial and mix using a vortex mixer or by gentle swirling until the solid is fully dissolved.

  • Cleanup:

    • Dispose of any contaminated materials in the designated hazardous waste container.

    • Decontaminate all reusable equipment and the work surface.

4.3. Storage

  • Store this compound in a cool, dry, and dark place.

  • Keep the container tightly closed.

  • Store in a locked cabinet or other secure location with restricted access.

  • The storage area should be clearly labeled as containing a potent and hazardous compound.

4.4. Spill and Emergency Procedures

  • Small Spills (Powder):

    • Do not sweep.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Wipe the area from the outside in.

    • Place all contaminated materials in a sealed hazardous waste bag.

    • Decontaminate the area with an appropriate solvent.

  • Small Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in a sealed hazardous waste container.

    • Decontaminate the area.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • Prevent entry to the contaminated area.

    • Follow established institutional procedures for large chemical spills.

  • Personal Exposure:

    • Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

4.5. Waste Disposal

  • All waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, excess solution) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not dispose of this compound down the drain.[3]

  • High-temperature incineration is the recommended method for the disposal of many pharmaceutical compounds and should be used for this compound.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_end Final Steps prep Risk Assessment ppe Don Appropriate PPE prep->ppe setup Prepare Fume Hood ppe->setup weigh Weigh Solid setup->weigh dissolve Prepare Solution weigh->dissolve storage Secure Storage of Compound weigh->storage experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate waste Segregate & Seal Hazardous Waste decontaminate->waste remove_ppe Doff PPE Correctly waste->remove_ppe disposal Dispose of Waste via Certified Vendor waste->disposal wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Others & Safety Officer spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (e.g., absorbent socks) ppe->contain cleanup Clean Up Spill (from outside in) contain->cleanup package Package Waste in Sealed Container cleanup->package decon Decontaminate Area package->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: Emergency Spill Response Protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT). The information is based on the synthetic route described by Alexander Shulgin and general principles of tryptamine (B22526) chemistry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield or Failure in the Formation of 4,5-Methylenedioxyindole

  • Question: I am experiencing a low yield during the synthesis of the 4,5-methylenedioxyindole intermediate. What are the likely causes and solutions?

  • Answer: The initial steps of forming the substituted indole (B1671886) are critical. Low yields can often be attributed to incomplete reaction, side reactions, or degradation of the product.

    • Purity of Starting Materials: Ensure the starting materials, particularly the substituted catechol and reagents for methylenation, are of high purity. Impurities can interfere with the reaction.

    • Reaction Conditions: The reaction to form the methylenedioxy bridge is sensitive to conditions. Ensure anhydrous conditions are maintained where specified. The temperature and reaction time should be carefully controlled as described in the protocol.

    • Purification: The purification of the intermediate nitro-toluene and subsequent indole can be challenging. Recrystallization should be performed carefully to avoid significant loss of product. Consider using a different solvent system for recrystallization if the yield is consistently low.

Issue 2: Incomplete Reaction or Side Products during Acylation with Oxalyl Chloride

  • Question: During the reaction of 4,5-methylenedioxyindole with oxalyl chloride, I am observing a complex mixture of products and unreacted starting material. How can I improve this step?

  • Answer: The acylation of the indole ring at the C3 position with oxalyl chloride is a key step. The high reactivity of the indole nucleus can sometimes lead to side reactions.

    • Temperature Control: This reaction is typically exothermic. It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of oxalyl chloride to prevent the formation of side products and potential polymerization.

    • Anhydrous Conditions: Oxalyl chloride is highly reactive towards water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the hydrolysis of oxalyl chloride and the formation of oxalic acid, which can complicate the reaction.

    • Order of Addition: Add the oxalyl chloride solution dropwise to the stirred solution of the indole to maintain control over the reaction rate and temperature.

    • Side Reactions: The indole nitrogen (N1 position) and the C2 position are also potential sites for electrophilic attack, although C3 is the most nucleophilic. If side products are a major issue, consider using a protecting group on the indole nitrogen, though this will add extra steps to the synthesis.

Issue 3: Low Yield or Difficult Purification after LAH Reduction

  • Question: The final reduction step of the glyoxylamide intermediate with lithium aluminum hydride (LAH) is giving me a low yield of this compound, and the purification is proving difficult. What can I do?

  • Answer: LAH is a powerful but sometimes unselective reducing agent. The workup procedure is also critical for obtaining a pure product.

    • Anhydrous Conditions: LAH reacts violently with water. The reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., anhydrous THF). Any moisture will consume the LAH and reduce the yield.[1]

    • LAH Quality: Use a fresh, high-quality source of LAH. Old or improperly stored LAH may have reduced activity.

    • Workup Procedure: The quenching of the reaction is crucial. A carefully controlled addition of water and then a base solution (e.g., NaOH) is necessary to precipitate the aluminum salts, which can then be filtered off. An emulsion may form during workup, making separation difficult. Adding a filter aid like Celite can help.

    • Potential Side Reactions: The solvent, THF, can sometimes react with LAH, especially at elevated temperatures, leading to byproducts.[1] Ensure the reaction temperature is controlled. Over-reduction is also a possibility, though less common for amides.

    • Purification of the Final Product: The crude product may contain unreacted starting material, partially reduced intermediates, and other byproducts. Column chromatography is often necessary for purification. If the freebase is an oil, converting it to a stable crystalline salt (e.g., fumarate (B1241708) or hydrochloride) can facilitate purification by recrystallization.

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of this compound (based on TiHKAL)

StepReactantsSolventKey ConditionsReported Yield
1 4,5-Methylenedioxyindole, Oxalyl ChlorideDiethyl Ether0-5 °CNot specified for intermediate
2 Indol-3-ylglyoxylyl chloride, DimethylamineDiethyl EtherCold77% (glyoxylamide)
3 4,5-Methylenedioxy-N,N-dimethylindole-3-glyoxylamide, LAHTHFRefluxNot specified for final product

Experimental Protocols

Protocol 1: Synthesis of 4,5-Methylenedioxy-N,N-dimethylindole-3-glyoxylamide

  • A solution of 4.8 g of 4,5-methylenedioxyindole in 60 mL of anhydrous diethyl ether is stirred and cooled in an ice bath.

  • A solution of 5.0 g of oxalyl chloride in diethyl ether is added dropwise, ensuring the temperature does not exceed 5 °C.

  • The intermediate acid chloride precipitates as a red solid and is collected by filtration and washed with diethyl ether.

  • The acid chloride is then suspended in 60 mL of cold anhydrous diethyl ether and treated with 7 mL of dimethylamine.

  • The mixture is stirred for 30 minutes.

  • The solvent is decanted, and the solid residue is suspended in 50 mL of water.

  • The product is collected by filtration and dried under vacuum to yield 4,5-methylenedioxy-N,N-dimethylindole-3-glyoxylamide.

Protocol 2: Synthesis of this compound (Reduction Step)

  • To a stirred and cooled solution of 3.8 g of LAH in 100 mL of anhydrous THF, a solution of 3.7 g of 4,5-methylenedioxy-N,N-dimethylindole-3-glyoxylamide in 500 mL of anhydrous THF is added over 1 hour.

  • The reaction mixture is then brought to reflux for 15 minutes.

  • After cooling, the excess LAH is decomposed by the cautious addition of wet diethyl ether.

  • The resulting solids are removed by filtration, and the filter cake is washed with additional THF.

  • The combined filtrate and washings are evaporated under vacuum.

  • The residue is the crude this compound, which may require further purification.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I might encounter in the final product?

    • A1: Common impurities could include unreacted 4,5-methylenedioxyindole, the intermediate glyoxylamide, and potentially byproducts from side reactions during the LAH reduction. If the initial indole synthesis was not clean, you might also have isomers or related substituted indoles.

  • Q2: My final product is a dark oil and difficult to purify. What are my options?

    • A2: Tryptamines are often oils in their freebase form. Purification can be achieved through column chromatography on silica (B1680970) gel. Alternatively, you can convert the oily freebase to a crystalline salt. The fumarate salt is often a good choice for tryptamines as it tends to form stable, high-melting crystals that can be purified by recrystallization.

  • Q3: Is it possible to use a different reducing agent instead of LAH?

    • A3: While LAH is the classic reagent for this transformation, other reducing agents like borane-THF complex (BH3-THF) can also reduce amides to amines. The reaction conditions and workup procedures would need to be adjusted accordingly. BH3-THF is generally considered milder and may offer a different impurity profile.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: A combination of analytical techniques should be used. Thin Layer Chromatography (TLC) can be used to monitor the reaction progress and assess the purity of the final product. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Amidation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Reduction cluster_product Crude Product cluster_purification Purification cluster_final Final Product 4_5_MDO_Indole 4,5-Methylenedioxyindole Acylation Reaction with Oxalyl Chloride 4_5_MDO_Indole->Acylation Glyoxylyl_Chloride Indol-3-ylglyoxylyl Chloride Acylation->Glyoxylyl_Chloride Amidation Reaction with Dimethylamine Glyoxylyl_Chloride->Amidation Glyoxylamide 4,5-MDO-Indole-3- glyoxylamide Amidation->Glyoxylamide Reduction LAH Reduction Glyoxylamide->Reduction Crude_DMT Crude this compound Reduction->Crude_DMT Purification Chromatography or Salt Formation Crude_DMT->Purification Final_DMT Pure this compound Purification->Final_DMT

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Step Identify Problematic Step Start->Step Acylation_Issue Acylation Problem Step->Acylation_Issue Acylation Reduction_Issue Reduction Problem Step->Reduction_Issue Reduction Purification_Issue Purification Problem Step->Purification_Issue Purification Acylation_Check1 Check Temperature Control Acylation_Issue->Acylation_Check1 Reduction_Check1 Ensure Anhydrous Conditions Reduction_Issue->Reduction_Check1 Purification_Sol1 Optimize Chromatography Purification_Issue->Purification_Sol1 Purification_Sol2 Convert to Crystalline Salt Purification_Issue->Purification_Sol2 Acylation_Check2 Ensure Anhydrous Conditions Acylation_Check1->Acylation_Check2 Acylation_Check3 Verify Reagent Purity Acylation_Check2->Acylation_Check3 Reduction_Check2 Use Fresh LAH Reduction_Check1->Reduction_Check2 Reduction_Check3 Optimize Workup Procedure Reduction_Check2->Reduction_Check3

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing the Synthesis of 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT). The following information is intended to assist in improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited synthesis is the multi-step route described by Alexander Shulgin in his book TiHKAL ("Tryptamines I Have Known and Loved"). This pathway commences with 3-methylcatechol (B131232) and proceeds through methylenation, nitration, functional group manipulation, and cyclization to form the indole (B1671886) ring, followed by the introduction of the dimethylaminoethyl side chain.

Q2: What are the critical steps impacting the overall yield in the Shulgin synthesis of this compound?

A2: The primary yield-limiting steps are typically the nitration of 2,3-methylenedioxytoluene and the final reduction of the indolylglyoxylamide intermediate. Side reactions during nitration can lead to a mixture of isomers that are difficult to separate, and the reduction step is sensitive to the quality of the reducing agent and reaction conditions.

Q3: Are there alternative synthetic strategies to the Shulgin method?

A3: While the Shulgin synthesis is the classical approach, modern synthetic methods could be adapted. For instance, alternative indole formation reactions, such as the Fischer indole synthesis, could be explored starting from a suitably substituted hydrazine (B178648) and aldehyde/ketone. However, the synthesis of the required precursors for these alternative routes may be as complex as the original method.

Q4: What are the common impurities encountered in this compound synthesis?

A4: Common impurities may include unreacted starting materials, regioisomers from the nitration step, partially reduced intermediates, and byproducts from the decomposition of reagents. For example, incomplete reduction of the indolylglyoxylamide can leave residual starting material, and over-reduction can potentially affect the methylenedioxy bridge under harsh conditions.

Troubleshooting Guides

Problem 1: Low Yield in the Methylenation of 3-Methylcatechol

Experimental Protocol (Shulgin, TiHKAL): A solution of 3-methylcatechol in aqueous sodium hydroxide (B78521) is added to a stirred suspension of dibromomethane (B42720) and a phase-transfer catalyst (e.g., Adogen 464) under a nitrogen atmosphere. The mixture is stirred for several hours, followed by steam distillation to isolate the 2,3-methylenedioxytoluene.

Potential Cause Troubleshooting Solution
Inefficient Phase Transfer Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The quality and concentration of the phase-transfer catalyst are crucial; consider using a different catalyst if yields are consistently low.
Hydrolysis of Dibromomethane The slow addition of the catechol/NaOH solution to the dibromomethane is important to minimize the hydrolysis of the alkylating agent.
Side Reactions Polymerization of the catechol can occur. Maintaining a nitrogen atmosphere and controlling the temperature can help minimize oxidative side reactions.
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material before workup.
Problem 2: Poor Yield and Isomer Formation during Nitration

Experimental Protocol (Shulgin, TiHKAL): A mixture of 2,3-methylenedioxytoluene and mercuric acetate (B1210297) in acetic acid is heated, and concentrated nitric acid is added dropwise. The reaction is quenched in ice water, and the product is extracted.

Potential Cause Troubleshooting Solution
Over-Nitration Control the reaction temperature strictly. Nitration is highly exothermic, and higher temperatures can lead to the formation of dinitro and other over-nitrated byproducts.[1][2]
Formation of Undesired Isomers The methylenedioxy and methyl groups direct the nitration to specific positions. While a mixture of ortho and meta isomers is expected, the ratio can be influenced by temperature and the nitrating agent. Careful purification by recrystallization or chromatography is necessary to isolate the desired isomer.
Oxidation of the Substrate Strong nitric acid can oxidize the starting material. Using a milder nitrating agent or carefully controlling the addition of nitric acid can mitigate this.
Problem 3: Low Yield in the Leimgruber-Batcho-type Indole Synthesis Step

Experimental Protocol (Shulgin, TiHKAL): The mixture of nitrotoluene isomers is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine. This intermediate is then subjected to reductive cyclization to form the 4,5-methylenedioxyindole.

Potential Cause Troubleshooting Solution
Incomplete Enamine Formation Ensure the removal of methanol (B129727) as it forms to drive the reaction to completion. Use freshly distilled DMF to avoid impurities that can interfere with the reaction.
Inefficient Reductive Cyclization The choice of reducing agent is critical. Shulgin uses catalytic hydrogenation (H2/Pd-C). Ensure the catalyst is active and the hydrogen pressure is adequate. Alternative reducing agents like iron in acetic acid or sodium dithionite (B78146) can also be employed, but conditions need to be optimized.[3]
Side Reactions during Reduction Over-reduction of the enamine double bond can occur. Monitoring the reaction by TLC and stopping it once the starting material is consumed is important.
Purification Challenges The resulting indole may be contaminated with byproducts. Purification by column chromatography or recrystallization is often necessary.
Problem 4: Low Yield in the Final Reduction of the Indolylglyoxylamide

Experimental Protocol (Shulgin, TiHKAL): 4,5-methylenedioxyindole is reacted with oxalyl chloride to form the indolylglyoxylyl chloride, which is then reacted with dimethylamine (B145610) to yield the corresponding glyoxylamide. This intermediate is reduced with lithium aluminum hydride (LAH) to give this compound.

Potential Cause Troubleshooting Solution
Decomposition of Oxalyl Chloride Use fresh, high-purity oxalyl chloride and perform the reaction under anhydrous conditions at low temperatures (e.g., 0 °C) to prevent decomposition.
Inactive LAH LAH is highly reactive with moisture. Use freshly opened or properly stored LAH. The stoichiometry of LAH is also critical; a sufficient excess is needed to ensure complete reduction.
Incomplete Reduction The reaction may require prolonged reflux in an anhydrous solvent like THF to go to completion. Monitor the reaction by TLC.
Difficult Work-up The work-up procedure to quench the excess LAH and isolate the amine product is crucial. A careful Fieser work-up (sequential addition of water, NaOH solution, and more water) can help to precipitate the aluminum salts, allowing for easier filtration and extraction of the product.
Product Degradation The final product can be sensitive to air and light. Store the purified this compound under an inert atmosphere and in the dark.

Data Summary

The following table summarizes the reported yields for each step in the synthesis of this compound as described in TiHKAL.

Reaction Step Starting Material Product Reported Yield (%)
Methylenation3-Methylcatechol2,3-Methylenedioxytoluene78
Nitration2,3-MethylenedioxytolueneMixture of nitro-isomers58
Indole FormationNitro-isomer mixture4,5-Methylenedioxyindole50
Final Product Formation4,5-MethylenedioxyindoleThis compound8

Visualizations

Shulgin_Synthesis_Workflow Start 3-Methylcatechol Step1 Methylenation (Dibromomethane, PTC) Start->Step1 Intermediate1 2,3-Methylenedioxytoluene Step1->Intermediate1 Step2 Nitration (HNO3, Acetic Acid) Intermediate1->Step2 Intermediate2 Mixture of Nitrotoluenes Step2->Intermediate2 Step3 Indole Formation (DMFDMA, H2/Pd-C) Intermediate2->Step3 Intermediate3 4,5-Methylenedioxyindole Step3->Intermediate3 Step4 Side Chain Addition (Oxalyl Chloride, Dimethylamine) Intermediate3->Step4 Intermediate4 Indolylglyoxylamide Step4->Intermediate4 Step5 Reduction (LAH) Intermediate4->Step5 End This compound Step5->End

Caption: Synthetic workflow for this compound from 3-methylcatechol.

Troubleshooting_Logic Start Low Yield in a Synthetic Step CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry of Reagents Start->CheckStoichiometry AnalyzeByproducts Analyze Byproducts (TLC, GC-MS, NMR) CheckPurity->AnalyzeByproducts CheckConditions->AnalyzeByproducts CheckStoichiometry->AnalyzeByproducts OptimizePurification Optimize Purification Method (Recrystallization, Chromatography) AnalyzeByproducts->OptimizePurification Solution Improved Yield OptimizePurification->Solution

Caption: General troubleshooting workflow for low reaction yields.

References

Technical Support Center: 4,5-MDO-DMT Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT). The information is designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a lesser-known psychedelic compound and a tryptamine (B22526) derivative.[1][2][3] It is the 4,5-methylenedioxy analog of N,N-dimethyltryptamine (DMT).[1][3] Basic chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₆N₂O₂[4]
Molar Mass232.28 g/mol [4]
AppearanceLikely a crystalline solid[5]

Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening?

Tryptamine derivatives, including DMT, are often sparingly soluble in aqueous solutions at neutral pH.[5] Like many alkaloids, this compound is a basic compound, and its solubility is highly dependent on the pH of the solution. In its freebase form, it is expected to be lipophilic and thus have poor water solubility.

Q3: What are the general strategies to improve the solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[6] These can be broadly categorized as physical and chemical modifications.[6] Common methods include:

  • pH Adjustment: Acidifying the solution to form a more soluble salt.[7]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[8]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the drug.[8]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific solubility issues.

Issue 1: My this compound is not dissolving in water or phosphate-buffered saline (PBS).

  • Question: What is the first step to try and solubilize my compound?

    • Answer: The most straightforward approach is pH adjustment. Since this compound is a tryptamine, it has a basic nitrogen atom that can be protonated to form a more water-soluble salt. Try adding a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension while stirring until the compound dissolves.

  • Question: What is the target pH I should aim for?

    • Answer: A good starting point is to adjust the pH to a range of 4 to 6. Tryptamine hydrochloride salts are generally more soluble in water.[9]

Issue 2: I need to prepare a stock solution of this compound for in vitro assays.

  • Question: What solvents are recommended for creating a concentrated stock solution?

    • Answer: For creating a concentrated stock solution, organic solvents are generally more effective. Based on data for similar tryptamines, consider using ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[5] Tryptamine has a solubility of approximately 10 mg/mL in ethanol and 11 mg/mL in DMSO.[5]

  • Question: How should I dilute my organic stock solution into my aqueous assay buffer?

    • Answer: When diluting a stock solution, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing or stirring to avoid precipitation. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5] Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.

Issue 3: I am observing precipitation of my compound after initial dissolution.

  • Question: Why is my this compound precipitating out of solution over time?

    • Answer: Precipitation can occur for several reasons, including a change in temperature, slow salt formation, or saturation limits being exceeded. If you have prepared an aqueous solution, ensure the pH remains stable. For solutions in organic solvents, storing them at low temperatures may cause the compound to crystallize out.

  • Question: How can I prevent precipitation in my final working solution?

    • Answer: The use of excipients can help maintain solubility. Consider the addition of co-solvents like propylene (B89431) glycol or PEG 400, or complexing agents such as hydroxypropyl-β-cyclodextrin.[7][8] These can help keep the drug in a solubilized state.

Data Presentation: Solubility of Tryptamine Analogs

The following table summarizes the solubility of related tryptamine compounds in various solvents to provide a general guideline for this compound.

SolventTryptamine5-MeO-DMTPsilocybin/PsilocinExpected this compound Solubility
WaterSparingly soluble[5]Poorly solublePsilocybin: Soluble; Psilocin: More lipid-soluble[10]Poorly soluble as freebase; soluble as salt
Ethanol~10 mg/mL[5]SolubleSoluble[10]Likely Soluble
DMSO~11 mg/mL[5]SolubleSolubleLikely Soluble
ChloroformPractically insoluble[11]SolublePractically insoluble[12]Likely Poorly Soluble
MethanolSolubleSolubleSoluble[10]Likely Soluble

Experimental Protocols

Protocol 1: Solubilization of this compound by pH Adjustment

  • Weigh the desired amount of this compound freebase.

  • Add the compound to the desired volume of aqueous buffer (e.g., deionized water, PBS).

  • While stirring the suspension, add 0.1 M hydrochloric acid (HCl) drop by drop.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding acid until the this compound is fully dissolved.

  • Record the final pH of the solution.

  • If necessary, adjust the pH back towards neutral with a dilute base (e.g., 0.1 M NaOH), being careful not to exceed the pH at which the compound precipitates.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent

  • Weigh the desired amount of this compound.

  • Add a small volume of a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • To prepare a working solution, slowly add the stock solution to your aqueous buffer while continuously stirring.

  • Ensure the final concentration of the organic solvent in the working solution is below the tolerance level for your specific experiment (typically <1%).

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling 4_5_MDO_DMT This compound 5HT2A_Receptor 5-HT2A Receptor 4_5_MDO_DMT->5HT2A_Receptor G_Protein Gq/G11 5HT2A_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG cleavage IP3 IP3 PIP2->IP3 cleavage PKC Protein Kinase C DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release Downstream_Effects Downstream Effects (e.g., Gene Expression) PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: Postulated signaling pathway for this compound via the 5-HT2A receptor.

Experimental Workflow

Start Start: Insoluble this compound pH_Adjustment pH Adjustment (Acidification) Start->pH_Adjustment Co_Solvent Co-solvent (e.g., DMSO, Ethanol) Start->Co_Solvent Complexation Complexation (e.g., Cyclodextrin) Start->Complexation Check_Solubility Check Solubility pH_Adjustment->Check_Solubility Co_Solvent->Check_Solubility Complexation->Check_Solubility Success Success: Solubilized this compound Check_Solubility->Success Dissolved Failure Re-evaluate Strategy Check_Solubility->Failure Insoluble

Caption: Experimental workflow for enhancing the solubility of this compound.

Troubleshooting Logic

Start Issue: this compound Insoluble in Aqueous Buffer Is_pH_Acidic Is pH < 7? Start->Is_pH_Acidic Adjust_pH Adjust pH to 4-6 with dilute HCl Is_pH_Acidic->Adjust_pH No Still_Insoluble_1 Still Insoluble? Is_pH_Acidic->Still_Insoluble_1 Yes Adjust_pH->Still_Insoluble_1 Use_CoSolvent Prepare stock in DMSO/Ethanol, then dilute into buffer Still_Insoluble_1->Use_CoSolvent Yes Solution_Achieved Solution Achieved Still_Insoluble_1->Solution_Achieved No Still_Insoluble_2 Still Insoluble? Use_CoSolvent->Still_Insoluble_2 Use_Excipient Consider Excipients: Cyclodextrins or Surfactants Still_Insoluble_2->Use_Excipient Yes Still_Insoluble_2->Solution_Achieved No Use_Excipient->Solution_Achieved

Caption: Logical flow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing In Vivo Psychedelic Compound Dosage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Peer-reviewed in vivo dosage, duration, and pharmacokinetic data for 4,5-MDO-DMT are not extensively available in the public domain. The drug was cataloged in Alexander Shulgin's "TiHKAL" but was not tested for its psychoactive effects, leaving its dose and duration unknown.[1][2] This guide will use the structurally similar and well-researched tryptamine (B22526), 5-MeO-DMT, as a proxy to provide a comprehensive framework for dosage optimization and troubleshooting in preclinical in vivo studies. The principles and methodologies outlined here are broadly applicable to novel tryptamine compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for tryptamine psychedelics like 5-MeO-DMT?

A1: Tryptamine psychedelics primarily exert their effects by acting as agonists at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[3] Activation of the 5-HT2A receptor is the key event that initiates the downstream signaling cascade responsible for the characteristic psychedelic effects.[4][5] While compounds like 5-MeO-DMT also show high affinity for the 5-HT1A receptor, the 5-HT2A receptor activation is strongly correlated with hallucinogenic potency.[3][6] This interaction leads to an increase in glutamatergic signaling within the prefrontal cortex, promoting structural neural plasticity, such as an increase in dendritic spine density.[7][8]

Q2: What is a standard behavioral assay for assessing the psychedelic potential of a compound in rodents?

A2: The head-twitch response (HTR) is a widely used behavioral proxy in mice and rats to assess the in vivo effects of serotonergic psychedelics.[9][10] This rapid, side-to-side head movement is reliably induced by 5-HT2A receptor agonists with known hallucinogenic properties in humans, while non-hallucinogenic 5-HT2A agonists do not typically elicit the response.[5][9] The frequency of head twitches often correlates with the psychedelic potency of the compound, making it an invaluable tool for initial dose-finding and structure-activity relationship studies.[9]

Q3: How does the route of administration impact the pharmacokinetics of a compound like 5-MeO-DMT?

A3: The route of administration significantly affects the onset, duration, and bioavailability of tryptamines. 5-MeO-DMT undergoes extensive first-pass metabolism and is not orally available.[11] Therefore, parenteral routes are required for in vivo studies. Intraperitoneal (IP) administration in mice results in rapid absorption, with maximum blood plasma concentrations (Cmax) reached in approximately 3 to 5 minutes.[12] Intravenous (IV) administration leads to an almost immediate onset of effects.[11] The choice of administration route is a critical parameter in experimental design that directly influences the pharmacokinetic and pharmacodynamic profile.

Q4: What are the known effects of 5-MeO-DMT on neuroplasticity?

A4: Preclinical studies have shown that serotonergic psychedelics, including analogs of this compound, can induce rapid and lasting neuroplasticity.[8] A single dose of DMT or psilocybin has been shown to increase dendritic spine density in the prefrontal cortex of rodents, an effect that can last for at least a month.[8] Specifically, a single intracerebroventricular (ICV) injection of 5-MeO-DMT was found to increase cell proliferation and the complexity of dendritic trees in the dentate gyrus of adult mice.[13] These structural changes are believed to be a key mechanism underlying the potential therapeutic effects of psychedelics.[7]

Experimental Protocols & Data

Protocol: Head-Twitch Response (HTR) Assay for Dose-Response Assessment

This protocol describes a common method for quantifying the HTR in mice using a magnetometer system, adapted from methodologies used for various 5-HT2A agonists.[5][9]

  • Animal Preparation: Male C57BL/6J mice are anesthetized. A small neodymium magnet is surgically affixed to the skull using dental cement. Animals are allowed a recovery period of at least one week post-surgery.[5]

  • Habituation: On the day of testing, each mouse is placed in a cylindrical enclosure surrounded by a magnetometer coil for a 30-minute habituation period to acclimate to the environment.[5][9]

  • Drug Administration: The test compound (e.g., 5-MeO-DMT) or vehicle (typically saline) is administered via intraperitoneal (IP) injection at a volume of 5 mL/kg.[9] A dose-response study involves multiple groups of animals, each receiving a different dose.

  • Data Recording: Immediately following the injection, head movements are recorded for a predetermined period (e.g., 30-60 minutes). The movement of the head-mounted magnet induces a voltage change in the coil, which is amplified, digitized, and stored using appropriate software.[5][9]

  • Data Analysis: The raw signal is filtered. Head twitches are identified and counted based on their unique waveform signature (e.g., a sinusoidal wave with a specific frequency and duration). The total number of head twitches is quantified for each animal and compared across dose groups.[5]

Data Tables

Table 1: Dose-Response of 5-MeO-DMT on Head-Twitch Response (HTR) in Mice

Dose (mg/kg, IP) Total HTR Count (Mean) Duration of Effect (Mean ± SE)
5 Moderate 5 ± 2 min
10 Higher 3 ± 1 min
20 High 4 ± 1 min
40 Robust 4 ± 1 min

(Data synthesized from studies in C57BL/6J mice. Escalating doses lead to more total head-twitch responses, but the duration of the effect remains consistently brief).[6][14]

Table 2: Pharmacokinetic Parameters of 5-MeO-DMT in Mice (Intraperitoneal Administration)

Dose (mg/kg) Cmax (Time to Peak) Systemic Exposure (AUC) Key Observation
2 ~3-5 min 24.9 µmol·min/L Baseline
10 ~3-5 min 231 µmol·min/L >9x increase from 2 mg/kg
20 ~3-5 min 654 µmol·min/L >26x increase from 2 mg/kg

(Data shows that the increase in systemic exposure (AUC) with dose is greater than proportional, indicating nonlinear pharmacokinetics. This means that doubling the dose can more than double the exposure and risk of toxicity).[12]

Troubleshooting Guide

Issue: High variability in behavioral responses (HTR) between subjects at the same dose.

  • Potential Cause 1: Inconsistent Drug Administration: Improper IP injection technique (e.g., subcutaneous or intra-organ injection) can lead to variable absorption rates.

    • Solution: Ensure all personnel are thoroughly trained in proper IP injection techniques. Consistent anatomical placement of the injection is crucial.

  • Potential Cause 2: Animal Stress: High stress levels can influence baseline neurochemistry and behavior.

    • Solution: Handle animals consistently and gently. Ensure an adequate habituation period in the testing environment before drug administration to minimize anxiety.

  • Potential Cause 3: Pharmacokinetic Variability: Individual differences in metabolism can lead to different effective brain concentrations of the compound.[12]

    • Solution: Increase the sample size (n) per group to improve statistical power and account for inter-individual variability. Report the full range of data, not just the mean.

Issue: A bell-shaped (inverted-U) dose-response curve is observed, with higher doses producing fewer head twitches.

  • Potential Cause: Receptor Desensitization or Off-Target Effects: This is a common phenomenon with psychedelic drugs.[9] At very high doses, competing physiological effects or activation of other receptor systems may interfere with the 5-HT2A-mediated HTR. High doses can also induce motor deficits or stereotyped behaviors that are incompatible with the expression of head twitches.

    • Solution: This is likely a real pharmacological effect. The dose range should be expanded to include several lower doses to accurately characterize the ascending limb of the curve and determine the median effective dose (ED50). The peak of the curve represents the dose that elicits the maximal specific response.

Issue: The compound shows in vitro 5-HT2A receptor affinity but does not produce HTR in vivo.

  • Potential Cause 1: Poor Blood-Brain Barrier (BBB) Penetration: The compound may not be reaching its target in the central nervous system in sufficient concentrations.

    • Solution: Conduct pharmacokinetic studies to measure blood and brain concentrations of the compound after peripheral administration.[12] If BBB penetration is low, formulation strategies or alternative administration routes (e.g., intracerebroventricular) may be necessary.[13]

  • Potential Cause 2: Rapid Metabolism: The compound may be rapidly metabolized into inactive byproducts before it can exert a central effect.[12]

    • Solution: Perform metabolic stability assays and pharmacokinetic analysis. Co-administration with metabolic inhibitors (e.g., MAO-A inhibitors for tryptamines) could be explored, but this significantly complicates the experimental design and interpretation.[12]

Visualizations

Psychedelic_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Activation Receptor->Gq Compound This compound (Agonist) Compound->Receptor Binds PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Plasticity Glutamate Release & Neuroplasticity Ca->Plasticity PKC->Plasticity Experimental_Workflow Start Start: Dose-Response Study Prep Animal Preparation (Magnet Implantation & Recovery) Start->Prep Habituation Habituation to Test Chamber (30 min) Prep->Habituation Grouping Randomize Animals into Dose Groups (e.g., Vehicle, 1, 3, 10, 30 mg/kg) Habituation->Grouping Admin Compound Administration (IP) Grouping->Admin Record Record Head Movements (Magnetometer System, 30-60 min) Admin->Record Analyze Quantify Head-Twitch Responses (HTR Count) Record->Analyze Plot Plot Dose vs. HTR Count & Determine ED50 Analyze->Plot End End of Study Plot->End Troubleshooting_Logic Start Issue: High variance in HTR data Check_Injection Review Injection Technique & Training Logs Start->Check_Injection Consistent Technique Consistent? Check_Injection->Consistent Retrain Action: Retrain staff on IP injection Consistent->Retrain No Check_Handling Review Animal Handling & Habituation Protocols Consistent->Check_Handling Yes Handling_OK Protocols Standardized? Check_Handling->Handling_OK Standardize Action: Standardize handling & increase habituation time Handling_OK->Standardize No Increase_N Action: Increase sample size (n) to account for biological variability Handling_OK->Increase_N Yes

References

Technical Support Center: Refining Analytical Methods for 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the development and refinement of analytical methods for the lesser-known psychedelic compound, 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT). Given the limited specific literature on this analyte, this guide draws upon established methods for structurally similar tryptamines and general chromatographic and spectroscopic principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the characterization and quantification of this compound?

A1: The primary analytical techniques suitable for this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q2: What is the molecular formula and molar mass of this compound?

A2: The molecular formula of this compound is C₁₃H₁₆N₂O₂ and its molar mass is approximately 232.28 g/mol .[1]

Q3: Are there any specific storage conditions recommended for this compound to ensure its stability?

Q4: What are the expected challenges in the analysis of this compound?

A4: Common challenges include peak tailing in HPLC due to the basic nature of the amine group, potential thermal degradation in GC-MS, and signal overlap in NMR spectra. Sourcing a certified reference standard may also be difficult due to its status as a lesser-known research chemical.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC_Troubleshooting cluster_tailing Solutions for Peak Tailing cluster_resolution Solutions for Poor Resolution cluster_no_peaks Solutions for No/Low Peaks start HPLC Analysis Issue peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution no_peaks No Peaks or Low Signal start->no_peaks tailing_sol1 Use a buffered mobile phase (pH 3-7) to protonate the amine. peak_tailing->tailing_sol1 Cause: Silanol (B1196071) interactions tailing_sol2 Employ a column with end-capping or a base-deactivated stationary phase. peak_tailing->tailing_sol2 tailing_sol3 Add a competing base (e.g., triethylamine) to the mobile phase. peak_tailing->tailing_sol3 res_sol1 Optimize mobile phase composition (e.g., adjust organic solvent ratio). poor_resolution->res_sol1 Cause: Co-elution res_sol2 Decrease the flow rate. poor_resolution->res_sol2 res_sol3 Use a longer column or a column with a smaller particle size. poor_resolution->res_sol3 no_peaks_sol1 Check sample degradation; prepare fresh sample. no_peaks->no_peaks_sol1 Cause: Analyte loss no_peaks_sol2 Verify detector settings (wavelength for UV). no_peaks->no_peaks_sol2 no_peaks_sol3 Ensure proper sample solubility in the mobile phase. no_peaks->no_peaks_sol3

Caption: Troubleshooting common HPLC issues for this compound analysis.

Issue: Peak Tailing

  • Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

    • A: Peak tailing for basic compounds like this compound is often due to interactions between the amine functional group and residual silanol groups on the silica-based stationary phase of the HPLC column.[2]

      • Solution 1: Use a buffered mobile phase with a pH between 3 and 7 to ensure the analyte is consistently protonated.[2]

      • Solution 2: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.[2]

      • Solution 3: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Troubleshooting cluster_broadening Solutions for Peak Broadening/Tailing cluster_no_peak Solutions for No Peak start GC-MS Analysis Issue peak_broadening Broad or Tailing Peaks start->peak_broadening no_peak No Peak for Analyte start->no_peak broad_sol1 Derivatize the sample to block polar N-H group. peak_broadening->broad_sol1 Cause: Adsorption broad_sol2 Use a deactivated inlet liner. peak_broadening->broad_sol2 broad_sol3 Optimize injection temperature to prevent on-column degradation. peak_broadening->broad_sol3 no_peak_sol1 Confirm analyte is not degrading in the inlet. no_peak->no_peak_sol1 Cause: Degradation no_peak_sol2 Check for adsorption in the column or liner. no_peak->no_peak_sol2 no_peak_sol3 Derivatize to increase volatility and thermal stability. no_peak->no_peak_sol3

Caption: Troubleshooting common GC-MS issues for this compound analysis.

Issue: Poor Peak Shape or No Peak Detected

  • Q: I am not seeing a peak for this compound, or the peak is very broad and tailing in my GC-MS analysis. What is the problem?

    • A: Tryptamines can be challenging to analyze by GC-MS due to their polarity and potential for thermal degradation in the hot injector. The free amine can interact with active sites in the GC system, leading to poor peak shape.

      • Solution 1 (Derivatization): Derivatization of the amine group can improve peak shape and thermal stability.[4] Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) are common derivatization techniques for tryptamines.[5]

      • Solution 2 (Inlet and Column Maintenance): Use a deactivated inlet liner and a column suitable for amine analysis. Poorly maintained systems can have active sites that adsorb polar compounds.

      • Solution 3 (Optimize Injection Parameters): Lowering the injector temperature may reduce on-column degradation, although this needs to be balanced with ensuring complete volatilization of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Troubleshooting cluster_overlap Solutions for Signal Overlap cluster_solubility Solutions for Poor Solubility start NMR Analysis Issue signal_overlap Signal Overlap start->signal_overlap poor_solubility Poor Solubility start->poor_solubility overlap_sol1 Use a different deuterated solvent to induce chemical shift changes. signal_overlap->overlap_sol1 Cause: Similar chemical environments overlap_sol2 Acquire 2D NMR spectra (COSY, HSQC, HMBC) for signal dispersion. signal_overlap->overlap_sol2 overlap_sol3 Increase the magnetic field strength if possible. signal_overlap->overlap_sol3 solubility_sol1 Try alternative deuterated solvents like DMSO-d6, Methanol-d4, or Acetone-d6. poor_solubility->solubility_sol1 Cause: Analyte polarity solubility_sol2 Gently warm the sample to aid dissolution (check for degradation). poor_solubility->solubility_sol2

Caption: Troubleshooting common NMR issues for this compound analysis.

Issue: Signal Overlap in ¹H NMR Spectrum

  • Q: The aromatic and aliphatic regions of my ¹H NMR spectrum for this compound are very crowded, making interpretation difficult. How can I resolve these signals?

    • A: Signal overlap is common in complex molecules like indole (B1671886) alkaloids.

      • Solution 1 (Solvent Effects): Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving overlapping signals.[6][7]

      • Solution 2 (2D NMR): Two-dimensional NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons to their directly attached carbons), and HMBC (to see long-range proton-carbon correlations) are powerful tools for resolving overlap and assigning complex spectra.

Experimental Protocols

HPLC-UV Method for this compound (Adapted from similar tryptamines)
ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 280 nm
Sample Prep. Dissolve sample in mobile phase or methanol.
GC-MS Method for this compound (Adapted from similar tryptamines)
ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temp. 250°C
Oven Program 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z
Sample Prep. Dissolve in methanol. Consider derivatization with BSTFA for improved chromatography.
NMR Spectroscopy Sample Preparation
ParameterCondition
Solvent Deuterated chloroform (B151607) (CDCl₃) is a common starting point. For solubility or peak overlap issues, consider DMSO-d₆ or Methanol-d₄.
Concentration 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent.
Internal Standard Tetramethylsilane (TMS) at 0 ppm.
Experiments ¹H, ¹³C, COSY, HSQC, HMBC for full structural elucidation.

Data Presentation

Expected Analytical Data (Based on Structurally Similar Compounds)
Analytical TechniqueExpected Observations for this compound
HPLC Retention Time Expected to be in the mid-to-late elution range on a C18 column with a typical reversed-phase gradient, likely after DMT and before more lipophilic tryptamines.
GC-MS (EI) Fragmentation A prominent molecular ion peak at m/z 232 is expected. A key fragment is anticipated at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is characteristic of N,N-dimethyltryptamines. Other fragments would arise from the indole ring system.
¹H NMR (in CDCl₃) - Aromatic protons on the indole ring (approx. 6.5-7.5 ppm).- A singlet for the methylenedioxy protons (approx. 5.9 ppm).- A singlet for the N,N-dimethyl protons (approx. 2.3 ppm).- Two triplets for the ethylamine (B1201723) side chain protons (approx. 2.5-3.0 ppm).- A broad singlet for the indole N-H proton (approx. 8.0-8.5 ppm).
¹³C NMR (in CDCl₃) - Aromatic carbons (approx. 100-140 ppm).- Methylenedioxy carbon (approx. 101 ppm).- Ethylamine side chain carbons (approx. 24 and 60 ppm).- N,N-dimethyl carbons (approx. 45 ppm).

References

Technical Support Center: Troubleshooting Unexpected Results in Novel Tryptamine Experiments (Featuring 4,5-MDO-DMT)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic compound.[1][2] Publicly available data on its synthesis, pharmacology, and potential experimental challenges are extremely limited. Alexander Shulgin, who first synthesized it, noted that it produces "few to no noticeable psychoactive effects."[1] This guide provides general troubleshooting advice for researchers working with novel tryptamines, using this compound as a case study, by drawing parallels with more well-characterized analogs.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield and a complex mixture of byproducts. What are the likely causes?

A1: Low yields and byproduct formation are common challenges in the synthesis of novel tryptamines. Potential causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Tryptamine (B22526) synthesis can be sensitive to minor variations.

  • Impure Starting Materials: The purity of precursors, such as the corresponding indole (B1671886), is crucial.

  • Side Reactions: Competing reactions, such as polymerization or oxidation of the indole core, can reduce the yield of the desired product.

  • Inefficient Purification: The chosen method of purification (e.g., column chromatography, recrystallization) may not be optimal for separating this compound from closely related impurities.

Q2: The analytical data (NMR, MS) for my synthesized this compound is inconsistent with the expected structure. What should I check?

A2: Discrepancies in analytical data can arise from several factors:

  • Isomer Formation: Depending on the synthetic route, regioisomers of this compound could be formed.

  • Residual Solvents or Reagents: Incomplete removal of solvents or unreacted starting materials can complicate spectral interpretation.

  • Degradation: Tryptamines can be sensitive to light, air, and acidic conditions, leading to degradation products.

  • Incorrect Structural Assignment: Re-evaluate your spectral data and compare it with predicted spectra or data from closely related, well-characterized tryptamines.

Q3: My in vitro receptor binding assay for this compound shows no significant affinity for the 5-HT2A receptor. Is this expected?

A3: While many psychedelic tryptamines exhibit high affinity for the 5-HT2A receptor, this is not always the case. Given Shulgin's observation of low psychoactivity, it is plausible that this compound has low affinity for this receptor.[1] Consider the following:

  • Assay Integrity: Verify the functionality of your assay using a known 5-HT2A agonist/antagonist as a positive control.

  • Compound Purity: Impurities in your sample could interfere with the binding assay.

  • Alternative Targets: this compound may have higher affinity for other serotonin (B10506) receptor subtypes (e.g., 5-HT1A) or other receptor systems entirely. Broad-spectrum receptor screening may be necessary to identify its primary targets.

Q4: In vivo studies with this compound in rodents did not produce the expected head-twitch response (HTR). Why might this be?

A4: The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation. The absence of HTR could indicate:

  • Low 5-HT2A Affinity/Efficacy: This aligns with the in vitro binding data and anecdotal reports of low psychoactivity.

  • Pharmacokinetic Issues: The compound may not be crossing the blood-brain barrier effectively, or it may be rapidly metabolized.

  • Dose-Response Relationship: The doses administered may have been too low to elicit a response. A dose-escalation study is recommended.

  • Alternative Behavioral Effects: Monitor for other behavioral changes that are not HTR, which might indicate activity at other receptors.

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagents, incorrect temperature, insufficient reaction time.Verify reagent quality. Optimize temperature and reaction time based on literature for similar tryptamine syntheses.
Oily Product That Won't Crystallize Presence of impurities, residual solvent.Purify via column chromatography. Attempt trituration with a non-polar solvent. Consider converting to a salt (e.g., fumarate) which may crystallize more readily.
Product Degradation During Workup Exposure to strong acids or bases, prolonged exposure to air/light.Use milder workup conditions. Work under an inert atmosphere (e.g., nitrogen, argon). Protect from light.
Analytical Characterization
Issue Potential Cause Recommended Action
Extra Peaks in ¹H NMR Spectrum Impurities, diastereomers (if applicable), residual solvent.Compare with NMR of starting materials. Use 2D NMR techniques (COSY, HSQC) to aid in structural elucidation. Ensure sample is thoroughly dried.
Incorrect Molecular Ion in Mass Spectrum Fragmentation, adduct formation (e.g., with sodium), degradation.Use a soft ionization technique (e.g., ESI). Check for common adducts. Re-analyze a freshly prepared sample.
Broad Peaks in Spectra Paramagnetic impurities, aggregation, dynamic exchange processes.Purify the sample further. Acquire spectra at different temperatures.
In Vitro & In Vivo Experiments
Issue Potential Cause Recommended Action
High Variability in Bioassay Results Inconsistent sample preparation, poor compound solubility, assay drift.Ensure consistent dilution and handling procedures. Check compound solubility in assay buffer. Include positive and negative controls on every plate/run.
Unexpected Animal Behavior Off-target effects, active metabolites, stress-induced responses.Conduct a broader behavioral screen. Investigate potential metabolites. Acclimatize animals to the experimental setup.
Lack of Dose-Response Relationship Poor bioavailability, rapid metabolism, receptor saturation or desensitization.Perform pharmacokinetic studies. Test a wider range of doses, including very low and very high concentrations.

Experimental Protocols

General Protocol for Tryptamine Synthesis (Adapted from Speeter-Anthony Synthesis)

This is a generalized protocol and must be adapted and optimized for this compound.

  • Oxalyl Chloride Addition: Dissolve the starting indole (e.g., 4,5-methylenedioxyindole) in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere. Cool the solution to 0°C. Add oxalyl chloride dropwise with stirring.

  • Amine Addition: After the formation of the indolyl-3-glyoxylyl chloride is complete, add a solution of dimethylamine (B145610) in the same solvent dropwise at 0°C.

  • Reduction: Reduce the resulting amide using a suitable reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like THF.

  • Workup and Purification: Quench the reaction carefully, followed by an aqueous workup. Extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

General Protocol for In Vitro Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., human 5-HT2A).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification analysis NMR, MS, HPLC purification->analysis binding Receptor Binding Assays analysis->binding functional Functional Assays binding->functional pk Pharmacokinetics functional->pk behavior Behavioral Studies (e.g., HTR) pk->behavior

Caption: A typical experimental workflow for a novel compound.

signaling_pathway Tryptamine Psychedelic Tryptamine (e.g., this compound) Receptor 5-HT2A Receptor Tryptamine->Receptor Agonist Binding G_Protein Gq/G11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., ERK activation) Ca_Release->Downstream PKC->Downstream

Caption: Postulated 5-HT2A receptor signaling pathway for tryptamines.

Caption: A logical flow for troubleshooting unexpected experimental results.

References

Technical Support Center: Enhancing the Stability of 4,5-MDO-DMT Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) solutions. Due to the limited specific literature on this compound, the following recommendations are based on the general chemical properties of substituted tryptamines, indole (B1671886) alkaloids, and compounds containing a methylenedioxy group, which are known to be susceptible to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: The degradation of this compound in solution is likely influenced by several factors, primarily related to its chemical structure, which includes an indole ring and a methylenedioxy group. Key factors include:

  • Oxidation: The indole nucleus and the methylenedioxy group are susceptible to oxidation, especially when exposed to atmospheric oxygen. This can be accelerated by light and the presence of metal ions.

  • Light Exposure (Photodegradation): Tryptamine alkaloids can be sensitive to light, particularly UV radiation, which can catalyze degradation reactions.[1][2]

  • pH: The stability of tryptamines and related phenolic compounds is often pH-dependent. Extreme pH values can lead to hydrolysis or accelerated oxidation. Generally, mildly acidic conditions may offer better stability.[3]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[2][3]

  • Solvent Choice: The type of solvent and the presence of impurities can affect stability. Protic solvents may participate in degradation reactions, and trace metal impurities can act as catalysts for oxidation.

Q2: What are the visible signs of this compound degradation in a solution?

A2: Degradation of this compound solutions may be indicated by:

  • Color Change: A common sign of oxidation in tryptamines and phenolic compounds is the development of a yellow, brown, or pinkish hue.

  • Precipitation: The formation of insoluble degradation products may cause the solution to become cloudy or form a precipitate.

  • Loss of Potency: A decrease in the concentration of the active compound, which can be quantified using analytical techniques such as HPLC.

Q3: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A3: For optimal long-term stability, it is recommended to store this compound solutions under the following conditions:

  • Temperature: Store solutions at low temperatures, such as refrigeration (2-8 °C) or frozen (-20 °C to -80 °C).

  • Light: Protect solutions from light by using amber glass vials or by wrapping the container in aluminum foil.[1][2]

  • Inert Atmosphere: To minimize oxidation, the headspace of the storage container should be flushed with an inert gas like argon or nitrogen before sealing.[2]

  • Solvent: Use high-purity solvents that have been deoxygenated prior to use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Solution develops a color (e.g., yellow, brown) upon preparation or storage. Oxidation of the this compound molecule.• Prepare solutions using deoxygenated solvents. • Add an antioxidant, such as ascorbic acid (0.1-1 mg/mL). • Sparge the solution and the vial headspace with an inert gas (argon or nitrogen) before sealing. • Store at a lower temperature in the dark.
Precipitate forms in the solution over time. Formation of insoluble degradation products or low solubility in the chosen solvent at storage temperature.• Confirm the identity of the precipitate using analytical techniques if possible. • If degradation is suspected, follow the steps to prevent oxidation. • If solubility is the issue, consider preparing a more dilute solution or using a different solvent system.
Inconsistent results in biological assays. Degradation of the compound leading to a lower effective concentration.• Prepare fresh solutions before each experiment. • Perform a stability study to determine the rate of degradation under your experimental conditions. • Quantify the concentration of this compound in your stock solutions regularly using a validated analytical method (e.g., HPLC-UV).
Loss of compound concentration as determined by HPLC. Chemical degradation of this compound.• Review and optimize storage conditions (temperature, light, atmosphere). • Investigate the effect of pH on stability and adjust the solvent system if necessary. • Add a stabilizing agent like an antioxidant or a chelating agent (e.g., EDTA to remove metal ions).

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

Objective: To prepare a solution of this compound with enhanced stability for experimental use.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, methanol, or a buffer of choice)

  • Ascorbic acid (optional, as an antioxidant)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Deoxygenate the Solvent: Sparge the chosen solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[4][5][6]

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add Antioxidant (Optional): If using an antioxidant, add ascorbic acid to the deoxygenated solvent to a final concentration of 0.1-1 mg/mL and dissolve completely.

  • Dissolve the Compound: Add the deoxygenated solvent (with or without antioxidant) to the vial containing this compound to achieve the desired final concentration. Mix gently until fully dissolved.

  • Inert Gas Flushing: Flush the headspace of the vial with the inert gas for 30-60 seconds to displace any remaining air.

  • Seal and Store: Immediately cap the vial tightly and store it at the recommended temperature (e.g., -20 °C) and protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

Objective: To monitor the concentration of this compound over time to assess its stability under various conditions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile (B52724) and a mildly acidic aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.5). The exact ratio should be optimized for good peak shape and retention time (a starting point could be 30:70 acetonitrile:buffer).

HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: Approximately 280 nm (scan for optimal wavelength)

Procedure:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and create a calibration curve by plotting peak area versus concentration.

  • Set up Stability Study: Prepare several aliquots of your this compound solution and store them under different conditions (e.g., room temperature vs. 4 °C vs. -20 °C; light vs. dark; air vs. inert gas).

  • Analyze Samples at Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.

  • Inject and Quantify: Inject the sample into the HPLC system. Use the peak area of the this compound peak and the calibration curve to determine its concentration.

  • Analyze Data: Plot the concentration of this compound as a function of time for each condition to determine the stability profile.

Data Presentation

Table 1: Hypothetical Stability of this compound Solutions under Various Storage Conditions

Storage ConditionTemperatureAtmosphereLightAntioxidant (Ascorbic Acid)Expected Stability (Half-life)
125 °CAirAmbientNoLow (Days)
225 °CAirDarkNoLow to Moderate
34 °CAirDarkNoModerate
44 °CInert GasDarkNoModerate to High
5-20 °CAirDarkNoHigh
6-20 °CInert GasDarkNoVery High (Months)
7-20 °CInert GasDarkYesExcellent (Potentially >1 Year)

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

G MDO_DMT This compound Oxidized_Indole Oxidized Indole Species (e.g., Hydroxylated, Ring-Opened) MDO_DMT->Oxidized_Indole O2, Light, Metal Ions Oxidized_MD Oxidized Methylenedioxy Ring (e.g., Catechol Formation) MDO_DMT->Oxidized_MD O2, Light, H+ Polymerization Polymeric Degradation Products Oxidized_Indole->Polymerization Oxidized_MD->Polymerization

Caption: Potential oxidative degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stabilized Solution (Deoxygenated Solvent, Inert Gas) storage1 Condition 1 (e.g., 25°C, Air, Light) prep->storage1 storage2 Condition 2 (e.g., 4°C, Inert, Dark) prep->storage2 storage3 Condition 3 (e.g., -20°C, Inert, Dark) prep->storage3 sampling Sample at Time Points (t=0, t=1, t=2...) storage1->sampling storage2->sampling storage3->sampling hplc HPLC Analysis sampling->hplc quant Quantify Concentration hplc->quant data Plot Concentration vs. Time quant->data

References

minimizing side effects in animal studies with 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4,5-MDO-DMT is a lesser-known psychedelic tryptamine (B22526) with limited published research.[1] The information provided here is largely extrapolated from studies on analogous compounds such as N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Researchers should exercise extreme caution and conduct thorough dose-finding and safety studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

A1: 4,5-methylenedioxy-N,N-dimethyltryptamine (this compound) is a psychedelic tryptamine and an analogue of DMT, psilocin (4-HO-DMT), and 5-MeO-DMT.[1] Like other classic psychedelics, its effects are believed to be primarily mediated by agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[2][3][4] Activation of this receptor initiates a G-protein-coupled signaling cascade, leading to downstream cellular effects.[2][3]

Q2: What are the potential side effects of this compound in animal studies?

A2: While specific data for this compound is scarce, based on its structural similarity to other tryptamines, potential side effects in animals may include:

  • Serotonin Syndrome-like Symptoms: This is a primary concern and can manifest as hyperthermia, tremors, myoclonus (muscle twitching), rigidity, agitation, and autonomic hyperactivity (e.g., increased heart rate and blood pressure).

  • Behavioral Changes: These can include head-twitch responses, altered locomotor activity, and signs of anxiety or agitation.[5][6]

  • Cardiovascular Effects: Increased heart rate and blood pressure are common with serotonergic agonists.

  • Gastrointestinal Issues: Diarrhea and vomiting can occur.

  • Neurological Effects: At high doses, seizures are a potential risk.

Q3: How can I minimize the risk of serotonin syndrome in my animal studies?

A3: To minimize the risk of serotonin syndrome, it is crucial to:

  • Avoid Co-administration with other Serotonergic Drugs: Do not use this compound in combination with MAOIs, SSRIs, or other drugs that increase serotonin levels.

  • Careful Dose-Escalation: Begin with very low doses and carefully observe the animals for any signs of toxicity before escalating the dose.

  • Monitor Core Body Temperature: Hyperthermia is a key indicator of serotonin syndrome. Continuous temperature monitoring is recommended.

  • Control Ambient Temperature: House animals in a temperature-controlled environment to prevent overheating.

Q4: What is the head-twitch response (HTR) and is it expected with this compound?

A4: The head-twitch response is a rapid, rhythmic head movement observed in rodents after the administration of serotonergic psychedelics. It is considered a behavioral proxy for 5-HT2A receptor activation.[5] Given that this compound is a tryptamine, it is plausible that it will induce HTR in a dose-dependent manner.

Troubleshooting Guides

Issue 1: Animal exhibits signs of severe serotonin syndrome (hyperthermia, seizures, rigidity).
Potential Cause Troubleshooting Steps
Overdose 1. Immediately cease administration of this compound. 2. Provide supportive care, including external cooling measures (e.g., wet bedding, cooling pads) to reduce hyperthermia. 3. Administer a benzodiazepine (B76468) (e.g., diazepam) to control seizures and muscle rigidity, as per your approved veterinary protocol. 4. Monitor vital signs closely (heart rate, respiration, temperature). 5. Consider the use of a 5-HT2A antagonist, such as ketanserin, if available and approved for your study.
Drug Interaction 1. Review all substances administered to the animal to identify any potential serotonergic agents. 2. Follow the steps for overdose management. 3. Discontinue the use of any other serotonergic drugs in future experiments with this compound.
Issue 2: Animal shows signs of distress (agitation, excessive vocalization, self-injury).
Potential Cause Troubleshooting Steps
Anxiogenic Effects of the Compound 1. Ensure the experimental environment is calm and quiet, with dim lighting. 2. Handle the animal minimally to avoid additional stress. 3. For future studies, consider habituating the animals to the experimental procedures and environment more thoroughly. 4. If distress is severe, consider terminating the experiment for that animal and providing appropriate supportive care.
Uncomfortable Physical Side Effects 1. Monitor for signs of gastrointestinal upset or other physical discomfort. 2. Provide a comfortable and clean cage environment. 3. Ensure easy access to food and water.

Quantitative Data on Analogous Compounds

Table 1: Dose-Dependent Behavioral Effects of DMT in Rats

Dose (mg/kg, i.p.)Effect on Shuttlebox AvoidanceOnset of EffectPeak EffectDuration of Effect
0.25No significant disruption---
0.5No significant disruption---
1.0Minimal disruption~8 minutes~8 minutes~25-30 minutes
2.0Moderate disruption~8 minutes~8 minutes~25-30 minutes
4.0Significant disruption~8 minutes~8 minutes~25-30 minutes
8.0Plateau of disruptive effects~8 minutes~8 minutes~25-30 minutes

Source: Adapted from Stoff et al., 1977[7]

Table 2: Dose-Dependent Head-Twitch Response to 5-MeO-DMT in Mice

Dose (mg/kg)Head-Twitch Response
5Increase, not statistically significant
10Increase, not statistically significant
20Statistically significant increase
40Statistically significant increase

Source: Adapted from Jefferson et al., 2023[8]

Experimental Protocols

Detailed Protocol for Administration and Behavioral Observation of this compound in Rodents
  • Animal Acclimation:

    • House animals in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle for at least one week prior to the experiment.

    • Handle animals for several days before the experiment to habituate them to the researcher.

  • Drug Preparation:

    • Prepare this compound in a sterile, isotonic vehicle (e.g., 0.9% saline).

    • The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter.

  • Dose-Finding Study (Strongly Recommended):

    • Begin with a very low dose (e.g., 0.1 mg/kg) and use a dose-escalation design.

    • Carefully observe a small cohort of animals at each dose for any adverse effects before proceeding to the next dose level.

  • Administration:

    • Choose an appropriate route of administration (e.g., intraperitoneal, subcutaneous, intravenous) as specified in your IACUC-approved protocol.

    • Record the exact time of administration.

  • Behavioral Observation:

    • Place the animal in a clean, familiar observation arena immediately after administration.

    • Record the following behaviors for a predetermined duration (e.g., 60 minutes):

      • Head-Twitch Response (HTR): Count the number of rapid, rhythmic head movements.

      • Locomotor Activity: Measure distance traveled and rearing frequency using an automated activity monitoring system.

      • Stereotyped Behaviors: Note any repetitive, unvarying behaviors such as sniffing, gnawing, or circling.

      • Signs of Serotonin Syndrome: Continuously monitor for tremors, myoclonus, rigidity, and changes in posture.

    • Video record all behavioral sessions for later, more detailed analysis.

  • Physiological Monitoring:

    • If possible, use telemetry implants to monitor core body temperature, heart rate, and blood pressure continuously.

    • If telemetry is not available, measure rectal temperature at baseline and at regular intervals post-administration.

  • Post-Experiment Care:

    • Return the animal to its home cage and monitor for any lingering adverse effects.

    • Ensure easy access to food and water.

    • Provide appropriate supportive care as needed, in consultation with veterinary staff.

Visualizations

Tryptamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_5_MDO_DMT This compound 5HT2A_R 5-HT2A Receptor 4_5_MDO_DMT->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Effects Downstream Cellular Effects Ca_release->Cellular_Effects PKC->Cellular_Effects Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (≥ 1 week) Habituation Handling & Habituation (Several days) Acclimation->Habituation Drug_Prep Drug Preparation (Day of experiment) Habituation->Drug_Prep Baseline Baseline Physiological & Behavioral Measures Drug_Prep->Baseline Administration This compound Administration Baseline->Administration Observation Behavioral Observation (e.g., 60 mins) Administration->Observation Monitoring Physiological Monitoring (Continuous or intermittent) Administration->Monitoring Data_Collection Data Collection & Collation Observation->Data_Collection Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

References

Technical Support Center: 4,5-MDO-DMT Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting receptor binding assays with 4,5-methoxy-N,N-dimethyltryptamine (4,5-MDO-DMT).

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: The primary molecular targets of tryptamines like this compound are serotonin (B10506) (5-HT) receptors. While specific data for this compound is limited, its structural analog, 4-MeO-DMT, shows a high affinity for several serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[1] It is hypothesized that this compound interacts with a similar range of serotonin receptors.

Q2: Which radioligand is suitable for competition binding assays with this compound?

A2: The choice of radioligand depends on the specific receptor subtype being investigated. For instance, in studies of related compounds, [3H]8-OH-DPAT has been used for the 5-HT1A receptor, and [3H]ketanserin for the 5-HT2A receptor.[2] The ideal radioligand should exhibit high affinity and specificity for the target receptor.[3]

Q3: What are the expected binding affinities (Ki) for similar compounds?

Quantitative Data: Receptor Binding Profile of 4-MeO-DMT

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1A235
5-HT2A68–1,300
5-HT2C340

Data sourced from studies on 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), a structural analog of this compound.[1]

Troubleshooting Guide

Problem 1: High Non-Specific Binding

High non-specific binding can mask the specific binding signal, leading to inaccurate results.[4]

  • Possible Cause: The radioligand concentration is too high.

    • Solution: Use a lower concentration of the radioligand, ideally at or below its Kd value.[4]

  • Possible Cause: The radioligand is impure.

    • Solution: Ensure the radiochemical purity of the ligand is greater than 90%.[3][4]

  • Possible Cause: The membrane protein concentration is too high.

    • Solution: Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg.[4]

  • Possible Cause: Inadequate washing steps.

    • Solution: Increase the volume and number of washes with ice-cold wash buffer.[4]

Problem 2: Low or No Specific Binding

  • Possible Cause: The receptor is not expressed or is inactive.

    • Solution: Verify receptor expression in your cell line or tissue preparation. Ensure that the protein is in its active conformation.

  • Possible Cause: The incubation time is too short.

    • Solution: Optimize the incubation time to ensure the binding reaction has reached equilibrium.[4]

  • Possible Cause: The assay buffer composition is not optimal.

    • Solution: Modify the assay buffer. The inclusion of bovine serum albumin (BSA) or varying salt concentrations can improve specific binding.[4]

Problem 3: High Variability Between Replicates

  • Possible Cause: Inconsistent pipetting or handling.

    • Solution: Ensure accurate and consistent pipetting techniques. Use calibrated pipettes.

  • Possible Cause: Inhomogeneous membrane preparation.

    • Solution: Ensure that the membrane preparation is well-homogenized before aliquoting.

  • Possible Cause: Temperature fluctuations during incubation.

    • Solution: Maintain a constant and uniform temperature during the incubation period.

Experimental Protocols

General Radioligand Competition Binding Assay Protocol

This protocol is a general guideline and should be optimized for the specific receptor and radioligand being used.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with a fresh buffer and resuspend to the desired protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled ligand (this compound).

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, the membrane preparation, and the varying concentrations of the unlabeled ligand.

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of wells.

    • To determine total binding, add only the radioligand and membranes without any competing unlabeled ligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[5]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with an ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled ligand.

    • Use non-linear regression to determine the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of a Tryptamine (B22526) at a 5-HT2A Receptor

5-HT2A_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Tryptamine This compound Tryptamine->Receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: G-protein coupled signaling cascade initiated by a tryptamine binding to the 5-HT2A receptor.

Experimental Workflow for a Competition Binding Assay

Competition_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand + Unlabeled Ligand) Membrane_Prep->Incubation Ligand_Prep 2. Ligand Dilutions Ligand_Prep->Incubation Filtration 4. Filtration (Separation) Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Processing 6. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 7. Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation 8. Cheng-Prusoff (Ki) Curve_Fitting->Ki_Calculation

Caption: Step-by-step workflow for a radioligand competition binding assay.

Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_High_NSB Start High Non-Specific Binding Detected Check_Radioligand Check Radioligand Concentration & Purity Start->Check_Radioligand Reduce_Radioligand Reduce Concentration Verify Purity Check_Radioligand->Reduce_Radioligand Issue Found Check_Protein Check Membrane Protein Concentration Check_Radioligand->Check_Protein No Issue End Re-run Assay Reduce_Radioligand->End Reduce_Protein Reduce Protein Amount Check_Protein->Reduce_Protein Issue Found Optimize_Wash Optimize Wash Steps Check_Protein->Optimize_Wash No Issue Reduce_Protein->End Increase_Wash Increase Wash Volume/Number Optimize_Wash->Increase_Wash Issue Found Optimize_Wash->End No Issue Increase_Wash->End

Caption: A logical workflow for troubleshooting high non-specific binding in receptor assays.

References

Validation & Comparative

A Comparative Analysis of 4,5-MDO-DMT and Other Tryptamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research and informational purposes only.

This guide provides a comparative overview of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) against other well-characterized tryptamines: N,N-Dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and psilocin (the active metabolite of psilocybin). The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on receptor binding affinities, functional potencies, and the underlying experimental methodologies.

Introduction to this compound

This compound is a lesser-known psychedelic tryptamine (B22526) and an analogue of DMT, psilocin (4-HO-DMT), and 5-MeO-DMT.[1] First synthesized by Alexander Shulgin, its psychoactive effects, dosage, and duration of action in humans remain largely uncharacterized.[1][2] Preclinical studies in rodents suggest that its hallucinogenic potential is greater than that of 5,6-MDO-DiPT but less than that of 4,5-MDO-DiPT.[1] Due to the limited availability of published pharmacological data, this guide will focus on comparing its structural counterparts for which extensive experimental data exists, while highlighting the current knowledge gaps regarding this compound.

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of DMT, 5-MeO-DMT, and psilocin at key serotonin (B10506) receptors implicated in their psychoactive effects. All values are presented in nanomolars (nM).

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C
DMT 39 - 17039 - 75118
5-MeO-DMT < 10>1000188
Psilocin ~100~6~14

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Serotonin Receptor Functional Potency (EC50, nM)

Compound5-HT1A5-HT2A
DMT >10,00038.3
5-MeO-DMT 3.92 - 1,0601.80 - 3.87
Psilocin Data not readily availableData not readily available

Note: A lower EC50 value indicates greater potency in activating the receptor.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay (Competition Assay)

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a target receptor.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A).

  • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Unlabeled test compound (e.g., DMT, 5-MeO-DMT, psilocin, or this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: To each well of a 96-well filter plate, add a precise volume of assay buffer.

  • Addition of Competitor: Add serial dilutions of the unlabeled test compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a known ligand for the target receptor.

  • Addition of Radioligand: Add a fixed concentration of the radiolabeled ligand to all wells. The concentration is typically at or below its dissociation constant (Kd).

  • Addition of Membranes: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plates. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization Assay)

This assay is used to determine the functional potency (EC50) of a compound as an agonist at Gq-coupled receptors, such as the 5-HT2A receptor.

Objective: To measure the increase in intracellular calcium concentration in response to receptor activation by a test compound.

Materials:

  • A cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow to a near-confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye, prepared in assay buffer, to each well. Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument's liquid handling system adds the test compounds at various concentrations to the wells.

  • Kinetic Measurement: Immediately after compound addition, the fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium concentration due to receptor activation.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Signaling Pathways

Tryptamines exert their effects by acting as agonists at various serotonin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways involved are the Gq/11, Gi/o, and β-arrestin pathways.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine Tryptamine Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Gq/11 Signaling Pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine Tryptamine Receptor 5-HT1A Receptor Tryptamine->Receptor Binds to Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Caption: Gi/o Signaling Pathway.

Beta_Arrestin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine Tryptamine Receptor Serotonin Receptor Tryptamine->Receptor Binds to GRK GRK Receptor->GRK Activates Receptor_P Phosphorylated Receptor Receptor->Receptor_P GRK->Receptor Phosphorylates Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin Recruits Beta_Arrestin->Receptor_P Binds to Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes Signaling_Complex Signaling Complex (e.g., MAPK) Beta_Arrestin->Signaling_Complex Scaffolds

Caption: β-Arrestin Signaling Pathway.

Conclusion

While this compound remains a compound with limited publicly available pharmacological data, its structural similarity to well-studied tryptamines like DMT, 5-MeO-DMT, and psilocin provides a framework for initial comparison. The data presented for these analogues highlight the nuanced differences in receptor affinities and functional potencies that likely translate to their distinct psychoactive profiles. Further research employing the standardized experimental protocols outlined in this guide is necessary to fully characterize the pharmacological profile of this compound and its potential as a research tool or therapeutic agent. The provided diagrams of the key signaling pathways offer a visual representation of the molecular mechanisms underlying the effects of these tryptamines.

References

Validating the Mechanism of Action of 4,5-MDO-DMT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT), a lesser-known psychedelic compound of the tryptamine (B22526) class.[1][2] Due to the limited specific research on this compound, this document hypothesizes its mechanism based on its structural similarity to N,N-dimethyltryptamine (DMT) and compares it to the well-established pharmacology of classic psychedelics. The primary target for these compounds is the serotonin (B10506) 2A receptor (5-HT2A), activation of which is considered necessary for their characteristic psychedelic effects.[3][4]

The following sections detail the hypothesized receptor engagement, potential signaling cascades, and the experimental protocols required to elucidate the precise pharmacological profile of this compound.

Comparative Receptor Binding Profiles

The initial step in characterizing the mechanism of any psychoactive compound is to determine its binding affinity at a range of relevant neural receptors. For tryptamine psychedelics, the primary target is the 5-HT2A receptor, with varying affinities for other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and other neurotransmitter systems.[5][6] While the comprehensive binding profile of this compound is yet to be determined, we can hypothesize its likely targets based on its structural analogues.

Table 1: Hypothesized vs. Known Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT1A5-HT2CDopamine D2
This compound UndeterminedUndeterminedUndeterminedUndetermined
DMT High AffinityModerate Affinity[6]Moderate AffinityLow Affinity
5-MeO-DMT High AffinityVery High Affinity[7][8][9]Moderate AffinityLow Affinity
Psilocin (Active metabolite of Psilocybin) High AffinityModerate AffinityHigh AffinityLow Affinity

Note: "High Affinity" generally corresponds to Ki values in the low nanomolar range, "Moderate Affinity" in the mid-nanomolar range, and "Low Affinity" in the high nanomolar to micromolar range. Specific values vary across studies.

Signaling Pathways: Gq/11 vs. β-Arrestin

Activation of the 5-HT2A receptor by psychedelic compounds is known to initiate multiple intracellular signaling cascades.[10] The two primary pathways investigated are the Gq/11 protein-coupled pathway, leading to the activation of phospholipase C (PLC), and the β-arrestin pathway.[11][12] Recent research suggests that the psychedelic effects, often measured in animal models by the head-twitch response (HTR), are primarily mediated by the Gq/11 pathway.[11][12] In contrast, the β-arrestin pathway may be associated with receptor desensitization and potentially non-psychedelic therapeutic effects.[11][13] The balance of signaling between these pathways, known as functional selectivity or biased agonism, is a key determinant of a compound's overall pharmacological profile.

The diagram below illustrates the hypothesized primary signaling cascade for this compound, leading to its potential psychedelic effects, in comparison to downstream pathways that may be less critical for hallucinogenic activity.

Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq_11 Gq/11 5HT2A->Gq_11 Activates (Hypothesized Primary) beta_Arrestin β-Arrestin 2 5HT2A->beta_Arrestin Activates (Hypothesized Secondary) 4_5_MDO_DMT This compound 4_5_MDO_DMT->5HT2A Binds to PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Psychedelic_Effects Psychedelic Effects (e.g., Head-Twitch Response) IP3_DAG->Psychedelic_Effects Receptor_Internalization Receptor Internalization / Other Effects beta_Arrestin->Receptor_Internalization Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Start This compound Binding In Vitro Receptor Binding Assays (Determine Ki) Start->Binding Functional In Vitro Functional Assays (Determine EC50/Emax) Start->Functional HTR In Vivo Head-Twitch Response (Determine Potency/Efficacy) Start->HTR Data Data Analysis & Comparison Binding->Data Gq Gq Pathway (e.g., Ca2+ flux) Functional->Gq bArr β-Arrestin Pathway (e.g., BRET) Functional->bArr HTR->Data Mechanism Elucidate Mechanism of Action Data->Mechanism Gq->Data bArr->Data Logic_Relationship Binding High Affinity Binding to 5-HT2A Receptor (Ki) Activation Potent Agonism at 5-HT2A Receptor (EC50) Binding->Activation Leads to Gq_Bias Functional Selectivity for Gq Pathway Activation->Gq_Bias Can exhibit HTR Induction of Head-Twitch Response in Rodents Gq_Bias->HTR Predicts Psychedelic Predicted Psychedelic Potential in Humans HTR->Psychedelic Correlates with

References

A Comparative Analysis of 4,5-MDO-DMT and Psilocybin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the lesser-known psychedelic compound 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) and the well-studied classic psychedelic, psilocybin. This document synthesizes available preclinical data, offering insights into their respective pharmacological profiles and behavioral effects.

While extensive research has illuminated the therapeutic potential of psilocybin, this compound remains a molecule of nascent scientific interest. This comparison aims to bridge the knowledge gap by presenting the limited existing data for this compound alongside the robust dataset for psilocybin, facilitating a clearer understanding of their similarities and differences.

Pharmacological Profile: Receptor Binding and Functional Activity

The primary mechanism of action for classic psychedelics like psilocybin is agonism at the serotonin (B10506) 2A (5-HT2A) receptor. Psilocybin itself is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin exhibits high affinity for the 5-HT2A receptor and acts as a partial agonist.[1]

For psilocin, a wealth of quantitative data is available, as summarized in the table below.

Receptor SubtypePsilocin Kᵢ (nM)Psilocin EC₅₀ (nM)Psilocin Eₘₐₓ (%)Assay Type
5-HT₂A 6 - 25[2]10[2]74.1 - 98.8[3]Radioligand Binding, Calcium Mobilization
5-HT₁A ~100--Radioligand Binding
5-HT₂C ~14--Radioligand Binding

Table 1: Quantitative Pharmacological Data for Psilocin. Kᵢ represents the inhibition constant, indicating binding affinity. EC₅₀ is the half-maximal effective concentration, indicating potency in functional assays. Eₘₐₓ represents the maximum efficacy relative to a reference agonist.

In-Vivo Behavioral Effects: The Head-Twitch Response in Rodents

A key preclinical behavioral assay used to assess the hallucinogenic potential of serotonergic psychedelics is the head-twitch response (HTR) in rodents. This rapid, side-to-side head movement is a characteristic behavior induced by 5-HT2A receptor agonists and its frequency is correlated with the hallucinogenic potency in humans.[4]

A seminal 1982 study by Kline and colleagues investigated the structure-activity relationships of a series of N,N-dialkyltryptamines, including this compound, by evaluating their ability to disrupt conditioned behavior in rats, a model considered indicative of hallucinogenic potential. While this study did not specifically measure the head-twitch response, it provides the most direct in-vivo comparison available for this compound. The study found that this compound had a median effective dose (ED50) for disrupting conditioned avoidance responding in rats. The hallucinogenic potential of this compound was reported to be less than that of 4,5-MDO-DiPT but greater than that of 5,6-MDO-DiPT.[5]

For psilocybin, numerous studies have characterized its dose-dependent induction of the head-twitch response in mice. The median effective dose (ED50) for psilocybin to induce HTR in mice has been reported to be in the range of 0.3 to 1 mg/kg.[6][7]

CompoundAnimal ModelBehavioral AssayED₅₀
This compound RatDisruption of Conditioned Avoidance RespondingNot explicitly stated, but potency ranked relative to analogs
Psilocybin MouseHead-Twitch Response (HTR)0.3 - 1 mg/kg

Table 2: Comparative In-Vivo Behavioral Data.

Signaling Pathways

The activation of the 5-HT2A receptor by psychedelic agonists like psilocin initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events are believed to be fundamental to the acute psychoactive effects of these compounds.

More recent research has also highlighted the role of biased agonism at the 5-HT2A receptor, where different ligands can preferentially activate either the G-protein signaling pathway or the β-arrestin pathway. The relative activation of these pathways may contribute to the diverse pharmacological and behavioral profiles of different psychedelic compounds.

The specific signaling pathways activated by this compound have not been experimentally determined. However, based on its tryptamine (B22526) structure, it is hypothesized to primarily engage the Gq/11-mediated pathway upon binding to the 5-HT2A receptor.

5-HT2A Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Psychedelic Agonist Psychedelic Agonist 5-HT2A Receptor 5-HT2A Receptor Psychedelic Agonist->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Canonical 5-HT2A receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Test compound (this compound or psilocin).

  • Non-specific binding control (e.g., unlabeled ketanserin (B1673593) at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow A Prepare serial dilutions of test compound B Incubate cell membranes, radioligand, and test compound A->B C Separate bound and free radioligand by filtration B->C D Quantify radioactivity C->D E Calculate specific binding and determine IC₅₀ D->E F Calculate Kᵢ value E->F

Workflow for a radioligand binding assay.
Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (this compound or psilocin).

  • Reference agonist (e.g., serotonin).

  • Fluorescence plate reader with kinetic read capability.

Procedure:

  • Plate the cells in a microplate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Prepare serial dilutions of the test compound and the reference agonist.

  • Add the diluted compounds to the respective wells of the microplate.

  • Measure the baseline fluorescence.

  • Add a stimulating concentration of the reference agonist to all wells except those for determining the agonist effect of the test compound.

  • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Determine the peak fluorescence response for each well.

  • Plot the response as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in-vivo psychedelic-like activity of a test compound.

Materials:

  • Male C57BL/6J mice.

  • Test compound (this compound or psilocybin) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers (e.g., clear cylindrical enclosures).

  • Video recording equipment or a magnetometer system for automated detection.

Procedure:

  • Acclimate the mice to the testing room and observation chambers.

  • Administer the test compound or vehicle via a specified route (e.g., intraperitoneal injection).

  • Immediately place the mouse in the observation chamber.

  • Record the behavior for a set period (e.g., 30-60 minutes).

  • If using video recording, a trained observer, blind to the treatment conditions, will later score the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.

  • If using a magnetometer system, a small magnet is attached to the mouse's head, and the system automatically records the characteristic movements of a head twitch.

  • Analyze the data to determine the dose-response relationship for the induction of HTR.

  • Calculate the ED₅₀ value, the dose that produces 50% of the maximal response.

Head-Twitch Response Assay Workflow A Acclimate mice to testing environment B Administer test compound or vehicle A->B C Place mouse in observation chamber and record behavior B->C D Score head-twitch responses (manual or automated) C->D E Analyze dose-response relationship and calculate ED₅₀ D->E

Workflow for the head-twitch response assay.

Conclusion

This comparative analysis highlights the significant disparity in the scientific understanding of this compound and psilocybin. While psilocybin has been extensively characterized, facilitating its progression into clinical trials, this compound remains largely unexplored. The limited preclinical data suggests that this compound possesses hallucinogenic-like properties in rodents, but a comprehensive pharmacological and toxicological profile is currently lacking.

For researchers and drug development professionals, this compound represents an intriguing yet challenging molecule. Further investigation, beginning with fundamental in-vitro receptor binding and functional assays, is essential to elucidate its mechanism of action and potential as a research tool or therapeutic agent. The experimental protocols provided in this guide offer a foundational framework for initiating such studies. As the field of psychedelic science continues to expand, a systematic exploration of lesser-known tryptamines like this compound may unveil novel pharmacological properties and contribute to a deeper understanding of the structure-activity relationships that govern the effects of this fascinating class of compounds.

References

Comparative Guide to the Cross-Validation of Analytical Methods for 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cross-validation of analytical methods specifically for 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is not extensively available in peer-reviewed literature. This compound is a lesser-known psychedelic compound, and as such, validated analytical standards and methodologies are not as established as those for more common tryptamines.[1][2]

This guide provides a comparative overview of the two most common and applicable analytical techniques, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS), that would be employed for the quantification of this compound in biological matrices. The performance data presented herein is based on validated methods for structurally similar and well-researched tryptamines, such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to provide a reliable framework for what can be expected for this compound analysis.

Comparison of Analytical Method Performance

The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance parameters for LC-MS/MS and GC-MS based on studies of analogous tryptamines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of tryptamines in various biological samples.[3][4][5][6][7]

ParameterTypical Performance for Analogous TryptaminesSource
Linearity Range 0.25 - 5,890 ng/mL[4][5][6][7][8]
**Correlation Coefficient (R²) **> 0.99[3]
Limit of Detection (LOD) 0.09 - 0.11 ng/mL[3]
Limit of Quantification (LOQ) 0.27 - 0.33 ng/mL[3]
Accuracy / Bias Within ±15-20%[5][6][7]
Precision (CV%) < 15%[5][6][7]
Recovery / Extraction Efficiency > 75% (can be ~50% depending on the method)[3][5][7]
Matrix Effect 70.6% - 109%[3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds like tryptamines, though it may require derivatization to improve chromatographic performance.

ParameterExpected Performance for Tryptamine AnalysisSource
Linearity Range Typically in the low ng/mL to µg/mL range[9]
Correlation Coefficient (R²) > 0.99N/A
Limit of Detection (LOD) 0.5 ng/mL[8]
Limit of Quantification (LOQ) 5 ng/mL[8]
Accuracy / Bias Within ±20%N/A
Precision (CV%) < 20%N/A
Recovery / Extraction Efficiency Quantitative with appropriate extraction[8]

Experimental Protocols

Below are detailed methodologies for the analysis of tryptamines using LC-MS/MS and GC-MS. These can be adapted for the analysis of this compound.

LC-MS/MS Method for Tryptamine Quantification in Plasma

This protocol is based on validated methods for the determination of DMT and other tryptamines in plasma.[4][6][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add 300 µL of acetonitrile (B52724) (or methanol) to precipitate proteins.[4][6][7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[9]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection: Multiple Reaction Monitoring (MRM).[4][5]

  • MRM Transitions: Specific precursor and product ion transitions would need to be determined for this compound and the internal standard.

GC-MS Method for Tryptamine Quantification in Urine

This protocol is based on a general approach for analyzing tryptamines in urine.[9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine, add an appropriate internal standard.

  • Adjust the pH to alkaline conditions (e.g., pH 9-10) with a suitable buffer.

  • Add 3 mL of an organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 50 µL of ethyl acetate).

  • (Optional) Derivatize with an agent like BSTFA to improve volatility and peak shape.

2. Gas Chromatography Conditions

  • GC System: A standard gas chromatograph.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5MS).[9]

  • Injector Temperature: 250°C.[9]

  • Oven Temperature Program: A temperature gradient to ensure separation (e.g., start at 100°C, ramp to 280°C).[9]

  • Carrier Gas: Helium.[9]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).[9]

  • Detection: Selected Ion Monitoring (SIM) or full scan mode.[9]

Cross-Validation Workflow

Cross-validation ensures that an analytical method is transferable and that data from different laboratories or using different methods are comparable. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Define Acceptance Criteria (e.g., Accuracy, Precision) methodA Method A Validation (e.g., LC-MS/MS) start->methodA methodB Method B Validation (e.g., GC-MS) start->methodB selectSamples Select Quality Control (QC) and Study Samples methodA->selectSamples methodB->selectSamples analyzeA Analyze Samples with Method A selectSamples->analyzeA analyzeB Analyze Samples with Method B selectSamples->analyzeB compare Compare Results (Statistical Analysis) analyzeA->compare analyzeB->compare pass Methods are Correlated (Cross-Validation Successful) compare->pass Pass fail Investigate Discrepancies (Re-evaluate Methods) compare->fail Fail

Caption: Workflow for the cross-validation of two analytical methods.

References

In Vitro Effects of N,N-Dimethyltryptamine (DMT): A Comparative Analysis with the Enigmatic 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vitro pharmacology of the potent psychedelic N,N-Dimethyltryptamine (DMT) is presented below, offering researchers, scientists, and drug development professionals a detailed guide to its receptor interactions and cellular effects. This guide includes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and laboratory workflows. In contrast, a significant data gap exists for the lesser-known tryptamine, 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT), for which there is a notable absence of published in vitro pharmacological data.

Introduction

N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in numerous plant and animal species, known for its rapid onset and profound effects on consciousness.[1][2] Its primary mechanism of action is believed to be mediated through the serotonin (B10506) receptor family, particularly the 5-HT2A receptor.[3][4] this compound is a synthetic analog of DMT, first described in the scientific literature in 1982.[5] Despite its structural similarity to other psychoactive tryptamines, its in vitro pharmacology and psychoactive effects in humans remain largely uncharacterized in publicly available scientific literature.[5][6] This guide synthesizes the current knowledge on the in vitro effects of DMT and highlights the dearth of information on this compound.

Quantitative Comparison of In Vitro Effects

Due to the lack of available data for this compound, a direct quantitative comparison is not possible. The following table summarizes the in vitro receptor binding affinities and functional activities of DMT at various serotonin (5-HT) receptors.

Parameter Receptor Assay Type Value (DMT) Reference
Binding Affinity (Ki, nM) 5-HT1ARadioligand Binding6.5 ± 1.5[4]
5-HT2ARadioligand Binding75 ± 1[3]
5-HT2CRadioligand Binding--
Functional Activity (EC50, nM) 5-HT2APhosphoinositide Hydrolysis-[7]
5-HT2CPhosphoinositide Hydrolysis-[7]
Functional Activity (EC50, nM) 5-HT2ACalcium Mobilization38.3[8]
Efficacy (% of 5-HT) 5-HT2A-Partial Agonist (38%)[9]

Key Signaling Pathways

The primary target for the psychedelic effects of DMT is the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[3] Upon activation by an agonist like DMT, the 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, initiating a cascade of intracellular events.

5-HT2A Receptor Signaling Pathway DMT DMT Receptor 5-HT2A Receptor DMT->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of compounds like DMT.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of DMT for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • Test compound (DMT).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of the test compound (DMT).

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the different concentrations of the test compound or buffer (for total binding).

  • To determine non-specific binding, a separate set of wells will contain a high concentration of a known non-radiolabeled ligand for the receptor.

  • Incubate the plates at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Dilutions Prepare DMT Dilutions Plate Combine Membranes, Radioligand, and DMT in 96-well Plate Dilutions->Plate Membranes Prepare Receptor Membranes Membranes->Plate Radioligand Prepare Radioligand Solution Radioligand->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Data and Determine IC₅₀ Calculate->Plot Ki Calculate Kᵢ using Cheng-Prusoff Equation Plot->Ki

Radioligand Binding Assay Workflow
Functional Assay: Calcium Mobilization

This assay measures the functional activity of a compound at a Gq-coupled receptor by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of DMT at the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Test compound (DMT).

  • A reference full agonist (e.g., serotonin).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence plate reader with an integrated fluid dispenser.

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye for a specific time at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a series of dilutions of the test compound (DMT) and the reference agonist.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Using the integrated fluid dispenser, add the different concentrations of the test compound or reference agonist to the wells.

  • Continue to record the fluorescence intensity over time to measure the increase in intracellular calcium, which is indicative of receptor activation.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak response as a function of the compound concentration and use non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

  • The efficacy of the test compound is often expressed as a percentage of the maximal response produced by the reference full agonist.

Calcium Mobilization Assay Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_data_analysis Data Analysis Plate_Cells Plate 5-HT2A Expressing Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Measure_Baseline Measure Baseline Fluorescence Wash_Cells->Measure_Baseline Prepare_Compounds Prepare DMT and Reference Agonist Dilutions Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Measure_Baseline->Add_Compounds Measure_Response Measure Fluorescence Response Add_Compounds->Measure_Response Determine_Peak Determine Peak Response Measure_Response->Determine_Peak Plot_Data Plot Dose-Response Curve Determine_Peak->Plot_Data Calculate_Params Calculate EC₅₀ and Eₘₐₓ Plot_Data->Calculate_Params

References

A Comparative Guide to Validating the Therapeutic Potential of Novel Tryptamines: The Case of 4,5-MDO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the therapeutic potential of novel psychedelic compounds, using the lesser-known molecule 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) as a case study. Due to a significant lack of available preclinical and clinical data for this compound, this document outlines a roadmap for its scientific validation by comparing it against well-characterized classic psychedelics: N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), psilocybin (via its active metabolite, psilocin), and lysergic acid diethylamide (LSD).

Introduction to this compound: An Uncharted Psychedelic

This compound is a structural analog of DMT, psilocin, and 5-MeO-DMT.[1] First synthesized and documented by Alexander Shulgin in his book "TiHKAL" (Tryptamines I Have Known and Loved), its psychoactive effects in humans remain untested and its pharmacological profile is largely unknown.[1][2] Rodent studies have suggested a hallucinogenic potential greater than 5,6-MDO-DiPT but less than 4,5-MDO-DiPT, but detailed quantitative data is absent from scientific literature.[1]

To scientifically validate the therapeutic potential of a novel compound like this compound, a systematic preclinical evaluation is necessary. This guide uses the extensive research on classic psychedelics as a benchmark, presenting key in vitro and in vivo data that would be required to characterize this compound.

In Vitro Characterization: Receptor Binding and Functional Activity

The initial step in characterizing a novel psychoactive compound is to determine its interaction with key central nervous system receptors. For psychedelic tryptamines, the serotonin (B10506) 5-HT₂A receptor is of primary interest, as its activation is strongly correlated with psychedelic effects. However, interactions with other serotonin receptors (e.g., 5-HT₁A, 5-HT₂C) and other receptor systems can significantly modulate the overall pharmacological profile and therapeutic potential.

Receptor Binding Affinity (Ki)

The following table summarizes the binding affinities (Ki, in nM) of DMT, 5-MeO-DMT, psilocin, and LSD at key serotonin receptors. A lower Ki value indicates a higher binding affinity. Data for this compound is currently unavailable.

Compound5-HT₂A Ki (nM)5-HT₁A Ki (nM)5-HT₂C Ki (nM)
This compound Data not availableData not availableData not available
DMT ~75[3]~6.5Data not available
5-MeO-DMT ~907[4]~3[5]Data not available
Psilocin ~6[6]~100[6]~14[6]
LSD ~2.9[7]~1.1[7]~23[7]
In Vitro Functional Activity (EC₅₀)

Functional assays measure the concentration of a compound required to elicit a 50% maximal response at a given receptor (EC₅₀), indicating its potency as an agonist. The following table presents the EC₅₀ values (in nM) for the comparator compounds at the 5-HT₂A receptor.

Compound5-HT₂A EC₅₀ (nM)
This compound Data not available
DMT ~201-269[8]
5-MeO-DMT ~100[9]
Psilocin ~10[10]
LSD ~0.093[11]

In Vivo Preclinical Evaluation: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A receptor activation and is a widely used preclinical model to predict hallucinogenic potential in humans.[12] The table below shows the effective doses (ED₅₀) for inducing the HTR for the comparator compounds.

CompoundHead-Twitch Response ED₅₀ (mg/kg)
This compound Data not available
Psilocin ~0.3[13]
LSD ~0.053[14]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human recombinant 5-HT₂A) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound (e.g., this compound).

  • Filtration: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[15]

Calcium Flux Functional Assay

Objective: To determine the functional potency (EC₅₀) of a compound as an agonist at a G-protein coupled receptor that signals through intracellular calcium release (e.g., 5-HT₂A).

Methodology:

  • Cell Culture: Cells expressing the target receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.

  • Data Analysis: The EC₅₀ value is calculated by plotting the fluorescence response against the compound concentration.[15]

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of a compound.

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Compound Administration: The test compound is administered to the mice, typically via intraperitoneal or subcutaneous injection.

  • Observation: The number of head twitches is counted for a defined period (e.g., 30-60 minutes) by trained observers or using an automated detection system.[14][16]

  • Data Analysis: A dose-response curve is generated to determine the ED₅₀ of the compound for inducing the HTR.

Visualizing the Path to Validation

The following diagrams illustrate the key signaling pathway for psychedelic tryptamines and the general workflow for preclinical validation.

G cluster_0 Psychedelic Tryptamine Signaling Psychedelic Psychedelic Agonist (e.g., this compound) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Response Cellular & Behavioral Responses (e.g., Head-Twitch) Ca_release->Response PKC->Response

Figure 1. Simplified 5-HT₂A receptor signaling pathway for psychedelic tryptamines.

G cluster_1 Preclinical Validation Workflow Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Assays (Binding & Functional) Synthesis->In_Vitro In_Vivo In Vivo Behavioral Assays (e.g., HTR) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Figure 2. General workflow for the preclinical validation of a novel psychedelic compound.

Conclusion and Future Directions for this compound

The therapeutic potential of this compound remains to be elucidated. This guide highlights the critical need for foundational preclinical research to characterize its pharmacological profile. By following the established scientific path for well-known psychedelics like DMT, 5-MeO-DMT, psilocin, and LSD, the scientific community can begin to understand the potential risks and benefits of this novel tryptamine. Future research should prioritize in vitro receptor binding and functional assays, followed by in vivo behavioral studies such as the head-twitch response, to build a comprehensive data package for this compound. Such data is essential for making informed decisions about its potential for further development as a therapeutic agent.

References

Comparative Receptor Affinity of 4,5-MDO-DMT Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the receptor binding profiles of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) and its analogs remains a significant gap in psychedelic science. Extensive literature searches reveal a notable scarcity of quantitative receptor affinity data for this specific class of compounds. The primary reference to this compound dates back to a 1982 study by Kline and colleagues, which focused on structure-activity relationships of various substituted tryptamines but for which detailed, publicly accessible binding data is limited.[1][2][3]

Given the lack of direct comparative data for this compound analogs, this guide provides a comparative analysis of structurally related and well-characterized 4- and 5-substituted N,N-dimethyltryptamine (DMT) analogs. This information is intended to provide a relevant pharmacological context for researchers, scientists, and drug development professionals interested in the potential effects of substitutions on the 4 and 5 positions of the tryptamine (B22526) indole (B1671886) ring. The presented data focuses on key serotonin (B10506) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, which are critical targets for psychedelic compounds.[4][5][6]

Comparative Receptor Affinity Data

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of several 4- and 5-substituted DMT analogs at human serotonin receptors. Lower Ki values indicate a higher binding affinity.

Compound4-OH-DMT (Psilocin)4-AcO-DMT (Psilacetin)5-MeO-DMT
5-HT1A 84224< 10
5-HT2A 69109> 1000
5-HT2C 234--

Data compiled from multiple sources.[4][5] Note that binding affinities can vary between studies depending on the specific experimental conditions.

Experimental Protocols

The receptor affinity data presented in this guide are typically determined using radioligand binding assays. The following is a generalized protocol for such an experiment.

Radioligand Binding Assay for Serotonin Receptors

1. Membrane Preparation:

  • Stably transfected cell lines (e.g., HEK-293) expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A) are cultured and harvested.

  • The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

  • The final membrane preparation is resuspended in an appropriate buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is added to each well containing the receptor-expressing cell membranes.

  • Increasing concentrations of the unlabeled test compound (the DMT analog) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

3. Incubation and Filtration:

  • The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with cold buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

The following diagrams illustrate a typical experimental workflow for a radioligand binding assay and a simplified signaling pathway for the 5-HT2A receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture with Receptor Expression membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation of Membranes, Radioligand, and Test Compound membrane_prep->incubation radioligand_prep Radioligand Preparation radioligand_prep->incubation compound_prep Test Compound Dilution Series compound_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50/Ki) scintillation->data_analysis

Caption: Experimental workflow for a radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/G11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates ligand DMT Analog ligand->receptor

Caption: Simplified 5-HT2A receptor signaling pathway.

References

Unraveling the Behavioral Pharmacology of Tryptamines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the behavioral effects of classic tryptamines in animal models to inform future studies on novel compounds like 4,5-MDO-DMT.

For Immediate Release

[City, State] – [Date] – As interest in the therapeutic potential of psychedelic compounds continues to grow, so does the need for a deeper understanding of their behavioral effects. This guide offers a comparative overview of the in-vivo behavioral pharmacology of three well-characterized tryptamines: N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT), and Psilocybin. The objective is to provide researchers, scientists, and drug development professionals with a consolidated resource of experimental data and methodologies. This information can serve as a valuable benchmark for predicting and evaluating the behavioral profile of novel tryptamine (B22526) derivatives, such as 4,5-methylenedioxy-N,N-dimethyltryptamine (this compound), for which there is currently a paucity of published data.

Comparative Behavioral Data

The following tables summarize quantitative data from key behavioral assays used to characterize the psychedelic-like effects of DMT, 5-MeO-DMT, and psilocybin in rodent models.

Head-Twitch Response (HTR)

The head-twitch response is a rapid, rotational head movement in rodents that is highly correlated with hallucinogenic potency in humans and is primarily mediated by the serotonin (B10506) 5-HT2A receptor.[3]

CompoundAnimal ModelDose RangePeak ResponseNotes
DMT MouseNot extensively studied for HTRLow efficacyInduces a significantly lower number of head twitches compared to other classic psychedelics.[4]
5-MeO-DMT Mouse (C57BL/6J)5 - 40 mg/kg (i.p.)Dose-dependent increaseElicits a robust but briefer HTR duration compared to psilocybin at all tested doses.[5]
Psilocybin Mouse (C57BL/6J)1 mg/kg (i.p.)Potent HTR inductionA dose of 1 mg/kg is considered the most potent for inducing HTR in mice.[6]
Psilocybin Rat10 mg/kg (i.p.)Increased HTRA high dose of psilocybin was shown to increase head twitching in Sprague-Dawley rats.[7]
Locomotor Activity (Open Field Test)

The open field test is used to assess general locomotor activity and anxiety-like behavior. Psychedelic compounds can have varied effects, including hyperactivity, hypoactivity, or biphasic responses.

CompoundAnimal ModelDoseEffect on LocomotionNotes
DMT Rat10 mg/kg (i.p.)Reduced exploratory behaviorDoes not grossly impair locomotion when tested 1 hour post-administration.[8]
5-MeO-DMT Rat≥ 1.0 mg/kg (s.c.)Reduction in locomotor activityPre-treatment with an MAO-A inhibitor can lead to a biphasic locomotor response.[9]
Psilocybin Mouse5 mg/kg (i.p.)HypolocomotionA high dose of psilocybin is known to induce a decrease in movement.[10]
Psilocybin Mouse2 mg/kg (i.p.)Biphasic: transient hyperactivity followed by hypoactivityThis dose approximates that used in human clinical trials.[11]
Psilocin Mouse0.3 - 3 mg/kg (i.p.)Dose-dependent reductionThe active metabolite of psilocybin reduces locomotor activity.[12]
Drug Discrimination

In this paradigm, animals are trained to recognize the subjective effects of a drug and differentiate it from a saline injection. The effective dose 50 (ED50) represents the dose at which 50% of the animals respond on the drug-appropriate lever.

CompoundAnimal ModelTraining DrugED50Notes
DMT RatDMT (5 mg/kg)1.80 mg/kgDMT fully substitutes for the hallucinogen DOM.[2][3]
5-MeO-DMT Rat5-MeO-DMT (1 mg/kg s.c.)-The discriminative stimulus is primarily mediated by 5-HT1A receptors.[13]
Psilocybin RatPsilocybin (0.5 mg/kg i.p.)-Psilocybin fully generalizes to DOM and LSD.[14]
Psilocybin RatLSD-Psilocybin reliably substitutes for LSD in drug discrimination paradigms.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of standard protocols for the behavioral assays cited above.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitches as a behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential.

Apparatus:

  • A standard rodent cage or a glass cylinder.

  • A video camera positioned above the enclosure for recording.

  • Alternatively, an automated system with a small magnet affixed to the mouse's head and a surrounding magnetometer coil for detection.[16]

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place the animal in the testing enclosure for a 30-minute habituation period.[16]

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Observation Period: Immediately after injection, begin recording the animal's behavior for a predetermined duration (e.g., 15-60 minutes).

  • Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head-twitches from the video recording. A head-twitch is defined as a rapid, side-to-side rotational movement of the head.[17] Automated systems quantify the magnetic field disruptions caused by the head movements.

  • Data Analysis: The total number of head-twitches is recorded for each animal and analyzed for dose-dependent effects.

Open Field Test (OFT)

Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like responses in a novel environment.

Apparatus:

  • A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning.[18] The arena is often divided into a grid of squares, with the central squares defined as the "center zone".[18]

  • An overhead video camera and tracking software (e.g., AnyMaze, EthoVision) to record and analyze the animal's movement.[19]

Procedure:

  • Environmental Conditions: The test is conducted in a quiet room with consistent, diffuse lighting.[5]

  • Habituation: Animals are habituated to the testing room before the experiment begins. The apparatus is cleaned thoroughly between each trial to remove olfactory cues.[5]

  • Drug Administration: The test compound or vehicle is administered at a specified time before the test.

  • Test Initiation: The animal is gently placed in the center of the open field arena.[5]

  • Recording: The animal's behavior is recorded for a set duration, typically 5 to 30 minutes.[20]

  • Behavioral Measures: The tracking software analyzes several parameters, including:

    • Total distance traveled: A measure of overall locomotor activity.[20]

    • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).[18]

    • Frequency of entries into the center zone: Another measure of exploratory and anxiety-like behavior.[18]

    • Rearing: The frequency with which the animal stands on its hind legs, indicating exploratory behavior.[18]

Drug Discrimination Paradigm

Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers and a mechanism for delivering reinforcement (e.g., a food pellet dispenser).[21]

Procedure:

  • Lever Press Training: Animals are first trained to press a lever to receive a reward (e.g., a sucrose (B13894) pellet).[22]

  • Discrimination Training: This phase involves a double or single alternation schedule.[22]

    • On "drug days," the animal is administered the training drug (e.g., DMT) and is only rewarded for pressing one of the two levers (the "drug-appropriate" lever).

    • On "vehicle days," the animal receives a saline injection and is only rewarded for pressing the other lever (the "vehicle-appropriate" lever).

    • This training continues until the animal reliably presses the correct lever based on the internal state induced by the injection (typically >80% correct).[1]

  • Test Sessions:

    • Once the discrimination is learned, test sessions are conducted to evaluate novel compounds or different doses of the training drug.

    • The animal is administered the test substance, and the percentage of responses on the drug-appropriate lever is recorded. No reinforcement is given during the test session.

  • Data Analysis:

    • Full substitution (≥80% drug-lever responding): Indicates that the test compound has subjective effects highly similar to the training drug.[1]

    • Partial substitution (20-80% drug-lever responding): Suggests some similarity in subjective effects.[1]

    • No substitution (≤20% drug-lever responding): Indicates a lack of similar subjective effects.

    • The ED50 value is calculated as the dose that produces 50% drug-appropriate responding.

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action for the hallucinogenic effects of classic tryptamines is agonism at the serotonin 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR).[23] Activation of this receptor initiates a downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine Tryptamine (e.g., DMT, Psilocin) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor Gq-coupled signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical behavioral pharmacology study, from animal preparation to data analysis.

Experimental_Workflow cluster_testing Behavioral Testing Day start Study Design & IACUC Approval acclimation Animal Acclimation (e.g., 1 week) start->acclimation handling Habituation to Handling acclimation->handling habituation Habituation to Test Apparatus (e.g., 30-60 min) handling->habituation drug_prep Test Compound & Vehicle Preparation administration Drug/Vehicle Administration (e.g., i.p., s.c.) drug_prep->administration habituation->administration behavioral_assay Behavioral Assay (e.g., OFT, HTR) (5-60 min) administration->behavioral_assay recording Video/Automated Data Recording behavioral_assay->recording analysis Data Extraction & Analysis recording->analysis stats Statistical Analysis (e.g., ANOVA, t-test) analysis->stats results Results Interpretation & Reporting stats->results

Caption: General workflow for rodent behavioral pharmacology experiments.

References

A Head-to-Head Comparison of 4,5-MDO-DMT and 5-MeO-DMT for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the synthetic tryptamine (B22526) 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) and the naturally occurring psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This guide provides a comprehensive overview of their pharmacological profiles, supported by available experimental data, to inform research and drug development efforts.

This comparison guide offers a detailed examination of two distinct tryptamine compounds: the lesser-known synthetic this compound and the well-characterized potent psychedelic 5-MeO-DMT. While both share a core tryptamine structure, their pharmacological activities and the extent of scientific investigation into their properties differ significantly. This guide aims to provide a clear, data-driven comparison for researchers, scientists, and professionals in the field of drug development.

Executive Summary

5-MeO-DMT is a powerful, short-acting psychedelic found in various plant species and the venom of the Colorado River toad (Incilius alvarius).[1] It is recognized for its potent agonism at serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2][3] In contrast, this compound is a synthetic analog of DMT with a methylenedioxy bridge on the indole (B1671886) ring.[4] Its psychoactive effects in humans have not been formally documented, and pharmacological data remains scarce.[4][5] Rodent studies suggest it may possess hallucinogenic potential, positioned between that of 5,6-MDO-DiPT and 4,5-MDO-DiPT.[4] This guide presents the available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these two compounds.

Data Presentation: Quantitative Pharmacological Comparison

The following tables summarize the available quantitative data for this compound and 5-MeO-DMT, focusing on their interactions with key serotonin receptors. The significant disparity in available data highlights the nascent stage of research into this compound compared to the more extensively studied 5-MeO-DMT.

Table 1: Receptor Binding Affinities (Kᵢ, nM)

Compound5-HT₁ₐ5-HT₂ₐ
This compound Data Not AvailableData Not Available
5-MeO-DMT < 10[6]>1000[6]

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity at 5-HT₂ₐ Receptor (Calcium Flux Assay)

CompoundEC₅₀ (nM)Eₘₐₓ (%)
This compound Data Not AvailableData Not Available
5-MeO-DMT 1.80 - 3.87[2]100[2]

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug.

Table 3: In Vivo Activity - Head-Twitch Response (HTR) in Mice

CompoundPotency
This compound Less potent than 4,5-MDO-DiPT, more potent than 5,6-MDO-DiPT[4]
5-MeO-DMT Induces a dose-dependent increase in HTR[7]

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and potential hallucinogenic activity in humans.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

1. Membrane Preparation:

  • Cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ) are cultured and harvested.

  • The cells are lysed, and the cell membranes are isolated through centrifugation.

  • The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ) is incubated with the cell membrane preparation.

  • Varying concentrations of the unlabeled test compound (e.g., 5-MeO-DMT) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

3. Incubation and Filtration:

  • The plate is incubated to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT₂ₐ receptor, which signal through the release of intracellular calcium.

1. Cell Culture and Plating:

  • Cells (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor are cultured.

  • The cells are seeded into black-walled, clear-bottom 96-well plates and allowed to attach overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

  • The cells are incubated to allow for de-esterification of the dye within the cells.

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence microplate reader.

  • Varying concentrations of the test compound (e.g., 5-MeO-DMT) are added to the wells.

  • The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration upon receptor activation.

4. Data Analysis:

  • The increase in fluorescence is plotted against the compound concentration.

  • A dose-response curve is generated, and the EC₅₀ and Eₘₐₓ values are determined.[2][9]

Head-Twitch Response (HTR) in Mice

The HTR is a behavioral assay in rodents that serves as a reliable in vivo model for 5-HT₂ₐ receptor activation and is predictive of hallucinogenic potential in humans.[8]

1. Animal Preparation:

  • Male C57BL/6J mice are commonly used for this assay.

  • For automated detection, a small magnet may be surgically attached to the mouse's head or an ear tag with a magnet can be used.[10][11]

2. Drug Administration:

  • The test compound (e.g., 5-MeO-DMT) is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • A vehicle control group is also included.

3. Behavioral Observation:

  • Immediately after injection, the mice are placed individually into an observation chamber.

  • The number of head twitches is counted for a defined period, either by a trained observer or through an automated detection system that records the movement of the magnet.[10][12]

4. Data Analysis:

  • The total number of head twitches is recorded for each animal.

  • Dose-response curves are generated to determine the potency of the compound in inducing the HTR.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological evaluation of these tryptamine compounds.

G_protein_coupled_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 5-HT Agonist (e.g., 5-MeO-DMT) Receptor 5-HT₂ₐ Receptor Ligand->Receptor Binds to G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT₂ₐ receptor signaling pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_data Data Analysis & Interpretation Binding Radioligand Binding Assay (Determine Kᵢ) Analysis Quantitative Comparison of Pharmacological Profiles Binding->Analysis Functional Calcium Flux Assay (Determine EC₅₀, Eₘₐₓ) Functional->Analysis HTR Head-Twitch Response (HTR) in Mice (Assess 5-HT₂ₐ activation) HTR->Analysis

Caption: Experimental workflow for pharmacological comparison.

Conclusion

The comparative analysis of this compound and 5-MeO-DMT underscores a significant knowledge gap. While 5-MeO-DMT is a well-characterized psychedelic with a defined pharmacological profile, this compound remains largely unexplored. The absence of quantitative binding and functional data for this compound prevents a direct head-to-head comparison of its potency and efficacy with 5-MeO-DMT at key serotonin receptors.

For researchers and drug development professionals, 5-MeO-DMT presents a compound with a wealth of existing data to inform further investigation into its therapeutic potential. In contrast, this compound represents a novel chemical entity requiring foundational pharmacological screening to elucidate its receptor interaction profile and functional activity. The experimental protocols and workflows detailed in this guide provide a clear roadmap for such investigations. Future research should prioritize the characterization of this compound's receptor binding affinities and functional potencies to enable a more complete and informative comparison with other tryptamine psychedelics.

References

A Comparative Guide to 4,5-MDO-DMT and Structurally Related Psychedelics: Validating Future Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT), a lesser-known psychedelic compound, and its structurally related, well-researched analogs: N,N-dimethyltryptamine (DMT), psilocybin, and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Due to the limited publicly available research on this compound, this document aims to establish a framework for validating future findings by comparing its known attributes to established data from its chemical relatives. The experimental protocols and comparative data presented herein are intended to guide the systematic investigation of novel psychoactive compounds.

Introduction to this compound

This compound is a tryptamine (B22526) derivative first described in the scientific literature by Toni B. Kline and colleagues in 1982 and later mentioned by Alexander Shulgin in his book "TiHKAL" ("Tryptamines I Have Known and Loved").[1] It is the 4,5-methylenedioxy analog of DMT.[2] Despite its documented synthesis, there is a significant lack of data regarding its pharmacological properties, metabolism, toxicity, and psychoactive effects in humans.[2] Rodent studies suggest a potential for hallucinogenic activity, placing its potency between that of 4,5-MDO-DiPT and 5,6-MDO-DiPT.[1] The absence of comprehensive research necessitates a structured approach to its characterization, leveraging established methodologies used for similar compounds.

Comparative Pharmacological Data

To provide a context for future research on this compound, the following table summarizes key pharmacological data for DMT, psilocin (the active metabolite of psilocybin), and 5-MeO-DMT. The primary targets for these classic psychedelics are serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A receptor, which is believed to mediate their hallucinogenic effects.

Compound5-HT2A Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)Primary Mechanism of ActionNotes
This compound Data not availableData not availablePresumed serotonergic agonistVery limited research available.[1][2]
DMT ~75~170Non-selective serotonin receptor agonist, with significant activity at 5-HT2A and 5-HT1A receptors.[3][4]Binds to a wide range of serotonin receptors.[4]
Psilocin High affinityModerate affinityPartial agonist at 5-HT2A receptors.[5][6]Psilocybin is a prodrug that is dephosphorylated to psilocin.[5]
5-MeO-DMT ~10001.9 - 3Potent agonist at 5-HT1A receptors, with lower affinity for 5-HT2A receptors.[7][8]Its primary action at 5-HT1A receptors distinguishes it from other classic psychedelics.[7][8]

Experimental Protocols for Characterization

Reproducible research hinges on detailed and standardized experimental protocols. The following methodologies are fundamental for characterizing the pharmacological and behavioral effects of a novel tryptamine like this compound.

In Vitro Receptor Binding and Functional Assays

These assays are crucial for determining the binding affinity and functional activity of a compound at specific receptor targets.

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors, particularly serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, etc.).

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells).

    • Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to the Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Functional Assay:

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at Gq-coupled receptors like the 5-HT2A receptor.

  • Methodology:

    • Culture cells (e.g., HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound to the cells.

    • Measure the change in intracellular calcium concentration by detecting the fluorescence signal using a plate reader.

    • Plot the dose-response curve to determine the EC50 and Emax values.

In Vivo Behavioral Assay: The Head-Twitch Response (HTR) in Rodents

The HTR is a well-validated behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.

  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.

  • Methodology:

    • Use male C57BL/6J mice, a common strain for this assay.

    • Administer varying doses of this compound (e.g., via intraperitoneal injection).

    • Place the mice in individual observation chambers.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes). Recording can be done by trained observers or automated using video analysis software or magnetometer systems.[9]

    • To confirm 5-HT2A receptor mediation, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before administering this compound. A significant reduction in HTR frequency would confirm the involvement of the 5-HT2A receptor.

Visualizing Relationships and Workflows

Diagrams are essential for illustrating complex relationships and processes in scientific research.

G cluster_tryptamines Tryptamine Derivatives DMT DMT (N,N-dimethyltryptamine) MDO_DMT This compound DMT->MDO_DMT  4,5-methylenedioxy  substitution Psilocybin Psilocybin (4-PO-DMT) DMT->Psilocybin  4-phosphoryloxy  substitution Five_MeO_DMT 5-MeO-DMT (5-methoxy-DMT) DMT->Five_MeO_DMT  5-methoxy  substitution

Structural relationships of this compound to other tryptamines.

G cluster_workflow Experimental Workflow for Characterizing a Novel Tryptamine synthesis Compound Synthesis & Purity Analysis in_vitro In Vitro Assays synthesis->in_vitro binding Receptor Binding (Ki determination) in_vitro->binding functional Functional Assays (EC50, Emax) in_vitro->functional in_vivo In Vivo Behavioral Assays in_vitro->in_vivo htr Head-Twitch Response (5-HT2A activity) in_vivo->htr toxicology Toxicology & Safety Pharmacology in_vivo->toxicology pk_pd Pharmacokinetics & Pharmacodynamics toxicology->pk_pd clinical Further Preclinical & Potential Clinical Studies pk_pd->clinical

Proposed workflow for the systematic evaluation of this compound.

Conclusion and Future Directions

The current body of scientific literature on this compound is sparse, precluding a direct validation of research findings through reproducibility. However, by establishing a comparative framework with its well-characterized analogs—DMT, psilocybin, and 5-MeO-DMT—we can outline a clear path for future research. The immediate priorities for elucidating the profile of this compound should be comprehensive in vitro pharmacological characterization and in vivo behavioral assessment using standardized protocols as described. This systematic approach will generate the foundational data necessary for any subsequent, more complex investigations into its potential therapeutic effects and mechanism of action. This guide serves as a foundational tool for researchers, providing the necessary context and methodologies to ensure that future findings on this compound are robust, reproducible, and comparable to the extensive knowledge base of other psychedelic compounds.

References

Safety Operating Guide

Proper Disposal of 4,5-MDO-DMT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of 4,5-MDO-DMT based on established protocols for hazardous chemical waste management. As no specific Safety Data Sheet (SDS) for this compound is readily available, these procedures are derived from guidelines for similar tryptamine (B22526) derivatives and general laboratory safety standards. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations, including those set forth by the Drug Enforcement Administration (DEA) for controlled substances.

The proper disposal of this compound, a research chemical, is a critical aspect of laboratory safety and regulatory compliance. Due to its psychoactive potential, it may be classified as a controlled substance or a regulated chemical, necessitating stringent disposal protocols. Improper disposal can lead to environmental contamination, legal repercussions, and safety hazards.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent accidental exposure. This includes, but is not limited to:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Depending on the physical form of the compound (e.g., fine powder) and the specific handling procedures, a respirator may be necessary to prevent inhalation.

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is handled and destroyed in accordance with all applicable regulations. The following steps outline the general procedure for preparing this compound for disposal:

  • Consult Institutional Guidelines: Before initiating any disposal procedures, contact your institution's EHS department. They will provide specific instructions and requirements for hazardous waste disposal on your campus.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It should be collected in a designated, properly labeled waste container.

  • Waste Container: Use a container that is compatible with the chemical. The original container, if in good condition, is often the best choice. The container must be securely sealed to prevent leaks or spills.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4,5-methylenedioxy-N,N-dimethyltryptamine," the quantity of waste, and the date of accumulation. Follow any additional labeling requirements from your institution.

  • Storage: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.

  • Documentation: Complete all necessary paperwork for the waste pickup, including any forms required by your institution or the DEA if the substance is regulated as a controlled substance.[1][2][3][4]

Important Considerations:

  • Do Not Dispose Down the Drain: this compound should never be disposed of down the sink or in any other sewer system.[1][5][6]

  • Do Not Dispose in Regular Trash: This compound is not suitable for disposal in the regular trash.[1][5]

  • Incineration: For tryptamine derivatives, a common disposal method is incineration in a licensed facility. The substance may be dissolved in a combustible solvent to facilitate this process. This should only be performed by a licensed hazardous waste disposal company.

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols are cited.

Quantitative Data

No specific quantitative data regarding the disposal of this compound was found in the available resources.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a research setting.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe segregate_waste Segregate Waste in Designated Container ppe->segregate_waste label_container Label Container as 'Hazardous Waste' with Chemical Name and Date segregate_waste->label_container store_waste Store in Secure Hazardous Waste Accumulation Area label_container->store_waste schedule_pickup Contact EHS to Schedule Waste Pickup store_waste->schedule_pickup documentation Complete All Required Disposal Documentation schedule_pickup->documentation end_disposal End: Waste Transferred to Licensed Disposal Facility documentation->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,5-Mdo-dmt

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic substance with limited published data on its pharmacological properties, metabolism, and toxicity.[1][2] The following safety guidelines are based on best practices for handling potent, novel research compounds and information from the Safety Data Sheet (SDS) of the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is considered harmful if inhaled.[3] Researchers must exercise extreme caution and perform a thorough risk assessment before handling this compound.

Hazard Identification (Based on 5-MeO-DMT as a surrogate)

Given the structural similarities to 5-MeO-DMT, it is prudent to assume this compound may present similar hazards. The primary known hazard for 5-MeO-DMT is acute inhalation toxicity.[3]

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity, Inhalation Category 4, H332: Harmful if inhaled.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P312: Call a POISON CENTER/doctor if you feel unwell.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure during handling.[4][5] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Rationale
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or N100 respirator is the minimum requirement when handling powders to prevent inhalation.[6] For activities with a higher potential for aerosolization or for longer exposure, a respiratory filter device or a self-contained breathing apparatus (SCBA) should be used.
Eye and Face Protection Chemical safety gogglesMust be worn to protect against dust particles.[3]
Face shieldA full face shield should be worn in conjunction with goggles whenever there is a risk of splashes or spills.[6]
Hand Protection Chemical-resistant glovesGloves must be impermeable and resistant to the solvents being used. Regularly inspect gloves for tears or punctures before and during use.
Body Protection Dedicated lab coat or gownA long-sleeved lab coat or a chemical-resistant gown should be worn to protect the skin.[3][5]

Operational Plan for Safe Handling

A systematic approach to handling potent compounds is essential to ensure safety.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase risk_assessment Conduct Risk Assessment gather_materials Gather All Materials & PPE risk_assessment->gather_materials prep_workspace Prepare & Verify Containment (Fume Hood / Glove Box) gather_materials->prep_workspace don_ppe Don Appropriate PPE prep_workspace->don_ppe Proceed if safe weigh_transfer Weigh & Transfer Compound (Minimize Aerosol Generation) don_ppe->weigh_transfer experiment Perform Experimental Procedure weigh_transfer->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_disposal Dispose of Waste via Licensed Chemical Incinerator wash_hands->waste_disposal

Caption: Safe handling and disposal workflow for this compound.

Step-by-Step Protocol:

A. Preparation and Pre-Handling

  • Risk Assessment: Before any work begins, perform a thorough risk assessment specific to the planned experiment, considering the quantity of material, the procedures involved, and potential for exposure.

  • Designated Area: All handling of solid this compound should be conducted in a designated area with controlled access.

  • Engineering Controls: Use a certified chemical fume hood, a glove box, or other ventilated enclosure to minimize inhalation exposure.[3] Ensure the ventilation system is functioning correctly before starting.

  • Gather Materials: Assemble all necessary lab equipment, solvents, and waste containers to avoid interrupting the workflow.

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and operational.[3]

B. Handling Procedures

  • Donning PPE: Put on all required PPE as listed in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • When weighing, use a balance inside the fume hood or containment unit.

    • Use techniques that minimize dust and aerosol generation, such as gentle scooping and keeping containers covered as much as possible.

  • Experimental Operations:

    • Keep all containers with this compound sealed when not in immediate use.

    • Avoid direct contact with the substance.[3] If contact occurs, follow the first aid procedures outlined below.

C. Post-Handling and Decontamination

  • Decontamination: Thoroughly clean all work surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Typically, gloves are removed first, followed by the lab coat or gown, and finally eye and respiratory protection.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan

Improper disposal can lead to environmental contamination and potential harm. All waste containing this compound must be treated as hazardous.

Waste TypeDisposal Method
Solid this compound Waste Dissolve or mix the material with a combustible solvent.[3]
Contaminated Labware (e.g., vials, pipette tips) Place in a sealed, labeled, and suitable container for hazardous waste.
Solvent Waste Collect in a designated, sealed, and labeled hazardous waste container.
Final Disposal All waste must be disposed of through a licensed chemical incinerator or a certified hazardous waste management company.[3][7] Disposal must comply with all applicable local, state, and federal regulations.[8]

Important Disposal Precautions:

  • DO NOT dispose of this compound down the drain or in the regular trash.

  • DO NOT allow the undiluted product or large quantities to reach ground water or sewage systems.

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is crucial. The following measures are based on the SDS for 5-MeO-DMT.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.
Skin Contact While the surrogate compound is not listed as a skin irritant, as a precaution, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
Eye Contact Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Ingestion If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Symptoms of poisoning may be delayed; therefore, medical observation for at least 48 hours after an accident is recommended.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.